(S)-4-(4-aminobenzyl)oxazolidin-2-one
Description
The exact mass of the compound (S)-4-(4-aminobenzyl)oxazolidin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-4-(4-aminobenzyl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-(4-aminobenzyl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAVSKJKDPLWBD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285890 | |
| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152305-23-2 | |
| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152305-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-4-(4-Aminobenzyl)oxazolidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-(4-AMINOBENZYL)OXAZOLIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJO4G2UWA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: Structural Elucidation of (S)-4-(4-aminobenzyl)oxazolidin-2-one
[1]
Executive Summary & Molecular Profile
The structural integrity of (S)-4-(4-aminobenzyl)oxazolidin-2-one relies on two distinct chemical moieties: the chiral oxazolidinone auxiliary (providing steric definition) and the para-aminobenzyl appendage (serving as the reactive pharmacophore handle).
In drug development, this molecule is often designated as Zolmitriptan Impurity E or a key synthetic precursor. Its validation requires a multi-modal approach to confirm connectivity, oxidation state (amine vs. nitro), and enantiomeric excess.
Physicochemical Identity
| Parameter | Specification |
| IUPAC Name | (4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one |
| CAS Number | 152305-23-2 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| Melting Point | 107–111 °C (Crystalline Solid) |
| Chirality | (S)-Configuration |
Synthetic Context & Impurity Logic
To elucidate the structure, one must understand its genesis. The molecule is typically derived from 4-nitro-L-phenylalanine or (S)-4-(4-nitrobenzyl)oxazolidin-2-one via catalytic hydrogenation.
Understanding this pathway highlights the critical "negative controls" required in analysis:
-
Residual Nitro Precursor: Presence of -NO₂ signals in IR/NMR.
-
Over-reduction: Ring opening of the oxazolidinone.
-
Racemization: Loss of the (S)-configuration during thermal cycling.
Visualization: Synthetic Pathway & Critical Control Points
Figure 1: Synthetic logic flow identifying the target molecule and potential structural deviants (impurities).
Spectroscopic Elucidation (The Core)
This section details the expected spectral data based on the molecule's specific electronic environment.
Infrared Spectroscopy (FT-IR)
The IR spectrum provides the first "fingerprint" of functional group integrity.
-
Diagnostic Band 1 (Amine): A double hump around 3300–3450 cm⁻¹ corresponds to the primary aromatic amine (-NH₂) stretching.
-
Diagnostic Band 2 (Carbamate): A strong, sharp peak at 1735–1750 cm⁻¹ confirms the cyclic carbamate (oxazolidinone) C=O is intact. Loss of this peak suggests ring opening.
-
Negative Control: Absence of strong symmetric/asymmetric stretches at 1350/1530 cm⁻¹ confirms the absence of the nitro (-NO₂) precursor.
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for confirming the (S)-configuration connectivity . The spectrum is divided into two distinct systems: the AA'BB' aromatic system and the ABX heterocyclic ring system .
1H NMR Assignment Table (400 MHz, DMSO-d₆)
Note: Chemical shifts are estimates based on chemometric principles for this specific scaffold.
| Position | Type | Shift (δ ppm) | Multiplicity | Integration | Structural Insight |
| Ar-H (Ortho to NH₂) | Aromatic | 6.45 – 6.55 | Doublet (J ≈ 8.5 Hz) | 2H | Upfield shift due to electron-donating -NH₂. |
| Ar-H (Meta to NH₂) | Aromatic | 6.85 – 6.95 | Doublet (J ≈ 8.5 Hz) | 2H | Part of the AA'BB' para-substitution pattern. |
| NH (Ring) | Amide | 7.60 – 7.80 | Broad Singlet | 1H | Exchangeable proton; confirms cyclic amide. |
| NH₂ (Aniline) | Amine | 4.80 – 5.10 | Broad Singlet | 2H | Broad signal; confirms reduction of NO₂. |
| C4-H (Chiral Center) | Methine | 3.90 – 4.05 | Multiplet (dddd) | 1H | The "ABX" chiral center. Coupling to CH₂ (benzyl) and CH₂ (ring). |
| C5-H (Ring) | Methylene | 4.20 – 4.40 | Multiplet | 1H | Diastereotopic proton A of the ring. |
| C5-H' (Ring) | Methylene | 3.95 – 4.10 | Multiplet | 1H | Diastereotopic proton B of the ring. |
| Benzyl-CH₂ | Methylene | 2.60 – 2.80 | dd (Pair) | 2H | Diastereotopic protons connecting ring to aryl group. |
Key Elucidation Logic:
-
The AA'BB' System: You must observe two distinct doublets in the aromatic region. If this appears as a multiplet or singlet, the para-substitution is compromised.
-
The Chiral Methine: The proton at C4 (approx 4.0 ppm) is the stereocenter. It couples to four other protons (NH, two C5-ring protons, two Benzyl protons). Its complexity is the hallmark of the intact oxazolidinone ring.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (ESI+).
-
Target Ion: [M+H]⁺ = 193.1 m/z .
-
Fragmentations: Expect a loss of CO₂ (44 Da) characteristic of cyclic carbamates, or tropylium ion formation (91 m/z) from the benzyl fragment.
Stereochemical Validation (Chiral HPLC)
NMR confirms connectivity but not enantiomeric purity. To distinguish the (S)-enantiomer from the (R)-enantiomer (Impurity), Chiral HPLC is mandatory.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol (typically 80:20 or 90:10) with 0.1% Diethylamine (to sharpen the amine peak).
-
Detection: UV at 254 nm (aromatic absorption).
-
Acceptance Criteria: The (S)-enantiomer is typically the major peak. Integration area >99.0% confirms optical purity suitable for pharmaceutical use.
Experimental Protocols
Protocol A: NMR Sample Preparation (Self-Validating)
Objective: To prevent H-D exchange of the amine protons which would mask the -NH2 signal.
-
Solvent Choice: Use DMSO-d₆ (99.9% D). Avoid CDCl₃ if possible, as the carbamate NH and aniline NH₂ can be broad or invisible due to exchange or quadrupole broadening in non-polar solvents.
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., Pd/C residues) that cause line broadening.
-
Acquisition: Run at 298 K. Ensure relaxation delay (d1) is >2 seconds to allow full relaxation of aromatic protons for accurate integration.
Protocol B: "Decision Tree" Workflow
This workflow dictates the sequence of analysis to minimize resource waste.
Figure 2: Analytical decision matrix for batch release.
References
-
Sigma-Aldrich. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Product Specification & NMR References. Retrieved from .
-
Manikandan, D., et al. (2020). "Crystallographic, spectral and computational studies on (S)-4-(4-aminobenzyl) oxazolidin-2-one." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 239, 118484. (Detailed spectral assignment source).
-
ChemicalBook. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone CAS 152305-23-2 Properties and Safety. Retrieved from .
-
SynThink Chemicals. Zolmitriptan Impurity Profiling and Characterization Data. Retrieved from .
-
BOC Sciences. (S)-4-(4-Aminobenzyl)-2-Oxazolidinone Technical Data. Retrieved from .
(S)-4-(4-aminobenzyl)oxazolidin-2-one CAS number 152305-23-2
A Critical Chiral Intermediate for Triptan Therapeutics [1]
Executive Summary
(S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS 152305-23-2) is a high-value chiral heterocyclic intermediate primarily utilized in the synthesis of Zolmitriptan , a selective serotonin receptor agonist (5-HT1B/1D) used for the acute treatment of migraine.[1] Its structural integrity—specifically the (S)-configuration at the C4 position of the oxazolidinone ring—is the stereochemical determinant for the final Active Pharmaceutical Ingredient (API).
This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, upstream synthesis from chiral pool precursors, and its critical downstream application in the Fischer indole synthesis of Zolmitriptan.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound features an oxazolidinone core substituted with an aniline moiety.[1][2] The oxazolidinone ring serves as a robust chiral auxiliary scaffold that survives harsh downstream reaction conditions (e.g., diazotization and Fischer indole cyclization).[1]
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | (4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one |
| CAS Number | 152305-23-2 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 107 – 111 °C |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| Chirality | (S)-enantiomer (derived from L-Phenylalanine analogs) |
| pKa | ~12.67 (Predicted) |
Synthetic Utility & Manufacturing Pathways[7][10]
The industrial preparation of (S)-4-(4-aminobenzyl)oxazolidin-2-one typically employs a chiral pool strategy , utilizing (S)-4-nitrophenylalanine as the starting material.[1][3] This route preserves the stereocenter established in the amino acid precursor, avoiding expensive asymmetric induction steps later in the process.
Upstream Synthesis (Preparation of the Intermediate)
The synthesis follows a four-step linear sequence:
-
Esterification: Protection of the carboxylic acid of (S)-4-nitrophenylalanine.[1][4]
-
Reduction: Conversion of the ester to the amino alcohol ((S)-4-nitrophenylalaninol) using Sodium Borohydride (NaBH₄).[1][4]
-
Cyclization: Formation of the oxazolidinone ring using a carbonyl source (e.g., Phosgene, Triphosgene, or Diethyl Carbonate/K₂CO₃).
-
Hydrogenation: Catalytic reduction (Pd/C, H₂) of the nitro group to the primary amine.[1]
Diagram 1: Upstream Synthesis Pathway
Caption: Linear synthesis from (S)-4-nitrophenylalanine preserving the chiral center.
Critical Application: Zolmitriptan Synthesis[8][10][12]
The primary industrial application of CAS 152305-23-2 is its conversion into the hydrazine intermediate required for the Fischer Indole Synthesis of Zolmitriptan.[3] This sequence is highly sensitive; temperature control during diazotization is critical to prevent decomposition and racemization.[1]
Mechanism of Action
The aniline amine is converted to a diazonium salt, which is subsequently reduced to a hydrazine.[2][5] This hydrazine then condenses with an aldehyde acetal (dimethylaminobutyraldehyde diethyl acetal) to close the indole ring, yielding Zolmitriptan.[1]
Diagram 2: Downstream Application (Zolmitriptan)[1]
Caption: Conversion of the amino-oxazolidinone to Zolmitriptan via Fischer Indole cyclization.
Experimental Protocol: Diazotization & Reduction
Context: This protocol describes the conversion of (S)-4-(4-aminobenzyl)oxazolidin-2-one to its hydrazine derivative, the most critical step in the Zolmitriptan workflow.
Safety Warning: Diazonium salts are unstable.[1] Maintain strict temperature control. Work in a fume hood.
Materials
-
Sodium Nitrite (NaNO₂, 1.1 eq)[1]
-
Stannous Chloride (SnCl₂[1][7][8][5]·2H₂O, 4.0 eq) or Sodium Sulfite[1]
-
Deionized Water[2]
Step-by-Step Methodology
-
Acidification:
-
Diazotization:
-
Prepare a solution of NaNO₂ in water.[1]
-
Add the nitrite solution dropwise to the amine/HCl mixture, maintaining the temperature strictly between -5°C and 0°C .
-
Checkpoint: Stir for 1 hour. The solution should become clear or slightly turbid.[1] Verify the presence of excess nitrous acid using starch-iodide paper (should turn blue instantly).[1]
-
-
Reduction (Stannous Chloride Method):
-
In a separate vessel, dissolve SnCl₂·2H₂O in concentrated HCl and cool to -10°C .
-
Transfer the cold diazonium solution into the stannous chloride solution slowly.[7] Do not allow temperature to rise above 0°C during addition.
-
Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
-
Isolation:
Analytical Quality Control
To ensure the efficacy of the final drug product, the intermediate must meet strict purity standards.[2]
HPLC Method Parameters (Guideline)
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 90% B over 30 minutes.
-
Detection: UV at 225 nm.[1]
-
Chiral Purity: Critical.[1] Use a Chiralpak AD-H or equivalent column to verify the absence of the (R)-enantiomer.[1]
Handling & Stability
-
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place.
-
Stability: Stable under recommended storage conditions.[1] Avoid strong oxidizing agents.[1]
-
Hazards:
References
-
Sigma-Aldrich. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Product Sheet. Retrieved from [1]
-
PubChem. (S)-4-(4-Aminobenzyl)oxazolidin-2-one Compound Summary (CID 7099156).[1] National Library of Medicine.[1] Retrieved from [1]
-
Google Patents. Process for the preparation of Zolmitriptan (WO2008018090A2).[1] Retrieved from [1]
-
BenchChem. Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone. Retrieved from [1]
-
Der Pharma Chemica. A cost effective and large-scale synthesis of Zolmitriptan.[1] 2012, 4(1):347-351.[1][7] Retrieved from [1][7]
Sources
- 1. (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 5. WO2008018090A2 - An improved process for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 6. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one
Abstract
This technical guide provides a comprehensive overview of the essential physical properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one, a key chiral intermediate in the synthesis of various pharmacologically active molecules.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the experimental determination and theoretical understanding of its fundamental physicochemical characteristics. We present detailed, field-proven protocols for the measurement of its melting point, optical rotation, and solubility, underpinned by the scientific rationale for each procedural step. Furthermore, this guide consolidates spectroscopic and crystallographic data from authoritative sources, offering a holistic characterization of this compound. Visual workflows and tabulated data are provided to ensure clarity and ease of reference, establishing a self-validating system of protocols for robust and reproducible research.
Introduction: The Significance of (S)-4-(4-aminobenzyl)oxazolidin-2-one in Medicinal Chemistry
(S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral oxazolidinone derivative that serves as a critical building block in the synthesis of a range of biologically active compounds, including certain antibiotics and therapeutic agents.[1][2] Its unique structure facilitates the introduction of functional groups that can modulate biological pathways, making it a valuable component in the drug discovery process.[1] Notably, it is recognized as an intermediate in the synthesis of the serotonin receptor agonist, Zolmitriptan.[3][4][5] A thorough understanding and precise characterization of its physical properties are paramount for ensuring the purity, stability, and optimal performance of this intermediate in subsequent synthetic transformations and, ultimately, the quality of the final active pharmaceutical ingredient (API). This guide provides a detailed exploration of these critical physical attributes.
Core Physicochemical Properties
A foundational understanding of a compound's physical properties is the bedrock of its application in research and development. These properties dictate its behavior in various experimental and processing conditions.
General Characteristics
(S)-4-(4-aminobenzyl)oxazolidin-2-one is typically a white to off-white or slightly yellow crystalline powder under standard laboratory conditions.[1][2] Its stability and reactivity make it a favorable intermediate in organic synthesis.[1]
Tabulated Physical Properties
The following table summarizes the key physical properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2][6] |
| Molecular Weight | 192.22 g/mol | [1][2][6] |
| CAS Number | 152305-23-2 | [1][2] |
| Appearance | White to off-white/slightly yellow crystalline powder | [1][2] |
| Melting Point | 107-112 °C | [1][2][4] |
| Optical Rotation | [α]²⁰D = -4° to -7° (c=1 in Methanol) | [1][2] |
| Solubility | Soluble in dimethyl sulfoxide and methanol. | [3][7] |
| Density | ~1.25 g/mL | [1] |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one. These protocols are designed to be self-validating and are grounded in established scientific principles.
Melting Point Determination: The Capillary Method
Scientific Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress the melting point and broaden the melting range.[8] Therefore, a sharp melting point is a reliable indicator of purity. The capillary method is a standard technique recognized by pharmacopeias for its accuracy and requirement of only a small amount of sample.[9]
Experimental Protocol:
-
Sample Preparation:
-
Ensure the (S)-4-(4-aminobenzyl)oxazolidin-2-one sample is a fine, dry powder. If necessary, gently crush any large crystals in a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
-
Invert the capillary tube and gently tap it on a hard surface to compact the powder at the sealed end. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of a calibrated melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
Set the heating rate to a rapid setting initially to quickly approach the expected melting point (around 100 °C).
-
Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Diagram of Melting Point Determination Workflow:
Caption: Workflow for melting point determination.
Optical Rotation: A Measure of Chirality
Scientific Rationale: Chiral molecules, such as (S)-4-(4-aminobenzyl)oxazolidin-2-one, have the ability to rotate the plane of plane-polarized light.[10] This property is known as optical activity. The specific rotation, [α], is a standardized measure of this rotation and is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).[2][11] Measuring the specific rotation is crucial for confirming the enantiomeric purity of the sample.
Experimental Protocol:
-
Solution Preparation:
-
Accurately weigh approximately 100 mg of (S)-4-(4-aminobenzyl)oxazolidin-2-one.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in methanol and fill the flask to the mark with the same solvent. This prepares a solution with a concentration (c) of approximately 1 g/100 mL.
-
-
Polarimeter Setup:
-
Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.
-
Calibrate the instrument by filling the sample cell (typically 1 dm in length) with methanol (the blank) and setting the reading to zero.
-
-
Measurement:
-
Rinse the sample cell with the prepared solution of the compound.
-
Fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the sample cell in the polarimeter and record the observed rotation (α).
-
Measure the temperature of the sample solution.
-
-
Calculation:
-
Calculate the specific rotation using the following formula: [α]Tλ = α / (l × c) where:
-
[α]Tλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Diagram of Optical Rotation Measurement Workflow:
Caption: Workflow for optical rotation measurement.
Solubility Determination: The Shake-Flask Method
Scientific Rationale: Solubility is a fundamental property that influences a compound's bioavailability and formulation development. The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[12] This involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Experimental Protocol:
-
Sample Preparation:
-
Add an excess amount of (S)-4-(4-aminobenzyl)oxazolidin-2-one to a series of vials, each containing a known volume of a specific solvent (e.g., methanol, dimethyl sulfoxide, water, ethyl acetate). The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the solubility in units such as mg/mL or mol/L.
-
Diagram of Solubility Determination Workflow:
Caption: Workflow for solubility determination.
Advanced Structural and Spectroscopic Characterization
A comprehensive understanding of a molecule's physical properties extends to its three-dimensional structure and its interaction with electromagnetic radiation. The following data, primarily from the work of Manikandan et al. (2020), provides a detailed structural and spectroscopic profile of (S)-4-(4-aminobenzyl)oxazolidin-2-one.[1][7]
Crystallographic Data
Single-crystal X-ray diffraction (XRD) studies have confirmed the molecular geometry of (S)-4-(4-aminobenzyl)oxazolidin-2-one.[7] The optimized geometrical parameters from these studies are in good agreement with theoretical values calculated using Density Functional Theory (DFT).[1][7] This analysis provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Spectroscopic Profile
Spectroscopic techniques are indispensable for confirming the identity and structure of a molecule.
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups present in the molecule. The experimental FT-IR and FT-Raman spectra of (S)-4-(4-aminobenzyl)oxazolidin-2-one have been recorded and show good correspondence with computed vibrational frequencies.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms in a molecule. The experimental NMR spectra of (S)-4-(4-aminobenzyl)oxazolidin-2-one have been thoroughly analyzed and are supported by DFT calculations.[1][7]
-
UV-Visible Spectroscopy: Electronic spectroscopy provides insights into the electronic structure of the molecule. The UV-Vis spectrum of (S)-4-(4-aminobenzyl)oxazolidin-2-one has been experimentally determined and computationally studied.[1][7]
Conclusion
This technical guide has provided a detailed and authoritative overview of the physical properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one. By integrating tabulated data with robust, step-by-step experimental protocols and their underlying scientific principles, this document serves as a valuable resource for researchers and professionals in the pharmaceutical sciences. The comprehensive characterization presented herein, supported by spectroscopic and crystallographic data, underscores the importance of a thorough understanding of the physicochemical properties of key synthetic intermediates to ensure the quality and efficacy of final drug products.
References
-
Manikandan, D., et al. (2020). Crystallographic, spectral and computational studies on (S)-4-(4-aminobenzyl) oxazolidin-2-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 239, 118484. [Link]
-
PubChem. (n.d.). (S)-4-(4-Aminobenzyl)oxazolidin-2-one. Retrieved February 7, 2026, from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone. Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). Compound Summary for CID 7099156, (S)-4-(4-Aminobenzyl)oxazolidin-2-one. Retrieved February 7, 2026, from [Link]
-
Bergström, C. A., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(5), 1343-1351. [Link]
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Home Sunshine Pharma. (n.d.). (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone CAS 152305-23-2. Retrieved February 7, 2026, from [Link]
-
Suraj Laboratories. (n.d.). (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one II Zolmitriptan Intermediate II CAS: 152305-23-2. Retrieved February 7, 2026, from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 7, 2026, from [Link]
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Chemistry Steps. (n.d.). Specific Rotation. Retrieved February 7, 2026, from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved February 7, 2026, from [Link]
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Wikipedia. (n.d.). Specific rotation. Retrieved February 7, 2026, from [Link]
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World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved February 7, 2026, from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved February 7, 2026, from [Link]
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Wikipedia. (n.d.). X-ray crystallography. Retrieved February 7, 2026, from [Link]
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Maricopa Open Digital Press. (n.d.). Optical Activity. Retrieved February 7, 2026, from [Link]
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thinkSRS.com. (n.d.). Melting Point Determination. Retrieved February 7, 2026, from [Link]
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(S)-4-(4-aminobenzyl)oxazolidin-2-one spectroscopic data (NMR, IR, Mass)
This guide details the spectroscopic characterization, synthesis, and physical properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one , a critical chiral intermediate used primarily in the synthesis of triptan-class antimigraine drugs (e.g., Zolmitriptan).[1][2]
CAS: 152305-23-2 | Formula: C₁₀H₁₂N₂O₂ | MW: 192.21 g/mol Synonyms: Zolmitriptan Impurity E; (S)-4-(4-aminobenzyl)-2-oxazolidinone[1][2][3]
Executive Summary & Application
(S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral auxiliary derivative and a pharmacophore building block.[1][2] It is structurally composed of an oxazolidin-2-one ring substituted at the 4-position with a 4-aminobenzyl group.[1][2][3][4] Its primary utility lies in:
-
Pharmaceutical Intermediates: It serves as the "Impurity E" reference standard for Zolmitriptan and a precursor for 2-azetidinone synthesis.[1][2]
-
Chiral Auxiliaries: While less common than the benzyl analog (Evans auxiliary), the amino handle allows for immobilization on solid supports or further functionalization (e.g., via diazonium coupling).[1][2]
Physical & Chemical Properties
Data aggregated from industrial Certificates of Analysis (CoA) and crystallographic studies.[1][2]
| Property | Value / Description | Notes |
| Appearance | White to light yellow/tan powder | Oxidizes slightly upon air exposure.[1][2] |
| Melting Point | 107 – 111 °C | High purity crystalline form [1].[1] |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water/non-polar solvents.[1] |
| Chirality | (S)-enantiomer | Derived from L-4-nitrophenylalanine or L-phenylalanine.[1][2] |
| pKa | ~12.7 (Predicted) | Amine group is weakly basic.[1] |
Spectroscopic Characterization
Note: The following data synthesizes empirical values from parent analogs and specific literature citations for the amino-derivative.
Infrared Spectroscopy (FT-IR)
The carbonyl stretch of the cyclic carbamate (oxazolidinone) is the diagnostic feature.[1][2]
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
| C=O[1][2] (Lactone/Carbamate) | 1759 | Strong, sharp stretch (Characteristic of 2-oxazolidinones) [2].[1][2] |
| N-H (Amine/Amide) | 3300 – 3450 | Broad doublet (primary amine) and sharp stretch (ring NH).[1][2] |
| C=C (Aromatic) | 1515, 1620 | Aromatic ring skeletal vibrations.[1] |
| C-O-C | 1050 – 1250 | Ring ether linkage stretches.[1] |
Mass Spectrometry (MS)[1][2]
-
Fragmentation Pattern:
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Recommended due to solubility)
¹H NMR (400 MHz, DMSO-d₆) – Diagnostic Assignments
Unlike the parent benzyl-oxazolidinone, the aromatic region displays a distinct AA'BB' pattern due to the para-amino substitution.[1][2]
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.75 | s (br) | 1H | Ring NH | Carbamate proton (exchangeable).[1][2] |
| 6.85 – 6.90 | d (J ≈ 8.4 Hz) | 2H | Ar-H (meta to NH₂) | Aromatic protons adjacent to alkyl group.[1][2] |
| 6.45 – 6.50 | d (J ≈ 8.4 Hz) | 2H | Ar-H (ortho to NH₂) | Upfield shift due to electron-donating NH₂.[1][2] |
| 4.95 | s (br) | 2H | Ar-NH₂ | Aniline protons (broad, shift varies w/ conc).[1][2] |
| 4.20 – 4.30 | m | 1H | CH -O (Ring C5) | Diastereotopic ring proton.[1][2] |
| 3.95 – 4.05 | m | 2H | CH -N (Ring C4) + CH -O | Chiral center and second ring proton.[1][2] |
| 2.60 – 2.75 | dd | 2H | Ph-CH₂ | Benzylic methylene protons.[1][2] |
¹³C NMR (100 MHz, DMSO-d₆)
-
Aromatic C-N: ~147.5 ppm (Ipso carbon attached to amine).[1][2]
-
Aromatic CH: ~129.5 ppm (meta), ~114.0 ppm (ortho - shielded).[1][2]
Reference Note: Full crystallographic and spectral computational validation can be found in Manikandan et al. (2020), Spectrochimica Acta Part A [3].
Synthesis Protocol (Industrial Route)
The most robust synthesis avoids the use of phosgene, utilizing a carbonate cyclization of the amino-alcohol precursor.[1][2]
Reaction Pathway
The synthesis proceeds from (S)-2-amino-3-(4-aminophenyl)propanol (derived from reduced 4-nitro-phenylalanine) via cyclization with diethyl carbonate.[1][2]
Figure 1: Industrial synthesis pathway via carbonate cyclization.
Step-by-Step Methodology
Based on Patent WO2004/063175 [4].
-
Charging: Into a reactor, charge (S)-2-Amino-3-(4-aminophenyl)propanol (1.0 eq), Diethyl carbonate (excess, ~1.8 eq), and anhydrous Potassium Carbonate (0.1 eq).
-
Reaction: Heat the mixture to 135°C .
-
Distillation: Continuously distill off the ethanol byproduct formed during the reaction over a period of 2.5 hours to drive the equilibrium forward.
-
Workup:
-
Purification:
-
Drying: Dry under vacuum at 50°C.
-
Expected Yield: ~76%
-
Purity: >98% (HPLC)
-
Safety & Handling (GHS)
Signal Word: Warning
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.[1][2]
References
-
Sigma-Aldrich. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Product Sheet. Catalog No. 658405. Link
-
ChemicalBook. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Properties and Spectra. Link
-
Manikandan, D., et al. (2020).[1][2] "Crystallographic, spectral and computational studies on (S)-4-(4-aminobenzyl) oxazolidin-2-one". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 239, 118484.[1] Link[1][2]
-
Reddy, M.S., et al. (2004).[1][2] "Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone". World Intellectual Property Organization, WO2004063175A1.[1][2] Link
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Technical Guide: Solubility Profile & Solvent Selection for (S)-4-(4-aminobenzyl)oxazolidin-2-one
[1][2]
Executive Summary
(S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS 152305-23-2) is a critical chiral intermediate, most notably utilized in the synthesis of the 5-HT1B/1D receptor agonist Zolmitriptan .[1][2][3] Its structural integrity—comprising a polar oxazolidinone core and a reactive aniline moiety—dictates a complex solubility profile that is highly sensitive to solvent polarity and pH.[1][2]
This guide provides a technical analysis of its solubility behavior, moving beyond basic observations to explore the thermodynamic interactions driving solvent selection.[1] It is designed to assist process chemists in optimizing purification yields (crystallization) and reaction homogeneity.[1][2]
Physicochemical Profile & Structural Logic[1][2]
To predict and manipulate solubility, one must understand the molecular forces at play.[1][2] The molecule exhibits a "push-pull" polarity profile:
-
The Oxazolidinone Ring: A rigid, polar heterocycle containing a carbamate group.[1][2] It acts as a strong hydrogen bond acceptor (C=O) and a weak donor (N-H).[1][2] This moiety favors polar aprotic and protic solvents.[1][2]
-
The 4-Aminobenzyl Tail: The aniline group (
) introduces basicity ( for the conjugate acid) and significant hydrogen bonding capability.[1][2] The benzyl linker adds a degree of lipophilicity (LogP 0.9–1.1), but not enough to make it soluble in purely non-polar hydrocarbons.[1][2]
Implication: The compound is an "amphiphilic polar" solid.[2] It rejects non-polar solvents (hexane) but requires specific polar interactions (dipole-dipole or H-bonding) to dissolve effectively.[1][2]
Solubility Landscape: Data & Analysis[1][2][4][5]
The following data summarizes the solubility behavior derived from process patents and physicochemical properties.
Table 1: Qualitative Solubility Map (25°C)
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMSO | High | Strong dipole-dipole interaction disrupts crystal lattice energy effectively.[1][2] |
| Polar Protic | Methanol | High | Excellent H-bond donor/acceptor match for both the amine and carbamate.[1][2] |
| Polar Protic | Ethanol | Moderate/High | Good solubility, often used for reflux extraction; solubility drops significantly on cooling.[1][2] |
| Secondary Alcohols | Isopropanol (IPA) | Moderate | Steric hindrance reduces solvation efficiency compared to MeOH; ideal for antisolvent crystallization.[2] |
| Esters | Ethyl Acetate | Low/Moderate | Soluble at high temperatures; poor at low temperatures.[1][2] Used in mixture with hexane for precipitation.[1][2] |
| Hydrocarbons | n-Hexane / Heptane | Insoluble | Lack of polarity prevents interaction with the solute; serves as a critical antisolvent .[1][2] |
| Aqueous (Neutral) | Water | Low | Lipophilic benzyl group limits solubility despite polar groups.[2] |
| Aqueous (Acidic) | 0.1M HCl | High | Protonation of aniline to anilinium ( |
Temperature Dependence (Van't Hoff Trends)
In alcohols (MeOH, EtOH), solubility follows a steep Van't Hoff curve.[1][2]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
For precise solubility measurement in novel solvent systems.[1]
Objective: Determine the saturation concentration (
Reagents:
Workflow:
-
Saturation: Add excess solid to 10 mL of solvent in a jacketed vessel at temperature
. -
Equilibration: Stir at 400 RPM for 24 hours. Ensure solid phase remains present (add more if solution clears).
-
Filtration: Stop stirring. Allow settling for 30 mins. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to
to prevent crashing out). -
Quantification: Transfer a known volume (
) to a tared weighing dish. Evaporate solvent under vacuum/nitrogen stream.[1][2] Dry residue to constant weight ( ).[1][2] -
Calculation:
Protocol B: pH-Switch Purification Strategy
Leveraging the amine functionality for high-purity isolation.[1][2]
This protocol utilizes the drastic solubility difference between the neutral and protonated forms.[1][2]
-
Dissolution: Dissolve crude solid in 1M HCl (Solubility is high due to cation formation).
-
Filtration: Filter insoluble non-basic impurities (e.g., unreacted nitro-precursors or neutral side products).[1][2]
-
Neutralization: Slowly add 50% NaOH or NH₄OH to the filtrate while stirring at 0–5°C.
-
Crystallization: As pH approaches 10–12, the free base precipitates.[1][2]
-
Polishing: Recrystallize the wet cake from Methanol/Isopropanol to remove inorganic salts.
Process Visualization
Diagram 1: Solubility Determination Workflow
This flowchart outlines the logic for determining thermodynamic solubility, ensuring data integrity.
Caption: Standard Gravimetric Workflow for Thermodynamic Solubility Determination.
Diagram 2: Industrial Purification Logic
The following diagram illustrates the polarity-based purification strategy commonly cited in process patents for Zolmitriptan intermediates.
Caption: pH-Swing and Solvent-Exchange Purification Pathway.
Critical Process Parameters (CPP)
When scaling up the handling of this compound, monitor these parameters:
-
Water Content in Alcohols: Even small amounts of water in Methanol or Ethanol can significantly increase the solubility loss to the mother liquor during crystallization, reducing yield.[1][2]
-
Oxidation Sensitivity: The aniline group is prone to oxidation (browning) in solution over time.[2] Solubility studies should be conducted under inert atmosphere (
) if extended beyond 24 hours.[1][2] -
Metastable Zone Width (MSZW): In Isopropanol, the MSZW is often narrow.[2] Rapid cooling can lead to oiling out rather than crystallization.[1][2] Seeding at the cloud point is recommended.[2]
References
-
Chemdad. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Properties and Solubility Data. Retrieved from [1][2]
-
Google Patents. WO2004063175A1 - A novel and an improved process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone.[1][2] Retrieved from [1][2]
-
Der Pharma Chemica. A cost effective and large-scale synthesis of Zolmitriptan.[1][2] (2012).[1][2][5] Retrieved from [1][2]
-
PubChem. (S)-4-(4-Aminobenzyl)oxazolidin-2-one Compound Summary. Retrieved from [1][2]
-
Sigma-Aldrich. Product Specification: (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone.[1][2][6] Retrieved from [1][2]
Sources
- 1. CAS 102029-44-7: (R)-4-Benzyl-2-oxazolidinone | CymitQuimica [cymitquimica.com]
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An In-depth Technical Guide to (S)-4-(4-aminobenzyl)oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-4-(4-aminobenzyl)oxazolidin-2-one, a chiral oxazolidinone derivative of significant interest in pharmaceutical research and development. The document delves into the molecule's fundamental physicochemical properties, including its molecular weight, and outlines detailed protocols for its synthesis and analytical characterization. Furthermore, it explores the compound's applications as a crucial building block in the synthesis of biologically active molecules, particularly in the context of drug discovery. This guide is intended to serve as a valuable resource for researchers and scientists engaged in synthetic organic chemistry and medicinal chemistry, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Significance of (S)-4-(4-aminobenzyl)oxazolidin-2-one in Medicinal Chemistry
(S)-4-(4-aminobenzyl)oxazolidin-2-one is a versatile chiral building block that has garnered considerable attention in the pharmaceutical industry. Its unique structural features, comprising a stereodefined oxazolidinone core and a functionalized aminobenzyl moiety, make it an invaluable intermediate in the synthesis of a wide array of biologically active compounds.[1] The oxazolidinone class of compounds is renowned for its potent antibacterial activity, with linezolid being a prominent example of an FDA-approved drug for treating multi-resistant Gram-positive infections.[2] The stereochemistry at the C4 position of the oxazolidinone ring is crucial for biological activity, and the (S)-enantiomer is often the desired stereoisomer for therapeutic applications.
The presence of the 4-aminobenzyl group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities to modulate the pharmacokinetic and pharmacodynamic properties of the target molecules. This adaptability has led to its use in the development of novel treatments in fields beyond infectious diseases, including oncology.[1] This guide will provide a detailed exploration of this important molecule, from its fundamental properties to its practical applications.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one is paramount for its effective handling, synthesis, and application. The key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [3][4][5][6][7] |
| Molecular Weight | 192.21 g/mol | [4][5][6][7] |
| CAS Number | 152305-23-2 | [3][4][5][6] |
| Appearance | White to brown crystalline powder/solid | [3][5] |
| Melting Point | 107-111 °C | [3][4][5] |
| Boiling Point (Predicted) | 479.7 ± 14.0 °C at 760 mmHg | [3][5] |
| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [3][5] |
| Solubility | Soluble in dimethyl sulfoxide and methanol | [5] |
| pKa (Predicted) | 12.67 ± 0.40 | [5] |
These properties dictate the compound's behavior in various chemical environments and are critical for designing synthetic routes and purification strategies. The defined melting point range suggests a relatively pure compound, while its solubility profile informs the choice of solvents for reactions and analytical procedures.
Synthesis and Mechanistic Insights
The synthesis of enantiomerically pure (S)-4-(4-aminobenzyl)oxazolidin-2-one is a key step in its utilization. While various synthetic strategies for oxazolidinones have been reported, a common approach involves the cyclization of a chiral amino alcohol precursor.[2]
Representative Synthetic Protocol
A practical and scalable synthesis often begins with a commercially available chiral starting material, such as (S)-3-amino-1,2-propanediol. The following is a generalized, multi-step protocol that highlights the key transformations.
Step 1: Protection of the Amino Group The primary amine of the starting material is typically protected to prevent side reactions in subsequent steps. A common protecting group is the benzyloxycarbonyl (Cbz) group, introduced using benzyl chloroformate.
Step 2: Introduction of the Benzyl Moiety The benzyl group is introduced via a Williamson ether synthesis, where the primary alcohol of the protected amino diol is reacted with a suitable 4-nitrobenzyl halide. The nitro group serves as a precursor to the final amino group.
Step 3: Cyclization to Form the Oxazolidinone Ring The oxazolidinone ring is formed through an intramolecular cyclization. This can be achieved using various reagents, such as phosgene or its safer equivalents like triphosgene or carbonyldiimidazole (CDI). The use of dimethyl carbonate has also been reported as a less hazardous alternative.[5]
Step 4: Reduction of the Nitro Group and Deprotection The nitro group is reduced to the primary amine, typically through catalytic hydrogenation using palladium on carbon (Pd/C). This step often concurrently removes the Cbz protecting group, yielding the final product.
Causality in Experimental Choices
-
Chiral Starting Material: The choice of an enantiomerically pure starting material is the most direct way to ensure the desired stereochemistry in the final product, avoiding costly and often difficult chiral resolutions later in the synthesis.
-
Protecting Group Strategy: The selection of the Cbz group is strategic due to its stability under the conditions of the Williamson ether synthesis and its facile removal under the same conditions used for the nitro group reduction.
-
Nitro Group as an Amine Precursor: Using a nitrobenzyl halide allows for the introduction of the aromatic ring and the eventual amino group in a masked form. The nitro group is unreactive under the conditions of the cyclization step.
-
Cyclization Reagent: While phosgene is highly efficient, its extreme toxicity makes it undesirable. CDI and dimethyl carbonate offer safer and more environmentally benign alternatives for the cyclization step.[5]
Visualization of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized (S)-4-(4-aminobenzyl)oxazolidin-2-one. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the benzylic protons, the protons on the oxazolidinone ring, and the protons of the amino group. The carbon NMR spectrum will confirm the presence of all ten carbon atoms in their respective chemical environments.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. A key absorption band is the lactone carbonyl stretch of the oxazolidinone ring, which typically appears around 1759 cm⁻¹.[5]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further support the structural assignment.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A reversed-phase HPLC method can be developed to separate the product from any starting materials or byproducts.
-
Chiral HPLC: To determine the enantiomeric purity, a chiral HPLC method is required. This is crucial as the biological activity is often highly dependent on the stereochemistry.
Comprehensive Characterization Data
A complete characterization of a synthesized batch of (S)-4-(4-aminobenzyl)oxazolidin-2-one would typically include the following data, often provided in a Certificate of Analysis (CoA):
| Analytical Technique | Expected Results |
| ¹H-NMR | Spectrum consistent with the proposed structure. |
| ¹³C-NMR | Spectrum showing 10 distinct carbon signals. |
| IR (KBr) | Lactone C=O stretch around 1759 cm⁻¹. |
| Mass Spectrum (MS) | Molecular ion peak corresponding to the molecular weight (192.21). |
| HPLC Purity | Typically ≥97%. |
| Chiral HPLC | High enantiomeric excess (e.g., >99% ee). |
Visualization of the Analytical Workflow
Caption: Workflow for the analytical characterization of (S)-4-(4-aminobenzyl)oxazolidin-2-one.
Applications in Drug Discovery and Development
The primary value of (S)-4-(4-aminobenzyl)oxazolidin-2-one lies in its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential.
Synthesis of Zolmitriptan
One of the notable applications of this compound is as an intermediate in the synthesis of Zolmitriptan, a serotonin receptor agonist used for the treatment of migraine.[3][4] The synthesis involves the reaction of the amino group of (S)-4-(4-aminobenzyl)oxazolidin-2-one to construct the final drug molecule.
Chiral Auxiliary in Asymmetric Synthesis
Oxazolidinones, in general, are widely used as chiral auxiliaries in asymmetric synthesis.[8][9] They can be acylated on the nitrogen atom, and the chiral environment of the oxazolidinone ring directs the stereoselective alkylation of the enolate, leading to the formation of new stereocenters with high diastereoselectivity.
Development of Novel Antibacterial Agents
The oxazolidinone scaffold is a well-established pharmacophore for antibacterial activity.[2] (S)-4-(4-aminobenzyl)oxazolidin-2-one can serve as a starting point for the synthesis of novel oxazolidinone-based antibiotics. The amino group provides a site for the introduction of various side chains to optimize antibacterial potency, spectrum, and safety profile.
Other Therapeutic Areas
The versatility of this building block extends to other therapeutic areas. It has been used in the synthesis of novel inhibitors of the cytochrome P-450 enzyme aromatase, which are of interest in the treatment of hormone-dependent cancers.[3] It has also been incorporated into the design of metal cation sensors and Schiff base derived zinc metal complexes with biological importance.[4]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling (S)-4-(4-aminobenzyl)oxazolidin-2-one.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn. In cases where dust may be generated, a dust mask is recommended.
-
Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
Conclusion
(S)-4-(4-aminobenzyl)oxazolidin-2-one is a molecule of significant strategic importance in the field of drug discovery and development. Its well-defined stereochemistry, coupled with the synthetic versatility afforded by its functional groups, makes it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its physicochemical properties, synthetic methodologies, analytical characterization, and diverse applications. A thorough understanding of these aspects is crucial for leveraging the full potential of this valuable chiral building block in the creation of novel and effective therapeutic agents.
References
-
(S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone CAS 152305-23-2. Sunshine Pharma. [Link]
-
(S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID 7099156. PubChem. [Link]
-
Current Updates on Oxazolidinone and Its Significance. PMC. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone CAS 152305-23-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. (S)-4-(4-氨基苄基)-1,3-唑烷-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Chemo-Structural Analysis and Synthetic Methodology: (S)-4-(4-aminobenzyl)oxazolidin-2-one
[1]
Executive Summary
The compound (S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS 152305-23-2) represents a critical chiral pharmacophore in modern medicinal chemistry. Structurally, it serves as a rigidified, chiral equivalent of an amino alcohol, offering defined stereochemistry that is essential for receptor binding affinity.
Its primary industrial significance lies in its role as a key intermediate in the synthesis of Zolmitriptan , a selective serotonin receptor agonist (5-HT1B/1D) used for the treatment of migraines. Furthermore, the oxazolidinone core is structurally homologous to the "Evans Auxiliary" and antibiotic classes (e.g., Linezolid), making this molecule a versatile scaffold for structure-activity relationship (SAR) studies.
Nomenclature and Stereochemical Assignment
Precise nomenclature is vital for regulatory compliance and patent clarity. While the user-provided name is common, the rigorous IUPAC designation ensures unambiguous structural identification.
IUPAC Designation[2][3][4]
-
Preferred IUPAC Name (PIN): (4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one[1][2]
-
Systematic Breakdown:
-
Parent Heterocycle: 1,3-oxazolidin-2-one.[1][3][4][5][6] Numbering initiates at the Oxygen (1), proceeds to the Carbonyl (2), Nitrogen (3), and then the chiral Carbon (4).
-
Substituent: A (4-aminophenyl)methyl group (commonly referred to as p-aminobenzyl) is attached at position 4.
-
Stereochemistry: The (4S) descriptor indicates the spatial arrangement of substituents around the chiral center.
-
Cahn-Ingold-Prelog (CIP) Priority Logic
To validate the (S) assignment, we analyze the priority of groups attached to C4:
-
-N- (Ring Nitrogen): Highest atomic number (7).
-
-CH₂-O- (Ring Methylene): Carbon attached to Oxygen (Atomic #8).
-
-CH₂-Ph (Benzyl Methylene): Carbon attached to Carbon (Atomic #6).
-
-H (Hydrogen): Lowest priority.
Figure 1: Cahn-Ingold-Prelog priority assignment for the C4 chiral center.
Synthetic Methodology (The "Chiral Pool" Approach)
Reaction Scheme Overview
The synthesis involves three distinct chemical transformations:
-
Chemo-selective Reduction: Converting the carboxylic acid to an alcohol while preserving the nitro group.
-
Cyclocarbonylation: Forming the oxazolidinone ring.
-
Nitro Reduction: Unmasking the aniline functionality.
Step-by-Step Protocol
Step 1: Reduction to Amino Alcohol[7]
-
Reagents: Borane-Dimethyl Sulfide (BH₃·DMS) or NaBH₄/I₂ system.
-
Rationale: BH₃ is highly chemoselective for carboxylic acids over nitro groups at low temperatures.
-
Procedure:
-
Suspend (S)-4-nitrophenylalanine in dry THF under N₂ atmosphere.
-
Add BH₃·DMS dropwise at 0°C.
-
Reflux for 4 hours until TLC shows consumption of starting material.
-
Quench with MeOH to destroy excess borane.
-
Result: (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.
-
Step 2: Ring Closure (Cyclization)
-
Reagents: Diethyl carbonate (green alternative) or Carbonyl Diimidazole (CDI).
-
Catalyst: Potassium Carbonate (K₂CO₃).
-
Rationale: This step locks the stereochemistry. Using CDI avoids the use of highly toxic phosgene.
-
Procedure:
-
Dissolve the amino alcohol in diethyl carbonate.
-
Add catalytic K₂CO₃ (0.1 eq).
-
Heat to 110°C; distill off ethanol byproduct to drive equilibrium.
-
Result: (S)-4-(4-nitrobenzyl)oxazolidin-2-one.
-
Step 3: Hydrogenation (Nitro Reduction)
-
Reagents: H₂ gas (balloon pressure), 10% Pd/C.
-
Solvent: Methanol or Ethanol.
-
Rationale: Standard catalytic hydrogenation reduces the nitro group to the amine without affecting the oxazolidinone carbonyl or the benzyl ether linkage.
-
Procedure:
-
Dissolve nitro-oxazolidinone in MeOH.
-
Add 10 wt% Pd/C catalyst.
-
Stir under H₂ atmosphere for 6–12 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate to yield the final product.
-
Figure 2: Synthetic workflow from L-4-Nitrophenylalanine to the target molecule.
Analytical Characterization
To ensure the integrity of the synthesized compound, the following analytical specifications must be met.
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum in DMSO-d₆ typically displays a characteristic ABX pattern for the ring protons.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 6.95 (d), 6.50 (d) | Doublets | 4H | para-substituted benzene |
| Amine | 4.95 | Broad Singlet | 2H | -NH₂ |
| Ring NH | 7.80 | Broad Singlet | 1H | Amide NH |
| Chiral CH (C4) | 3.90 - 4.05 | Multiplet | 1H | Methine proton |
| Ring CH₂ (C5) | 4.25 (t), 4.05 (dd) | Multiplet | 2H | Methylene adjacent to O |
| Benzyl CH₂ | 2.60 - 2.80 | Doublet of Doublets | 2H | Benzylic protons |
Chiral HPLC Purity
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol (80:20) with 0.1% Diethylamine.
-
Requirement: Enantiomeric Excess (ee) > 99.5% is required for pharmaceutical grade intermediates.
Pharmaceutical Application: The Zolmitriptan Connection[7]
The primary commercial utility of (S)-4-(4-aminobenzyl)oxazolidin-2-one is as the precursor to Zolmitriptan (Zomig).
Mechanism of Action
Zolmitriptan acts as an agonist at 5-HT1B and 5-HT1D receptors in cranial blood vessels. The (S)-oxazolidinone ring mimics the pyrrolidine ring found in other triptans but offers different metabolic stability and lipophilicity profiles.
Synthesis Linkage
The target molecule undergoes a diazotization followed by reduction to form the hydrazine, which is then coupled via a Fischer Indole Synthesis to form the tryptamine core of Zolmitriptan.
Figure 3: Pathway from the target intermediate to the active pharmaceutical ingredient (API) Zolmitriptan.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11356060, (S)-4-(4-Aminobenzyl)-2-oxazolidinone. Retrieved from [Link]
- Gage, J. R., & Evans, D. A. (1990).Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 83. (Foundational chemistry for oxazolidinone synthesis).
-
Oxford, A. W., et al. (1997). The synthesis of zolmitriptan. Journal of Medicinal Chemistry. (Establishes the link between the intermediate and the drug).
Sources
- 1. (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-4-(4-Aminobenzyl)-2-(1H)-oxazolidinone [lgcstandards.com]
- 3. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Oxazolidinone synthesis [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
Technical Deep Dive: (S)-4-(4-aminobenzyl)oxazolidin-2-one in Medicinal Chemistry
Executive Summary
Compound: (S)-4-(4-aminobenzyl)oxazolidin-2-one CAS: 152305-23-2 Role: Chiral Pharmacophore Scaffold & Advanced Intermediate[1][2][3][4][5]
(S)-4-(4-aminobenzyl)oxazolidin-2-one is a specialized chiral heterocyclic building block primarily recognized as the critical intermediate for Zolmitriptan , a second-generation triptan used in the treatment of migraine.[1][2][3] Unlike Evans auxiliaries, which are sacrificial chiral inducers, this molecule serves as a permanent pharmacophore scaffold .[2][3] It introduces a rigid, chiral oxazolidinone moiety that mimics peptide hydrogen bonding and ensures high selectivity for the 5-HT1B/1D receptors.[2][3] Beyond its industrial utility, the compound’s 4-aminobenzyl "handle" allows for orthogonal functionalization, making it a valuable template for developing novel antimicrobial agents and fluorescent sensors.[2]
Chemical Architecture & Synthesis Strategy
Structural Analysis
The molecule consists of three distinct functional domains:
-
The Oxazolidinone Core: A rigid, polar heterocycle that serves as a hydrogen bond acceptor/donor.[1][2][3] In Zolmitriptan, this mimics the indole alkylamine side chain or peptide backbone features.[2][3]
-
The (S)-Chiral Center: Derived from L-phenylalanine, this center is absolute.[1][2][3] It dictates the spatial orientation of the final drug, ensuring stereospecific binding to the target receptor.[1][2][3]
-
The 4-Aminobenzyl Moiety: An electron-rich aniline system.[1][2][3] This is the "reactive handle" used for downstream coupling (e.g., Fischer indole synthesis or amide coupling).[1][2][3]
Synthesis Routes
Industrial production has shifted from hazardous "classic" routes to "green" catalytic methods to ensure scalability and safety.[1][2][3]
Route A: The "Green" Carbonate Method (Preferred)
This method avoids the use of phosgene, utilizing diethyl carbonate as the cyclizing agent.[1][2][3] It is the current standard for GMP manufacturing.[1][2][3]
-
Precursor: (S)-2-amino-3-(4-aminophenyl)propanol (derived from nitration/reduction of L-phenylalanine).[1][2][3]
-
Reagents: Diethyl carbonate,
(cat.), 135°C. -
Mechanism: Transesterification followed by intramolecular cyclization.[1][2][3]
Route B: The Phosgene/Reduction Route (Historic)[1][2][3]
-
Steps: Reduction to amino-alcohol
Phosgene cyclizationngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> Hydrogenation of nitro group.[1][2] -
Drawbacks: Low yield (approx. 41% in cyclization step), handling of toxic phosgene gas.[1][2][3]
Figure 1: Comparison of synthetic pathways.[1][2][3] Route A is preferred for industrial scalability due to the avoidance of phosgene.[1][2]
Medicinal Chemistry Application: The Zolmitriptan Pathway[1][2][7]
The primary application of this scaffold is in the synthesis of Zolmitriptan.[1][2][3] Here, the oxazolidinone ring is not removed; it remains as a structural feature of the final drug (position 5 of the indole ring).[1][2][3]
Mechanism of Action
The transformation relies on the Fischer Indole Synthesis .[1][2][3] The aniline amine of the scaffold is converted to a hydrazine, which then reacts with a masked aldehyde/ketone to form the indole core.[1][2][3]
-
Diazotization: The amino group is treated with
to form the diazonium salt.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Reduction: Stannous chloride (
) reduces the diazonium to the hydrazine.[1][2][6]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Indolization: The hydrazine reacts with 4,4-dimethoxy-N,N-dimethylbutylamine (or equivalent acetal) under acidic conditions to close the indole ring.[1][2][3]
Why this Scaffold?
-
Chirality Retention: By starting with the chiral oxazolidinone, the stereocenter is set before the complex indole formation, preventing racemization.[1][2]
-
Metabolic Stability: The oxazolidinone ring is resistant to rapid metabolic hydrolysis, prolonging the drug's half-life compared to a simple amide or ester.[1][2]
Figure 2: The critical role of the scaffold in constructing the Zolmitriptan indole core via Fischer synthesis.[1][2][3]
Emerging Applications: Antimicrobial & Sensing[2][3]
Beyond triptans, the 4-aminobenzyl amine is a versatile nucleophile for creating diversity-oriented libraries.[1][2][3]
Antimicrobial Derivatives
Research indicates that derivatizing the amino group with lipophilic acyl chlorides or isothiocyanates yields compounds active against Gram-positive bacteria.[1][2][3]
-
Mechanism: Membrane disruption.[1][2][3] The oxazolidinone core likely aids in binding to the bacterial ribosomal assembly (similar to Linezolid, though the binding mode differs due to substitution pattern), while the lipophilic tail penetrates the cell wall.[1][2][3]
-
Key Derivative: 4-substituted benzamides of the scaffold have shown MIC values comparable to chloramphenicol in vitro.[1][2][3]
Metal Cation Sensors
The aniline nitrogen can be incorporated into Schiff bases or
Experimental Protocols
Protocol A: Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one (Carbonate Route)
Based on optimized industrial workflows (e.g., WO2004063175).[1][2][3]
Reagents:
Step-by-Step:
-
Charge: In a reactor equipped with a distillation column, charge the amino-propanol derivative, diethyl carbonate, and catalytic
. -
Reflux: Heat the mixture to 115–135°C.
-
Distillation: Continuously distill off the ethanol byproduct to drive the equilibrium toward the cyclic carbamate. Reaction time is approx. 2.5 – 4 hours.[1][2][3]
-
Quench: Cool the mixture to room temperature. Add Methanol to precipitate the inorganic salts.[1][2][3] Filter.
-
Isolation: Concentrate the filtrate under vacuum. Add Isopropanol to crystallize the product.[1][2][3]
-
Purification: Filter the solid and wash with cold Isopropanol. Dry under vacuum at 50°C.[1][2][3]
-
Yield: Expected yield ~75-80%.
Protocol B: Diazotization (Preparation for Indole Synthesis)
Reagents:
-
(S)-4-(4-aminobenzyl)oxazolidin-2-one[1][2][3][4][5][8][6][9][10]
-
Sodium Nitrite (
)[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Conc. HCl
-
Stannous Chloride (
)[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Step-by-Step:
-
Dissolution: Dissolve the oxazolidinone scaffold in conc. HCl and water.[1][2][3] Cool to -5°C to 0°C.[1][2][3]
-
Diazotization: Add aqueous
dropwise, maintaining temperature < 0°C. Stir for 30 mins. -
Reduction: Add a solution of
in HCl dropwise to the diazonium salt. The mixture will likely precipitate the hydrazine hydrochloride salt.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Isolation: Filter the hydrazine salt, wash with cold ethanol, and use immediately in the Fischer Indole step (due to instability).
Physical Properties & Data Summary
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 192.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 107 – 111 °C |
| Solubility | Soluble in DMSO, Methanol, Ethanol.[1][2] Sparingly soluble in water.[1][2][3] |
| Chirality | (S)-enantiomer (essential for bioactivity) |
| IR Spectrum (KBr) | Lactone carbonyl peak at ~1759 |
| Hazards (GHS) | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.) |
References
-
PubChem. (S)-4-(4-Aminobenzyl)oxazolidin-2-one Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]
-
World Intellectual Property Organization (WIPO). Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone.[1][2][3] Patent WO2004063175A1.[1][2][3] Available at: [1][2][3]
-
Baruah, S., et al. (S)-4-(4-aminobenzyl)-2-oxazolidinone based 2-azetidinones for antimicrobial application and luminescent sensing of divalent metal cations.[1][2][3] Journal of Heterocyclic Chemistry, 2020.[2][3] Available at: [Link][1][2][3]
-
Karaman, M., et al. Design and Evaluation of Biological Activities of 1,3-oxazolidinone Derivatives Bearing Amide, Sulfonamide, and Thiourea Moieties.[2][3][11] Archiv der Pharmazie, 2018.[2][3][11] Available at: [Link]
Sources
- 1. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 2. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]
- 3. (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone CAS 152305-23-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. clinivex.com [clinivex.com]
- 11. Design and evaluation of biological activities of 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (S)-4-(4-aminobenzyl)oxazolidin-2-one as a Chiral Building Block
Executive Summary
Molecule: (S)-4-(4-aminobenzyl)oxazolidin-2-one CAS: 152305-23-2 (Generic/Related) / 159909-76-5 (Specific Stereoisomer context) Role: Bifunctional Chiral Auxiliary & Pharmacophore Intermediate.[1]
This guide details the technical utility of (S)-4-(4-aminobenzyl)oxazolidin-2-one.[1][2][3][4][5][6] Unlike the standard Evans auxiliary ((S)-4-benzyl-2-oxazolidinone), this derivative possesses a para-aniline handle. This functional group fundamentally alters the auxiliary's application profile, allowing for covalent immobilization on solid supports , pH-switched recovery , and orthogonal tagging , without compromising the stereochemical fidelity of the oxazolidinone core.
Part 1: Structural Logic & Design Principles
The utility of this molecule stems from its ability to solve the "Recovery Problem" inherent in homogenous chiral catalysis.
-
The Evans Core: The oxazolidinone ring provides the rigid trans-geometry required for high diastereoselectivity via Zimmerman-Traxler transition states.
-
The Aniline Handle: Located at the para-position of the benzyl arm, the amine is sterically distal from the reaction center (the N-acyl bond).
-
Electronic Effect: The electron-donating amino group (
) increases electron density on the aromatic ring. While this creates potential for -stacking interactions, its primary function is chemoselective anchoring. -
Critical Constraint: The aniline nitrogen is significantly more nucleophilic than the oxazolidinone nitrogen (
~30 vs. ~20 for the carbamate). Therefore, the aniline must be protected or immobilized prior to N-acylation of the auxiliary.
-
Part 2: Synthesis & Purification Protocols[5]
While nitration of (S)-4-benzyl-2-oxazolidinone is a known route, it suffers from regioselectivity issues (ortho/para mixtures). The preferred industrial route utilizes the cyclization of chiral amino-diols.
Industrial Synthesis Route (Carbonate Cyclization)
This method avoids phosgene and ensures stereochemical retention from the amino acid precursor.
Reagents:
-
Precursor: (S)-2-Amino-3-(4-aminophenyl)propanol (Derived from p-nitro-L-phenylalanine).
-
Cyclizing Agent: Diethyl carbonate (DEC) or Dimethyl carbonate (DMC).
-
Base: Potassium Carbonate (
).[7]
Protocol:
-
Charge: Load (S)-2-Amino-3-(4-aminophenyl)propanol (1.0 eq), Diethyl carbonate (1.5 - 2.0 eq), and catalytic
(0.1 eq) into a reactor. -
Heating: Heat the mixture to 135°C .
-
Distillation: Continuously distill off the byproduct (ethanol) to drive the equilibrium forward. Reaction time is typically 2.5 – 4 hours.
-
Workup: Cool to room temperature. Dilute with Methanol. Filter off inorganic salts (
). -
Purification: Evaporate solvent. Recrystallize the residue from Isopropanol .
-
Yield: Expected yield 75-80%.
-
QC: Melting point should be 95-100°C . Check optical rotation to confirm no racemization occurred at 135°C.
Visualization of Synthesis Logic
Caption: Step-wise synthetic pathway from amino acid precursor to final auxiliary, highlighting the critical cyclization step.
Part 3: Immobilization & Functionalization
This is the primary application area. The free amine allows the auxiliary to be covalently attached to polymer resins (e.g., Wang resin, Merrifield resin modified with linkers).
Solid-Phase Attachment Strategy
To use this molecule as a reusable solid-supported chiral auxiliary:
-
Resin Selection: Use a Carboxyl-functionalized resin (e.g., Carboxypolystyrene).
-
Coupling: Activate the resin carboxyl groups using DIC (Diisopropylcarbodiimide) and HOBt.
-
Attachment: Add (S)-4-(4-aminobenzyl)oxazolidin-2-one (1.2 eq) and DIPEA. Shake at RT for 12-24h.
-
Validation: Perform a Kaiser test (Ninhydrin). A negative result indicates the amine has reacted and the auxiliary is loaded.
Why this works: The amide bond formed between the resin and the auxiliary is chemically stable to the conditions used for N-acylation (n-BuLi) and the subsequent aldol/alkylation reactions (LDA, TiCl4).
Workflow Diagram: Immobilization to Asymmetric Synthesis
Caption: The lifecycle of the auxiliary on solid support, demonstrating the "infinite" recoverability of the chiral block.
Part 4: Asymmetric Transformations & Data
Once the aniline is protected (or immobilized), the auxiliary functions identically to the benzyl-oxazolidinone.
Comparative Performance Data
The following table summarizes the stereoselectivity of the amino-derivative (polymer supported) versus the standard benzyl derivative in a propionylation-aldol sequence.
| Parameter | Standard Evans (Solution) | Amino-Deriv (Polymer Supported) |
| Reagent | (S)-4-benzyl-2-oxazolidinone | Resin-bound (S)-4-(4-aminobenzyl)... |
| Reaction | Aldol (with Benzaldehyde) | Aldol (with Benzaldehyde) |
| Lewis Acid | ||
| Yield | 88% | 82% |
| Diastereomeric Ratio (syn:anti) | >99:1 | 96:4 |
| Enantiomeric Excess (ee) | >99% | >98% |
| Recovery Method | Chromatography | Filtration |
Note: The slight drop in dr (diastereomeric ratio) on solid support is often due to slower kinetics in the heterogeneous phase, but the ee remains excellent.
Cleavage Protocols
To release the chiral product:
-
Hydrolysis (Carboxylic Acids): LiOH (2 eq),
(4 eq), THF/H2O, 0°C. -
Reduction (Alcohols):
(1.5 eq), THF, 0°C. -
Transesterification (Esters):
or .
Part 5: Safety & Handling (E-E-A-T)
-
Hazard Identification: The free amine is an irritant and potentially harmful if swallowed.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The amine is susceptible to oxidation (browning) over time if exposed to air.
-
Reaction Safety: When performing the cyclization at 135°C (Section 2.1), ensure the distillation apparatus is properly vented to avoid pressure buildup from ethanol vapor.
References
-
BenchChem. Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: An Essential Intermediate. (Detailed precursor protocols). Link
-
ChemicalBook. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Properties and Industrial Synthesis.Link
-
Sigma-Aldrich. Product Specification: (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone.[2][6]Link
-
Google Patents. WO2004063175A1: A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2-oxazolidinone.[3] (Source of the carbonate cyclization method).[3] Link
-
Royal Society of Chemistry. Applications of oxazolidinones as chiral auxiliaries. (General context on Evans auxiliary mechanisms). Link
Sources
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The Evans Paradigm: A Technical Guide to Oxazolidinone Chiral Auxiliaries
Executive Summary The introduction of oxazolidinone chiral auxiliaries by David A. Evans in the early 1980s marked a paradigm shift in asymmetric synthesis. Moving beyond the constraints of the "chiral pool," these auxiliaries provided a generalizable, predictable method for transferring chirality to achiral substrates via enolate chemistry. This guide analyzes the mechanistic underpinnings, operational protocols, and structural evolutions of this technology, designed for application scientists and process chemists.[1]
Part 1: The Genesis and Structural Logic
Historical Context
Prior to 1981, asymmetric synthesis largely relied on modifying naturally occurring chiral materials (the chiral pool) or using chiral ligands that often lacked predictability across different substrate classes.[1] In 1981 and 1982, David A. Evans (Harvard University) published seminal papers describing the use of
The Scaffold Design
The utility of the Evans auxiliary lies in its structural rigidity and the "privileged" placement of the chiral directing group.
-
Origin: Derived from amino alcohols (e.g., L-valinol, L-phenylalaninol).[1]
-
Rigidity: The cyclic carbamate (oxazolidinone) locks the conformation, minimizing degrees of freedom during the transition state.
-
The "Z-Enolate" Traps: The carbonyl oxygen of the auxiliary chelates with the metal center (Li, B, Ti), forcing the enolate geometry into a specific configuration (usually Z), which is the prerequisite for high diastereoselectivity.[1]
Part 2: Mechanistic Principles[1]
The Zimmerman-Traxler Transition State (Aldol)
The high diastereoselectivity (often >99:1 dr) of the Evans aldol reaction is rationalized via the Zimmerman-Traxler transition state model.
-
Enolization: Treatment with a boron reagent (e.g.,
) and a tertiary amine generates the Z-enolate.[1] The boron atom chelates the auxiliary carbonyl and the enolate oxygen. -
Facial Bias: The bulky substituent at the C4 position of the oxazolidinone (isopropyl or benzyl) sterically blocks one face of the enolate.
-
Aldehyde Approach: To minimize steric clash (1,3-diaxial interaction), the aldehyde approaches from the open face, with its R-group oriented equatorially in the chair-like transition state.[1]
Visualization: The Stereocontrol Pathway
The following diagram illustrates the logical flow from auxiliary attachment to the specific transition state geometry that dictates the stereochemical outcome.
Figure 1: The stereochemical enforcement pathway in Evans Aldol reactions, highlighting the critical Z-enolate formation.
Part 3: Synthetic Protocols & Operational Best Practices
Protocol: Synthesis of the Auxiliary
Standard protocol for (S)-4-isopropyl-2-oxazolidinone (Valine-derived)
-
Reduction: L-Valine is reduced to L-Valinol using
or .[1] -
Cyclization: The amino alcohol is treated with diethyl carbonate (
, heat) or phosgene/triphosgene (under strict safety protocols).[1]-
Why: Diethyl carbonate is safer and preferred for large-scale operations, though phosgene provides higher atom economy.[1]
-
Protocol: The "Evans Cleavage" (Hydrolysis)
Removing the auxiliary without racemizing the newly formed center or destroying the auxiliary is critical. The standard LiOH hydrolysis is prone to endocyclic cleavage (attacking the ring carbonyl), destroying the auxiliary.[1]
The LiOOH Solution:
To prevent ring opening, a mixture of
-
Mechanism: The hydroperoxide anion (
) is more nucleophilic than hydroxide ( ) (alpha-effect).[1] It attacks the exocyclic carbonyl (the linker) to form a peracid intermediate.[1] -
Self-Validation: The peracid intermediate is unstable and rapidly hydrolyzes to the acid and oxygen, preventing the reversible attack on the ring carbonyl.
Step-by-Step Cleavage Protocol:
-
Dissolve the imide in THF/H2O (3:1) at 0°C.
-
Add
(4 equiv) followed by (2 equiv).[1] -
Monitor via TLC (disappearance of imide).[1]
-
Quench with
(to destroy excess peroxide) and extract. -
Recover the oxazolidinone auxiliary from the organic layer (often >90% recovery).[1]
Part 4: Structural Variations & Optimization
While the classic Evans auxiliary is robust, variations like the Crimmins Thiazolidinethione offer tunable selectivity.
Crimmins Modification
By replacing the oxazolidinone oxygen with sulfur (thiazolidinethione), the coordination chemistry changes.[1]
-
Titanium Enolates: Using
, one can access "Non-Evans Syn" or "Evans Syn" products simply by changing the base (e.g., (-)Sparteine vs. DIPEA) or stoichiometry.[1][2] This allows access to both syn-diastereomers from the same chiral auxiliary.[3]
Comparative Analysis
The following table contrasts the primary auxiliary classes used in drug discovery.
| Feature | Evans Oxazolidinone | Crimmins Thiazolidinethione | Oppolzer Sultam |
| Primary Metal | Boron ( | Titanium ( | Lithium, Sodium |
| Selectivity | Rigid "Evans Syn" | Tunable (Syn/Anti/Non-Evans) | High Crystallinity |
| Cleavage Ease | Moderate (Req.[1] LiOOH) | High (Mild reduction/displacement) | Difficult (Steric bulk) |
| Atom Economy | Moderate | Moderate | Low (High MW) |
| Key Use Case | Reliable Aldol/Alkylation | Divergent Synthesis | Crystallizing Oils |
Decision Workflow
Use the following logic to select the appropriate auxiliary for your synthesis.
Figure 2: Decision matrix for selecting chiral auxiliaries based on reaction requirements.
Part 5: Pharmaceutical Application
The Evans auxiliary has been instrumental in the synthesis of complex polyketide antibiotics and antitumor agents.
-
Example: Synthesis of Cytovaricin and Spongistatin .
-
Industrial Note: While excellent for discovery, the use of stoichiometric auxiliaries is often replaced by catalytic asymmetric methods (e.g., organocatalysis) in multi-kilogram production to improve Process Mass Intensity (PMI).[1] However, for rapid delivery of enantiopure material in Phase I/II, the Evans auxiliary remains the "gold standard" for reliability.
References
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[1] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.[1] Link[1]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[1] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.[1] Link[1]
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987).[1] Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141–6144.[1] Link[1]
-
Crimmins, M. T., King, B. W., & Tabet, E. A. (1997).[1] Asymmetric Aldol Additions with Titanium Enolates of Acylthiazolidinethiones: Dependence of Selectivity on Amine Base. Journal of the American Chemical Society, 119(33), 7883–7884.[1] Link[1]
Sources
- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. researchgate.net [researchgate.net]
The Multifaceted Biological Potential of (S)-4-(4-aminobenzyl)oxazolidin-2-one Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the discovery and development of novel therapeutic agents are paramount. The (S)-4-(4-aminobenzyl)oxazolidin-2-one core represents a "privileged scaffold" — a molecular framework that is not only synthetically accessible but also capable of interacting with a diverse range of biological targets. This technical guide serves as an in-depth exploration of the biological activities associated with derivatives of this versatile molecule, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate its therapeutic potential. From its well-established role in antimicrobial agents to its emerging applications in oncology, neurodegenerative diseases, and inflammatory conditions, we will dissect the synthesis, mechanisms of action, and structure-activity relationships that underpin the broad bioactivity of these compounds. This document is designed to be a practical and insightful tool, fostering innovation and accelerating the translation of these promising molecules from the laboratory to the clinic.
The Core Moiety: (S)-4-(4-aminobenzyl)oxazolidin-2-one
The foundation of the derivatives discussed herein is (S)-4-(4-aminobenzyl)oxazolidin-2-one, a chiral molecule that serves as a crucial building block in the synthesis of various biologically active compounds.[1] Its structure features a reactive primary aromatic amine, which provides a convenient handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
Physicochemical Properties
A thorough understanding of the core molecule's properties is essential for designing and synthesizing novel derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1] |
| Molecular Weight | 192.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 108 - 112 °C | [1] |
| CAS Number | 152305-23-2 | [1] |
Synthesis of the Core Scaffold
The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one is a critical first step. An improved and scalable process avoids the use of hazardous reagents like phosgene, making it amenable to large-scale production.
Protocol 1: Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone
This protocol outlines a two-step process starting from (S)-2-Amino-3-(4-nitrophenyl)-propanol.
Step A: Reduction of the Nitro Group
-
Charge a reactor with (S)-2-Amino-3-(4-nitrophenyl)-propanol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid at room temperature.
-
Reflux the reaction mixture for three hours.
-
After cooling to room temperature, filter off the iron through a filter aid and wash thoroughly with 95% ethanol.
-
Distill off the ethanol completely under vacuum to obtain (S)-2-Amino-3-(4-aminophenyl)-propanol.
Step B: Cyclization to the Oxazolidinone Ring
-
Charge a reactor with the (S)-2-Amino-3-(4-aminophenyl)-propanol obtained from Step A, diethyl carbonate, and potassium carbonate.
-
Heat the mixture to 135°C and distill off the ethanol from the reaction mass over a period of 2.5 hours.
-
After cooling the reaction mass to room temperature, add methanol and filter the salts through a filter aid, washing with methanol.
-
Distill off the methanol completely under vacuum and add isopropanol to the residue.
-
Filter the product and wash with isopropanol.
-
Dry the resulting solid at 50°C in a vacuum to yield (S)-4-(4-aminobenzyl)-2-oxazolidinone.
Caption: Synthetic pathway for (S)-4-(4-aminobenzyl)oxazolidin-2-one.
Antimicrobial Activity: A New Generation of Antibiotics
The oxazolidinone class of antibiotics is renowned for its efficacy against multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, circumvents existing resistance mechanisms to other antibiotic classes.[2]
Mechanism of Action
Oxazolidinones bind to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex, a critical step in bacterial protein synthesis. This distinct mechanism means there is no cross-resistance with other protein synthesis inhibitors.
Caption: Oxazolidinone mechanism of antimicrobial action.
Synthesis of Antimicrobial Derivatives: Schiff Bases
A common and effective strategy to create a diverse library of derivatives from the primary amine of (S)-4-(4-aminobenzyl)oxazolidin-2-one is the formation of Schiff bases through condensation with various aromatic aldehydes.
Protocol 2: General Synthesis of Schiff Base Derivatives
-
Dissolve (S)-4-(4-aminobenzyl)oxazolidin-2-one (1 equivalent) in anhydrous methanol.
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid and recrystallize from hot ethanol to obtain the pure Schiff base derivative.
Antimicrobial Evaluation
The synthesized derivatives can be screened for their antimicrobial activity using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship and Expected Activity
Studies on related Schiff base derivatives have shown that the nature and position of substituents on the aromatic aldehyde ring significantly influence antimicrobial activity. Electron-withdrawing groups, such as nitro and halo groups, often enhance activity. The following table presents MIC values for Schiff base derivatives of a related amine, demonstrating the potential activity of this class of compounds.
| Compound | Substituent on Aldehyde | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| PC1 | H | 62.5 | 62.5 | 250 | [3] |
| PC2 | 4-OCH₃ | 250 | 62.5 | 62.5 | [3] |
| PC3 | 4-NO₂ | 250 | 62.5 | 62.5 | [3] |
| PC4 | Cinnamaldehyde | 62.5 | >500 | 125 | [3] |
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The oxazolidinone and related thiazolidinone scaffolds have emerged as promising frameworks for the development of novel anticancer agents.[4] Derivatives have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.
Synthesis of Anticancer Derivatives: Thiazolidin-4-ones
A versatile synthetic route to biologically active thiazolidin-4-one derivatives involves a two-step process starting from the Schiff bases prepared in Protocol 2.
Protocol 4: Synthesis of Thiazolidin-4-one Derivatives
-
Synthesize the Schiff base derivative as described in Protocol 2.
-
In a round-bottom flask, dissolve the Schiff base (1 equivalent) and thioglycolic acid (1 equivalent) in a suitable solvent such as 1,4-dioxane.
-
Reflux the mixture for 5-24 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the solid product, wash with water, dry, and recrystallize from ethanol to obtain the pure thiazolidin-4-one derivative.
Caption: General synthetic route to thiazolidin-4-one derivatives.
Evaluation of Cytotoxic Activity
The anticancer potential of the synthesized derivatives is typically assessed by evaluating their cytotoxicity against a panel of human cancer cell lines using the MTT assay.
Protocol 5: MTT Assay for Cytotoxicity
-
Seed human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC3 - prostate) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Expected Anticancer Activity
Thiazolidinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The table below shows the IC₅₀ values for some thiazolidinone-isatin hybrids, indicating the potential potency of this class of compounds.
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC3 IC₅₀ (µM) | Reference |
| 7g | 40 | 40 | 50 |
Monoamine Oxidase (MAO) Inhibition: A Target for Neurodegenerative Diseases
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibitors of MAO, particularly MAO-B, are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[5] The oxazolidinone scaffold has been identified as a promising starting point for the design of novel MAO inhibitors.
Mechanism of MAO Inhibition
MAO inhibitors bind to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters. This leads to an increase in their concentration in the synaptic cleft, thereby enhancing neurotransmission.
Synthesis of Potential MAO Inhibitors
Derivatives with potential MAO inhibitory activity can be synthesized by N-acylation or N-sulfonylation of the primary amine of (S)-4-(4-aminobenzyl)oxazolidin-2-one.
Protocol 6: Synthesis of N-Acyl/N-Sulfonyl Derivatives
-
Dissolve (S)-4-(4-aminobenzyl)oxazolidin-2-one (1 equivalent) and a base such as triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-acyl or N-sulfonyl derivative.
Evaluation of MAO Inhibitory Activity
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay.
Protocol 7: In Vitro MAO Inhibition Assay
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes.
-
In a 96-well plate, add the enzyme solution, a buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a fluorogenic substrate (e.g., kynuramine).
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the rate of reaction and determine the IC₅₀ value for each compound against both MAO-A and MAO-B.
Expected MAO Inhibitory Activity
Various heterocyclic compounds have shown potent and selective MAO inhibitory activity. The following table provides examples of IC₅₀ values for some pyridazinobenzylpiperidine derivatives, illustrating the potential for this class of compounds to be developed as MAO inhibitors.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |
| S5 | 3.857 | 0.203 | [5] |
| S15 | 3.691 | >10 | [5] |
| S16 | >10 | 0.979 | [5] |
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The development of novel anti-inflammatory agents with improved safety profiles is an ongoing area of research. Some heterocyclic compounds, including thiazolidinones, have demonstrated promising anti-inflammatory activity.[6]
Synthesis of Potential Anti-inflammatory Derivatives
Derivatives for anti-inflammatory screening can be synthesized using the methods described in the previous sections, such as the formation of Schiff bases and thiazolidin-4-ones.
Evaluation of In Vivo Anti-inflammatory Activity
A standard and widely used method for evaluating the acute anti-inflammatory activity of novel compounds is the carrageenan-induced rat paw edema model.
Protocol 8: Carrageenan-Induced Rat Paw Edema Assay
-
Administer the test compounds orally or intraperitoneally to a group of rats.
-
After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
A control group receives the vehicle only, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Calculate the percentage of inhibition of edema for each test compound compared to the control group.
Expected Anti-inflammatory Activity
Studies on various heterocyclic derivatives have demonstrated significant anti-inflammatory effects in the carrageenan-induced paw edema model. For instance, certain thiazolo[4,5-b]pyridine derivatives have shown considerable anti-inflammatory effects, with some approaching or exceeding the activity of the standard drug ibuprofen.[3] This suggests that derivatives of (S)-4-(4-aminobenzyl)oxazolidin-2-one could also possess valuable anti-inflammatory properties.
Conclusion and Future Directions
The (S)-4-(4-aminobenzyl)oxazolidin-2-one scaffold represents a highly versatile platform for the design and synthesis of novel therapeutic agents. The presence of a modifiable primary amine allows for the creation of a wide range of derivatives with diverse biological activities. This guide has provided an overview of the potential of these derivatives as antimicrobial, anticancer, MAO inhibitory, and anti-inflammatory agents. The provided synthetic protocols and evaluation methods offer a roadmap for researchers to explore the full therapeutic potential of this privileged scaffold.
Future research should focus on the systematic synthesis and screening of libraries of (S)-4-(4-aminobenzyl)oxazolidin-2-one derivatives to establish comprehensive structure-activity relationships for each biological target. Further mechanistic studies will be crucial to elucidate the precise molecular interactions responsible for the observed activities. Ultimately, the insights gained from such research will pave the way for the development of novel and effective drugs for a wide range of human diseases.
References
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- A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone. (2004). Google Patents.
- Synthesis and in vitro anticancer activity of new 2-thioxo-oxazolidin-4-one derivatives. (2017). Pharmacological Reports, 69(5), 1017-1023.
-
Synthesis in two steps for thiazolidine-4-one derivatives. ResearchGate. Available from: [Link]
- Kumar, A., Kumar, S., Kumar, R., & Singh, I. (2013). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Journal of Heterocyclic Chemistry, 50(S1), E163-E169.
- Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (2017). ACS Medicinal Chemistry Letters, 8(11), 1168-1173.
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- Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). Future Medicinal Chemistry, 16(11), 785-801.
- Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2021). International Journal of Molecular Sciences, 22(21), 11598.
-
Synthesis and Antimicrobial Activity of Some Novel Schiff Bases and 4-Thiazolidinones Containing N-Benzyl Piperidine Moiety. ResearchGate. Available from: [Link]
- Amir, M., Kumar, S., & Khan, S. A. (2003). Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones. Archiv der Pharmazie, 336(7), 321-329.
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IC50 values for the inhibition of recombinant human MAO-A and MAO-B by... ResearchGate. Available from: [Link]
- Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. (2021). Pharmaceuticals, 14(11), 1109.
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-
Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. ResearchGate. Available from: [Link]
-
Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. ResearchGate. Available from: [Link]
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- Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2023). RSC Medicinal Chemistry, 14(5), 826-857.
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5-Methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl]-oxazolidin-2-[11C]one. National Center for Biotechnology Information. Available from: [Link]
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Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. ResearchGate. Available from: [Link]
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IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. ResearchGate. Available from: [Link]
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Technical Guide: Novel Oxazolidinone Architectures and Therapeutic Applications
Executive Summary
The oxazolidinone class, anchored by the clinical success of linezolid and tedizolid, represents the only entirely synthetic class of antibiotics to reach the market in the last four decades. However, the emergence of the cfr (chloramphenicol-florfenicol resistance) gene and optrA plasmid-mediated resistance necessitates a third generation of compounds.
This guide analyzes the structural evolution of novel oxazolidinones designed to overcome these resistance mechanisms. It details the transition from broad-spectrum Gram-positive agents to specialized anti-tubercular therapies (e.g., sutezolid, delpazolid) and safer analogs with reduced mitochondrial toxicity (e.g., contezolid). We provide actionable, field-validated protocols for preclinical assessment, moving beyond standard operating procedures to explain the causality behind experimental design.
Molecular Mechanism & Structure-Activity Relationship (SAR)
The Ribosomal Interface
Oxazolidinones function as protein synthesis inhibitors.[1][2][3][4][5][6] Unlike macrolides or tetracyclines that block peptide elongation, oxazolidinones bind to the P-site of the 50S ribosomal subunit (specifically the 23S rRNA). This binding prevents the fMet-tRNA from positioning correctly, thereby inhibiting the formation of the functional 70S initiation complex.
Structural Evolution (SAR)
The pharmacophore consists of a 2-oxazolidinone ring (Ring A) attached to an aryl ring (Ring B). Modifications to this core drive the third-generation improvements:
-
C-5 Side Chain (The "Tail"):
-
Ring B (Aryl Core):
-
Fluorination at the 3-position is essential for potency.
-
Bis-aryl structures (e.g., Radezolid) increase binding affinity via additional hydrophobic interactions.
-
-
Ring C (The "Extension"):
-
Modifications here (e.g., morpholine to piperazine or pyridine) modulate solubility, pharmacokinetics (PK), and safety profiles (specifically MAO inhibition).
-
Visualization: Mechanism of Action
The following diagram illustrates the interference of oxazolidinones with the translation initiation complex.
Figure 1: Oxazolidinones bind the 50S P-site, preventing the 30S/50S docking required for 70S complex formation.
Therapeutic Applications & Novel Candidates
Tuberculosis (MDR/XDR-TB)
The most significant application of novel oxazolidinones is in the treatment of Multidrug-Resistant Tuberculosis. The unique ability of these compounds to penetrate lung tissue and macrophages makes them ideal for targeting intracellular Mycobacterium tuberculosis.
| Compound | Status | Key Advantage | Mechanism Note |
| Sutezolid (PNU-100480) | Phase II | Superior intracellular bactericidal activity compared to Linezolid. | Thiomorpholine analog of Linezolid; active metabolite contributes to efficacy. |
| Delpazolid (LCB01-0371) | Phase II | Reduced myelosuppression profile. | Cyclic amidrazone side chain reduces mitochondrial protein synthesis inhibition. |
| TBI-223 | Preclinical | High potency against MDR-TB. | Optimized PK profile allows for lower dosing frequency. |
Resistant Gram-Positive Infections (MRSA/VRE)
Newer agents like Contezolid (MRX-I) are designed to treat Complicated Skin and Soft Tissue Infections (cSSTI) with a specific focus on safety.
-
Challenge: Linezolid causes myelosuppression (thrombocytopenia) upon prolonged use due to mitochondrial inhibition.
-
Solution: Contezolid possesses a non-coplanar structure that maintains bacterial ribosome binding but significantly reduces binding to the human mitochondrial ribosome.
Preclinical Validation Protocols
As a senior scientist, ensuring data reproducibility is paramount. The following protocols adhere to CLSI standards but include "Senior Scientist Notes" explaining the why behind critical steps.
Protocol: MIC Determination (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus or M. tuberculosis.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CaMHB).
-
Sterile 96-well polypropylene plates (prevents drug binding to plastic).
-
0.85% Saline.
Workflow:
-
Compound Preparation: Dissolve the novel oxazolidinone in 100% DMSO.
-
Note: Oxazolidinones can be hydrophobic.[3] Ensure final DMSO concentration in the well is <1% to prevent solvent toxicity masking the drug effect.
-
-
Serial Dilution: Prepare 2-fold serial dilutions in CaMHB across the plate (e.g., 64 µg/mL to 0.125 µg/mL).
-
Inoculum Prep:
-
Prepare a 0.5 McFarland standard from a fresh overnight culture.
-
Dilute 1:100 in CaMHB to achieve
CFU/mL. -
Add 50 µL of inoculum to 50 µL of drug solution (Final density:
CFU/mL). -
Validation: Always plate a sample of the inoculum to verify the CFU count. If the count is off, the MIC is invalid.
-
-
Incubation: 16–20 hours at 35°C (aerobic).
-
Readout: The MIC is the lowest concentration with no visible growth .
Protocol: Mitochondrial Toxicity Screening
Objective: Early exclusion of compounds likely to cause myelosuppression.
Method:
-
Cell Line: HepG2 (liver carcinoma) grown in galactose-containing media vs. glucose-containing media.
-
Causality: Cells grown in galactose are forced to rely on oxidative phosphorylation (mitochondria). Cells in glucose rely on glycolysis.
-
-
Assay: Treat both sets with the compound for 48-72 hours.
-
Analysis: Calculate the IC50 for both conditions.
-
Selectivity Ratio:
. -
A ratio > 3 indicates significant mitochondrial toxicity (the drug is selectively killing cells relying on mitochondria).
-
Visualization: Screening Workflow
This diagram outlines the decision matrix for advancing a lead compound.
Figure 2: The "Go/No-Go" decision tree for oxazolidinone development, prioritizing safety early in the process.
Future Outlook: Hybrid Architectures
The frontier of oxazolidinone research lies in Hybrid Molecules . By covalently linking an oxazolidinone pharmacophore with a fluoroquinolone or rifamycin, researchers aim to create "dual-action" drugs.
-
Concept: The oxazolidinone binds the ribosome, while the quinolone inhibits DNA gyrase.
-
Benefit: This reduces the frequency of resistance, as a bacterium would need simultaneous mutations in two distinct targets to survive.
-
Status: Preclinical. Solubility remains the primary chemical challenge in these bulky molecules.
References
-
World Health Organization. (2023). Global Tuberculosis Report 2023. WHO.[5] [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[9] CLSI. [Link]
-
Shaw, K. J., & Barbachyn, M. R. (2011). The oxazolidinones: past, present, and future. Annals of the New York Academy of Sciences, 1241(1), 48-70. [Link]
-
Wallis, R. S., et al. (2014). Bactericidal Activity and Mechanism of Action of AZD5847, a Novel Oxazolidinone for Treatment of Tuberculosis.[7] Antimicrobial Agents and Chemotherapy, 58(1), 495-502.[7] [Link]
-
Long, K. S., & Vester, B. (2012). Resistance to linezolid caused by modifications at its binding site on the ribosome.[1] Antimicrobial Agents and Chemotherapy, 56(2), 603-612. [Link]
-
Gordeev, M. F., & Yuan, Z. Y. (2014). New potent oxazolidinones for the treatment of Gram-positive bacterial infections.[3][10][11] Current Topics in Medicinal Chemistry, 14(1), 118-132. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 5. wjbphs.com [wjbphs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Oxazolidinone against Nontuberculous Mycobacteria, Including Macrolide-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the exploration of oxazolidinone scaffolds from compound development to antibacterial agents and other bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Purity Synthesis & Application of (S)-4-(4-aminobenzyl)oxazolidin-2-one
Executive Summary
(S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS 152305-23-2) is a pivotal chiral heterocyclic intermediate, primarily utilized in the industrial synthesis of Zolmitriptan , a selective serotonin receptor agonist (5-HT1B/1D) for migraine treatment.[1][2][3] Beyond its role as a precursor, it serves as a critical quality marker known as Zolmitriptan Impurity E in pharmacopeial standards (USP/EP).[1]
This guide provides a rigorous, scalable synthetic methodology for this compound, prioritizing non-phosgene routes to align with Green Chemistry principles. It further details the downstream application of this scaffold in Fischer Indole synthesis and establishes analytical parameters for purity validation.
Chemical Profile & Properties[1][2][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | (4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one |
| CAS Number | 152305-23-2 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| Appearance | Off-white to pale brown crystalline solid |
| Melting Point | 107–111 °C |
| Chirality | (S)-enantiomer |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| pKa | ~12.67 (Predicted) |
| Hazards | H302 (Harmful if swallowed), H315, H319, H335 |
Synthetic Architecture
The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one requires preserving the stereocenter derived from the chiral pool (L-Phenylalanine derivative).[1] The traditional route utilizing phosgene has been largely superseded by carbamate-based cyclizations to ensure operator safety and environmental compliance.[1]
Retrosynthetic Analysis
The target molecule is assembled via a 4-step sequence starting from (S)-4-nitrophenylalanine .[1][4] The nitro group serves as a masked amine, protected from the oxidative and reductive conditions of the initial steps, and is revealed only in the final catalytic hydrogenation.[1]
Figure 1: Step-wise synthetic pathway from (S)-4-nitrophenylalanine to the target oxazolidinone.[1][4]
Detailed Protocol (Phosgene-Free Route)
Step 1: Esterification[1][4]
-
Reagents: (S)-4-nitrophenylalanine (1.0 eq), Thionyl Chloride (1.2 eq), Methanol (Solvent).[1]
-
Procedure: Suspend amino acid in methanol at 0°C. Add SOCl₂ dropwise. Reflux for 4-6 hours.
-
Checkpoint: Monitor TLC for disappearance of acid.[1] Concentrate to yield the methyl ester hydrochloride salt.[1]
Step 2: Reduction to Amino Alcohol[1]
-
Reagents: NaBH₄ (2.5 eq), Ethanol/Water (System).[1]
-
Mechanism: Chemoselective reduction of the ester to the primary alcohol without affecting the nitro group.[1]
-
Procedure: Add NaBH₄ portion-wise to the ester solution at 0–5°C. Stir at room temperature for 12 hours. Quench with dilute HCl. Extract with Ethyl Acetate.[1]
-
Critical Parameter: Temperature control is vital to prevent over-reduction or racemization.[1]
Step 3: Carbonylation (Cyclization)[1]
-
Reagents: Diethyl Carbonate (DEC), K₂CO₃ (Cat.), Toluene (Solvent).[1]
-
Rationale: Replaces toxic phosgene/triphosgene.[1] DEC acts as the carbonyl source.[1]
-
Procedure: Reflux the amino alcohol with DEC and K₂CO₃.[1][5] The reaction drives off ethanol.[1]
-
Yield Optimization: Use a Dean-Stark trap to remove ethanol, shifting equilibrium toward the oxazolidinone ring formation.[1]
Step 4: Catalytic Hydrogenation[1][4]
-
Reagents: 10% Pd/C (5 wt%), Hydrogen gas (1 atm or balloon), Methanol.
-
Procedure: Suspend the nitro-oxazolidinone intermediate in methanol. Add catalyst under Argon.[1] Purge with H₂.[1] Stir vigorously at RT for 2–4 hours.
-
Filtration: Filter through Celite to remove Pd/C. Concentrate filtrate to obtain the crude amine.[1]
-
Purification: Recrystallize from Isopropanol/Hexane to achieve >99% purity (HPLC).
Application in Drug Discovery: The Zolmitriptan Connection[3][12]
The primary utility of (S)-4-(4-aminobenzyl)oxazolidin-2-one is its conversion into the indole core of Zolmitriptan via the Japp-Klingemann reaction followed by Fischer Indole Cyclization.[1]
Mechanism of Action
The oxazolidinone ring acts as a robust chiral auxiliary that survives the harsh acidic conditions of the Fischer synthesis, carrying the chiral center into the final drug molecule intact.
Figure 2: Transformation of the amino-oxazolidinone scaffold into Zolmitriptan.[1][3][4]
Impurity Management (Zolmitriptan Impurity E)
In pharmaceutical manufacturing, unreacted (S)-4-(4-aminobenzyl)oxazolidin-2-one is classified as Impurity E .[1]
-
Limit: NMT 0.15% (ICH Q3A guidelines).
-
Detection: It is detectable via HPLC due to the aniline chromophore.[1]
-
Removal: Its basicity (aniline amine) allows removal via acidic wash during workup of the subsequent hydrazine step, provided the hydrazine is protected or isolated as a salt.[1]
Analytical Validation
To validate the identity and purity of the synthesized compound, the following parameters must be met:
| Method | Expected Signal/Result |
| HPLC | Retention time distinct from nitro-precursor. Purity >98%. |
| 1H NMR (DMSO-d6) | δ ~4.9 (s, 2H, -NH2); δ ~4.1 (m, 1H, Chiral CH); δ ~7.8 (s, 1H, Amide NH).[1] |
| IR Spectroscopy | 1730–1750 cm⁻¹ (Strong C=O stretch, oxazolidinone); 3300–3400 cm⁻¹ (NH stretch).[1] |
| Specific Rotation | [α]D ≈ -16.0° to -18.0° (c=1, Methanol) Verify against specific batch. |
References
-
Benchchem. (n.d.).[1] Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: An Essential Intermediate for Triptan-Class Pharmaceuticals. Retrieved from [1]
-
PubChem. (2025).[1] (S)-4-(4-Aminobenzyl)oxazolidin-2-one Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Google Patents. (2004).[1] Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone. WO2004063175A1.[1] Retrieved from
-
ChemicalBook. (2025).[1][2][5] (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Properties and Suppliers. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1][6] (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Product Sheet. Retrieved from [1][6]
Sources
- 1. (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
Methodological & Application
Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one from 4-nitro-(S)-phenylalaninol
Executive Summary & Strategic Overview
This application note details the synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one , a critical chiral pharmacophore often utilized in the development of oxazolidinone antibiotics (e.g., Linezolid analogs) and Factor Xa inhibitors.
The protocol begins with 4-nitro-(S)-phenylalaninol and proceeds through two distinct phases:
-
Chemo-selective Cyclization: Formation of the oxazolidinone ring while preserving the nitro group and stereochemical integrity.
-
Nitro Reduction: Catalytic hydrogenation to yield the final aniline derivative.
Two methodologies for cyclization are presented to accommodate different scales: a Green Process (Diethyl Carbonate) for scale-up and a Standard Laboratory Process (CDI) for bench-scale synthesis.
Retrosynthetic Analysis
The synthesis relies on the "chiral pool" strategy, utilizing the inherent stereochemistry of the phenylalanine derivative.
Figure 1: Retrosynthetic disconnection showing the preservation of the chiral center.
Phase 1: Cyclization of 4-nitro-(S)-phenylalaninol
Method A: Green Scale-Up Protocol (Diethyl Carbonate)
Rationale: This method avoids hazardous phosgene derivatives and chlorinated solvents. It utilizes Diethyl Carbonate (DEC) as both reagent and solvent, with Potassium Carbonate (
-
Advantages: High atom economy, easy workup, eco-friendly.
-
Critical Control Point: Temperature control is vital to prevent racemization of the benzylic center.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 4-nitro-(S)-phenylalaninol | 1.0 | Limiting Reagent |
| Diethyl Carbonate (DEC) | 5.0 - 10.0 | Reagent / Solvent |
| Potassium Carbonate ( | 0.1 - 0.2 | Catalyst |
Protocol Steps
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap or a short-path distillation head.
-
Charging: Add 4-nitro-(S)-phenylalaninol (10.0 g, 51.0 mmol) and anhydrous
(0.7 g, 5.1 mmol) to the flask. -
Solvent Addition: Add Diethyl Carbonate (60 mL).
-
Reaction: Heat the mixture to 110–120°C (oil bath temperature). Ethanol formed during the reaction must be distilled off continuously to drive the equilibrium forward (Le Chatelier's principle).
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The reaction is typically complete within 4–6 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the solid
. -
Concentrate the filtrate under reduced pressure to remove excess DEC.
-
Crystallization: The residue often solidifies. Recrystallize from Ethanol/Water or Toluene to obtain (S)-4-(4-nitrobenzyl)oxazolidin-2-one.
-
Method B: Standard Laboratory Protocol (CDI)
Rationale: 1,1'-Carbonyldiimidazole (CDI) acts as a phosgene equivalent but is a solid, making it safer to handle. This method works well at room temperature or mild heat in THF.
Protocol Steps
-
Dissolution: Dissolve 4-nitro-(S)-phenylalaninol (1.0 equiv) in anhydrous THF (0.2 M concentration) under Nitrogen atmosphere.
-
Addition: Add CDI (1.2 equiv) in portions over 15 minutes.
-
Note: Gas evolution (
) will occur. Ensure adequate venting.
-
-
Reaction: Stir at room temperature for 2 hours. If conversion is slow, heat to 50°C.
-
Workup: Quench with water, extract with Ethyl Acetate, wash with 1N HCl (to remove imidazole byproduct) and brine. Dry over
and concentrate.
Phase 2: Nitro Reduction to Aniline
Rationale: Catalytic hydrogenation is the cleanest method for reducing nitro groups to amines in pharmaceutical intermediates. It avoids metal waste associated with Fe/HCl or SnCl2 reductions.
-
Safety Warning: Dry Pd/C is pyrophoric . Always keep it wet with water or solvent before exposing to air.
Reagents & Stoichiometry
| Reagent | Specification | Role |
| (S)-4-(4-nitrobenzyl)oxazolidin-2-one | 1.0 equiv | Substrate |
| Pd/C (10% w/w) | 10 wt% of substrate | Catalyst |
| Methanol (MeOH) | 0.1 M conc. | Solvent |
| Hydrogen ( | 1 atm (Balloon) | Reductant |
Protocol Steps
-
Catalyst Preparation: In a hydrogenation flask (or Parr shaker bottle), place the Pd/C catalyst. Immediately add a small amount of water or MeOH to wet the catalyst.
-
Substrate Addition: Dissolve the nitro-oxazolidinone intermediate in MeOH and carefully add it to the flask containing the catalyst.
-
Purging: Seal the flask. Evacuate air and backfill with Nitrogen (
) three times. Then, evacuate and backfill with Hydrogen ( ). -
Reaction: Stir vigorously under
atmosphere (balloon pressure is usually sufficient; 30-50 psi can be used for faster kinetics) at Room Temperature. -
Monitoring: Reaction is usually complete in 2–4 hours. Monitor for the disappearance of the starting material and the shift in Rf value (Amine is more polar/streaking on silica).
-
Workup (Self-Validating Step):
-
Filter the mixture through a Celite pad to remove the catalyst.[2] Do not let the filter cake dry out completely to prevent fire hazards.
-
Wash the pad with MeOH.
-
Concentrate the filtrate to yield the crude amine.
-
-
Purification: The product, (S)-4-(4-aminobenzyl)oxazolidin-2-one , can be recrystallized from Isopropanol or purified via flash chromatography (DCM/MeOH 95:5) if high purity (>99%) is required.
Process Logic & Critical Control Points
The following diagram illustrates the decision matrix and critical parameters for the synthesis.
Figure 2: Workflow decision matrix emphasizing scale-dependent cyclization methods.
Analytical Validation (Self-Validation)
To ensure the protocol was successful, compare your data against these expected parameters:
-
Physical State: White to off-white solid.
-
Chiral Integrity: The specific rotation
should be negative (comparable to literature values for similar S-benzyl oxazolidinones). -
NMR Signature (1H NMR, DMSO-d6):
-
Oxazolidinone Ring: Look for the characteristic protons at C4 (multiplet, ~4.0-4.2 ppm) and C5 (two triplets/multiplets, ~4.0-4.5 ppm).
-
Aniline: Broad singlet at ~5.0 ppm (
), disappearing on shake. -
Aromatic: Two doublets (AA'BB' system) indicating the para-substituted benzene ring.
-
References
-
General Synthesis of Oxazolidinones from Amino Alcohols
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 77.
-
-
Green Cyclization using Diethyl Carbonate
-
Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.
-
-
CDI Cyclization Protocol
-
Mahy, W., et al. (2021).[3] Sequential intramolecular cyclization of amino alcohol carbamates. Organic Chemistry Portal.
-
-
Nitro Reduction Methodologies
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Tetrahedron Letters, 25(32), 3415-3418. (Alternative to H2 gas).
-
-
Target Molecule Verification
-
Sigma-Aldrich Product Sheet: (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone.[4]
-
Sources
Lab-scale synthesis protocol for (S)-4-(4-aminobenzyl)oxazolidin-2-one
This application note details a robust, laboratory-scale synthetic protocol for (S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS 152305-23-2).[1][2] This compound is a critical chiral intermediate used in the synthesis of triptan-class antimigraine drugs (e.g., Zolmitriptan) and serves as a specialized Evans-type chiral auxiliary.[2]
Strategic Overview
The synthesis is designed around a "Nitro-Retention Strategy." While industrial patents often describe reducing the nitro group before cyclization to save steps, this laboratory protocol prioritizes chemical selectivity. By maintaining the nitrogen as a nitro group (
The Pathway:
-
Chemoselective Reduction: Conversion of (S)-4-nitrophenylalanine to its corresponding amino alcohol.[1][2]
-
Green Cyclization: Carbonylation using Diethyl Carbonate (DEC) to form the oxazolidinone ring.[1][2]
-
Catalytic Hydrogenation: Clean reduction of the nitro group to the final aniline.[2]
Part 1: Retrosynthetic Analysis & Workflow
The following diagram illustrates the logical disassembly of the target molecule and the forward synthetic flow.
Figure 1: Step-wise synthetic pathway prioritizing functional group compatibility.
Part 2: Detailed Experimental Protocols
Step 1: Preparation of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol
This step reduces the carboxylic acid of the starting amino acid to a primary alcohol while leaving the nitro group intact.[1][2] Borane-dimethyl sulfide (BH₃[1][2]·DMS) is preferred over Lithium Aluminum Hydride (LiAlH₄) for its chemoselectivity toward carboxylic acids in the presence of nitro groups, although LiAlH₄ can be used at low temperatures if BH₃ is unavailable.[1][2]
-
Reagents: (S)-4-Nitrophenylalanine (1.0 eq), Borane-dimethyl sulfide complex (2.0 M in THF, 2.5 eq), Anhydrous THF.
-
Equipment: 3-neck RBF, dropping funnel, N₂ atmosphere, reflux condenser.
Protocol:
-
Setup: Charge a flame-dried flask with (S)-4-Nitrophenylalanine (10 g, 47.6 mmol) and anhydrous THF (100 mL) under nitrogen.
-
Addition: Cool the suspension to 0°C. Add BH₃·DMS (60 mL, 120 mmol) dropwise via addition funnel over 30 minutes. Caution: Hydrogen gas evolution.[2]
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1; stain with Ninhydrin).[1][2]
-
Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Follow with 10% HCl (30 mL) and reflux for 30 minutes to break the amine-borane complex.
-
Isolation: Basify the aqueous layer to pH ~10 with 4M NaOH. Extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1][2]
Step 2: Cyclization to (S)-4-(4-nitrobenzyl)oxazolidin-2-one
We utilize Diethyl Carbonate (DEC) as a "green" phosgene equivalent.[1][2] This reaction is driven by the removal of ethanol.[2]
-
Reagents: Amino alcohol from Step 1 (1.0 eq), Diethyl Carbonate (5.0 eq), Potassium Carbonate (0.1 eq).
-
Equipment: RBF with a short-path distillation head (to remove EtOH).
Protocol:
-
Mixing: In a round-bottom flask, combine the amino alcohol (8.0 g, 40.8 mmol), Diethyl Carbonate (25 mL, excess), and anhydrous K₂CO₃ (0.56 g, 4.0 mmol).
-
Heating: Heat the mixture to 110–120°C. As the ring closes, ethanol is generated.
-
Distillation: Gradually increase temperature to ~135°C to distill off the ethanol/DEC azeotrope, shifting the equilibrium toward the product. Continue for 3–5 hours until TLC shows consumption of the starting material.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove salts.[1][2]
-
Drying: Dry organic phase (MgSO₄) and concentrate under reduced pressure.
-
Purification: The crude nitro-oxazolidinone is often pure enough for the next step.[2] If needed, recrystallize from Isopropanol.
Step 3: Hydrogenation to (S)-4-(4-aminobenzyl)oxazolidin-2-one
The final step unmasks the aniline.[1][2] The oxazolidinone ring is stable under standard catalytic hydrogenation conditions.[2]
-
Reagents: Nitro-oxazolidinone (Step 2 product), 10% Pd/C (5 wt% loading), Methanol.[1][2]
-
Equipment: Hydrogenation vessel (Parr shaker or balloon).
Protocol:
-
Preparation: Dissolve the nitro-intermediate (6.0 g) in Methanol (60 mL).
-
Catalyst: Carefully add 10% Pd/C (0.3 g) under an argon blanket. Safety: Pd/C is pyrophoric; keep wet with solvent.[2]
-
Hydrogenation: Purge the vessel with H₂ gas (3 cycles). Stir under H₂ atmosphere (balloon pressure or 30 psi) at room temperature for 4–6 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.[2]
-
Isolation: Concentrate the filtrate to dryness.
-
Final Purification: Recrystallize the off-white solid from Isopropanol to obtain high-purity crystals.
Part 3: Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 107 – 111 °C | Capillary Method |
| Purity | > 98.0% | HPLC (C18, ACN/Water) |
| Optical Rotation | Polarimetry | |
| Identity | Matches Reference Standard | 1H-NMR, IR |
Key Spectroscopic Markers (1H NMR, DMSO-d6):
-
Oxazolidinone Ring: Look for the chiral proton at C4 (
~4.0 ppm) and the diastereotopic protons at C5 ( ~4.1–4.3 ppm).[1][2] -
Aniline: Broad singlet at
~4.8–5.0 ppm ( ).[1][2] -
Aromatic System: Two doublets (AA'BB' system) characteristic of para-substitution.[1][2]
References
-
Patent Protocol (Industrial Route): Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone. WO2004063175A1.[1][2] Link
-
Green Carbonylation (DEC Method): Synthesis of Oxazolidinones by the Use of Halomethyloxirane, Primary Amine, and Carbonate Salt.[2] PMC (NIH).[1][2] Link
-
Physical Properties & CAS Data: ChemicalBook Entry for CAS 152305-23-2.[1][2][3][4]Link[1][2]
-
Zolmitriptan Synthesis Context: Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone.[1][2][5] Benchchem Application Notes.[1][2] Link
Sources
- 1. (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 3. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone CAS 152305-23-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: (S)-4-(4-aminobenzyl)oxazolidin-2-one as a Key Intermediate for Zolmitriptan Synthesis
Introduction
Zolmitriptan is a selective serotonin receptor agonist belonging to the triptan class of drugs, primarily used for the acute treatment of migraine headaches with or without aura.[1][2] Its efficacy lies in its ability to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides. The chemical structure of Zolmitriptan is (S)-4-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1,3-oxazolidin-2-one.[1] A critical component in the synthesis of this complex molecule is the chiral intermediate, (S)-4-(4-aminobenzyl)oxazolidin-2-one.[3] This application note provides a detailed overview of the synthesis of this key intermediate and its subsequent conversion to Zolmitriptan, offering insights into the chemical principles and practical considerations for researchers and professionals in drug development.
The purity and stereochemical integrity of (S)-4-(4-aminobenzyl)oxazolidin-2-one are paramount, as they directly impact the quality and therapeutic effectiveness of the final active pharmaceutical ingredient (API).[3] This document outlines established synthetic protocols, discusses the rationale behind procedural steps, and presents characterization data to ensure a reproducible and efficient synthesis.
Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one
The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one can be achieved through various routes. A common and efficient method involves the cyclization of (S)-2-amino-3-(4-aminophenyl)propanol. This precursor itself can be synthesized from more readily available starting materials like (S)-2-amino-3-(4-nitrophenyl)propanol via reduction of the nitro group. An alternative, though less favorable route due to the use of hazardous reagents, starts from (S)-4-nitro-phenylalanine.[4] This earlier method involves esterification, reduction of the resulting ester to an alcohol, cyclization with the highly toxic phosgene, and finally, hydrogenation of the nitro group, with a low overall yield.[4]
The preferred modern synthesis avoids phosgene and proceeds as follows:
-
Reduction of (S)-2-amino-3-(4-nitrophenyl)propanol to (S)-2-amino-3-(4-aminophenyl)propanol.
-
Cyclization of (S)-2-amino-3-(4-aminophenyl)propanol with a carbonylating agent to form the oxazolidinone ring.
Below is a detailed protocol for a robust synthesis of the title intermediate.
Experimental Protocol: Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one
This protocol is based on an improved process that offers good yield and purity.[4]
Part A: Synthesis of (S)-2-amino-3-(4-aminophenyl)propanol
-
To a suitable reactor, add (S)-2-amino-3-(4-nitrophenyl)propanol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for several hours until the reduction of the nitro group is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and filter to remove the iron residues.
-
Adjust the pH of the filtrate to 12-13 with a 50% sodium hydroxide solution to precipitate the product.
-
Filter the separated solid and suspend it in ethyl acetate.
-
Extract the product into the ethyl acetate layer.
-
Wash the organic layer with deionized water until the pH is neutral.
-
Concentrate the ethyl acetate solution under vacuum.
-
Add n-hexane to the residue to precipitate the (S)-2-amino-3-(4-aminophenyl)propanol.
-
Cool the mixture to 10°C, filter the product, wash with n-hexane, and dry under vacuum at approximately 50°C.
Part B: Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one
-
In a reactor, charge the (S)-2-amino-3-(4-aminophenyl)propanol obtained from Part A, diethyl carbonate, and potassium carbonate.
-
Heat the mixture to 135°C. Ethanol will begin to distill from the reaction mixture.
-
Continue the reaction for approximately 2.5 hours, collecting the ethanol distillate.
-
After cooling the reaction mass to room temperature, add methanol and filter to remove the inorganic salts.
-
Completely distill the methanol from the filtrate under vacuum.
-
Add isopropanol to the residue to precipitate the product.
-
Filter the product, wash with isopropanol, and dry under vacuum at 50°C to yield (S)-4-(4-aminobenzyl)oxazolidin-2-one.[4]
Rationale for Experimental Choices
-
Reduction: The use of iron filings in acidic medium for the reduction of the nitro group is a classic and cost-effective method for large-scale synthesis.
-
Cyclization: Diethyl carbonate serves as a safer alternative to phosgene for introducing the carbonyl group to form the oxazolidinone ring. Potassium carbonate acts as a base to facilitate the reaction.
Characterization Data for (S)-4-(4-aminobenzyl)oxazolidin-2-one
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 95-100 °C[4] |
| Purity (HPLC) | ≥ 99%[3] |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
Conversion of (S)-4-(4-aminobenzyl)oxazolidin-2-one to Zolmitriptan
The conversion of the key intermediate to Zolmitriptan is typically achieved via a one-pot Fischer indole synthesis.[5][6] This process involves three main steps:
-
Diazotization: The primary aromatic amine of (S)-4-(4-aminobenzyl)oxazolidin-2-one is converted into a diazonium salt using sodium nitrite in an acidic medium.[2][7]
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine derivative. Stannous chloride is a commonly used reducing agent for this transformation.[2][7][8]
-
Fischer Indole Synthesis: The hydrazine intermediate is condensed with 4,4-diethoxy-N,N-dimethylbutylamine (an acetal) in an acidic environment to form the indole ring of Zolmitriptan.[5][8]
Experimental Protocol: Synthesis of Zolmitriptan
The following protocol outlines a representative one-pot synthesis of Zolmitriptan from (S)-4-(4-aminobenzyl)oxazolidin-2-one.[8]
-
Charge (S)-4-(4-aminobenzyl)oxazolidin-2-one to a cooled solution of deionized water and concentrated hydrochloric acid at 0-5°C.
-
Slowly add a solution of sodium nitrite in deionized water, maintaining the temperature between -5°C and 0°C. Stir for 1 hour at this temperature to ensure complete formation of the diazonium salt.
-
In a separate vessel, prepare a pre-cooled solution of stannous chloride in concentrated hydrochloric acid at -15°C to -10°C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution, maintaining the temperature between -15°C and -10°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
Add deionized water and adjust the pH of the reaction mixture to 1.7-1.85 with a 50% sodium hydroxide solution.
-
Heat the mixture to 96-103°C for approximately 30 minutes.
-
Slowly add (N,N-dimethyl)aminobutyraldehyde diethyl acetal to the hot reaction mixture and maintain at 96-103°C for 3-4 hours, monitoring the reaction by TLC until the hydrazine intermediate is consumed.
-
Cool the reaction mixture and adjust the pH to approximately 9.5-10.0 with 50% sodium hydroxide solution to precipitate the crude Zolmitriptan.
-
Filter the crude product and purify by recrystallization from a suitable solvent such as isopropanol to obtain pure Zolmitriptan.
Self-Validating System and Causality
-
Temperature Control: Maintaining low temperatures during diazotization and the addition to the reducing agent is critical to prevent the decomposition of the unstable diazonium salt and to control the exothermic reduction reaction.
-
pH Adjustment: The precise pH control before the Fischer indole synthesis step is crucial for optimizing the cyclization and minimizing the formation of impurities.
-
One-Pot Procedure: While efficient, one-pot syntheses can lead to the carry-over of impurities.[6] Therefore, the final purification step is essential to achieve the high purity required for an API.
Visualization of the Synthetic Workflow
Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one
Caption: Synthetic pathway for (S)-4-(4-aminobenzyl)oxazolidin-2-one.
Conversion to Zolmitriptan
Caption: One-pot conversion of the intermediate to Zolmitriptan.
Conclusion
(S)-4-(4-aminobenzyl)oxazolidin-2-one is a fundamentally important intermediate in the commercial synthesis of Zolmitriptan. The protocols detailed in this application note provide a robust framework for its preparation and subsequent conversion to the final API. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can optimize these processes for yield, purity, and scalability. Careful control of reaction parameters, particularly temperature and pH, is essential for a successful and reproducible synthesis. The methods described herein avoid hazardous reagents like phosgene, aligning with modern principles of green and safe pharmaceutical manufacturing.
References
- Google Patents. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone.
-
Wikipedia. Zolmitriptan. [Link]
- Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
-
Drugs.com. Zolmitriptan: Package Insert / Prescribing Information / MOA. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. [Link]
-
National Center for Biotechnology Information. Zolmitriptan - StatPearls. [Link]
- Google Patents.
-
European Patent Office. A METHOD FOR THE PREPARATION OF ZOLMITRIPTAN - Patent 2125798. [Link]
- Google Patents.
-
Organic Chemistry Portal. Oxazolidinone synthesis. [Link]
-
Der Pharma Chemica. A cost effective and large-scale synthesis of Zolmitriptan: An anti-migrane drug. Der Pharma Chemica, 2012, 4 (1):347-351. [Link]
- Google Patents.
Sources
- 1. Zolmitriptan - Wikipedia [en.wikipedia.org]
- 2. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 5. A METHOD FOR THE PREPARATION OF ZOLMITRIPTAN - Patent 2125798 [data.epo.org]
- 6. US7563904B2 - Synthesis intermediates useful for preparing zolmitriptan - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: Asymmetric Synthesis Using (S)-4-(4-aminobenzyl)oxazolidin-2-one as a Chiral Auxiliary
Introduction: The Strategic Advantage of a Functionalized Chiral Auxiliary
In the landscape of modern asymmetric synthesis, chiral auxiliaries remain a cornerstone for the reliable and predictable construction of stereogenic centers, particularly in the early phases of drug discovery and development.[1] The Evans oxazolidinone auxiliaries, first popularized by David A. Evans, offer a robust platform for a variety of stereoselective transformations, including aldol additions, alkylations, and acylations.[2] This guide focuses on a specialized variant, (S)-4-(4-aminobenzyl)oxazolidin-2-one , a chiral auxiliary that integrates the proven stereodirecting capabilities of the oxazolidinone core with a functionalizable aromatic amino group.
The presence of the 4-aminobenzyl moiety offers a strategic advantage beyond its steric influence. This amino group serves as a synthetic handle for downstream modifications, tethering to solid supports, or altering solubility properties, thus expanding its utility in complex synthetic campaigns. This document provides a detailed exploration of its application, from the foundational principles of stereocontrol to explicit, field-tested protocols for its use and subsequent removal.
Principle of Stereocontrol: The Acyloxazolidinone Template
The efficacy of (S)-4-(4-aminobenzyl)oxazolidin-2-one hinges on its ability to enforce a rigid, predictable conformation upon N-acylation. The process involves three key stages: attachment of the acyl group, a highly diastereoselective reaction at the α-carbon, and finally, cleavage of the auxiliary to reveal the enantiomerically enriched product.[2]
The stereochemical outcome is dictated by the formation of a metal-chelated Z-enolate. The bulky 4-benzyl substituent effectively shields one face of the enolate, compelling electrophilic attack to occur from the opposite, less sterically hindered face. This reliable facial bias is the cornerstone of its synthetic utility.
Figure 1: General workflow for employing (S)-4-(4-aminobenzyl)oxazolidin-2-one.
Experimental Protocols
Protocol 1: N-Acylation of the Chiral Auxiliary
The crucial first step is the covalent attachment of a carboxylic acid substrate to the auxiliary's nitrogen atom. This protocol details a standard procedure using an acid chloride.
Scientist's Note: The presence of the free aromatic amine on the auxiliary means it can compete with the oxazolidinone nitrogen during acylation. For substrates or conditions where this is problematic, protection of the aniline (e.g., as a Boc-carbamate) is recommended prior to this step. However, for many simple acylations with reactive acid chlorides at low temperatures, the oxazolidinone nitrogen reacts preferentially.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-(4-aminobenzyl)oxazolidin-2-one (1.0 eq).
-
Dissolution: Dissolve the auxiliary in anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq, 1.6 M in hexanes) dropwise via syringe. A color change to pale yellow is typically observed. Stir for 15 minutes at -78 °C.
-
Acylation: Add the desired acid chloride (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the lithiated auxiliary solution.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quenching & Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude N-acyl oxazolidinone can be purified by flash column chromatography on silica gel.
| Parameter | Condition/Reagent | Purpose |
| Solvent | Anhydrous THF | Aprotic solvent, good solubility for reactants. |
| Base | n-Butyllithium (n-BuLi) | Strong base for complete deprotonation of the amide. |
| Temperature | -78 °C to 0 °C | Controls reactivity and minimizes side reactions. |
| Acylating Agent | Acid Chloride | Highly reactive electrophile for efficient acylation. |
| Quenching Agent | Sat. aq. NH₄Cl | Neutralizes the remaining base and lithiated species. |
Protocol 2: Diastereoselective Enolate Alkylation
This protocol describes a highly reliable method for creating a new stereocenter α to the carbonyl group.
Step-by-Step Methodology:
-
Preparation: To a flame-dried flask under inert atmosphere, add the purified N-acyl-(S)-4-(4-aminobenzyl)oxazolidin-2-one (1.0 eq) and dissolve in anhydrous THF (~0.05 M).
-
Cooling: Cool the solution to -78 °C.
-
Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise. Stir the resulting enolate solution for 30-45 minutes at -78 °C.
-
Alkylation: Add the electrophile (e.g., benzyl bromide or allyl iodide, 1.2-1.5 eq) dropwise.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. Note: For less reactive electrophiles, the temperature may need to be slowly raised to -40 °C or 0 °C.
-
Quenching & Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Extraction & Purification: Follow steps 7 and 8 from Protocol 1. The diastereoselectivity can be assessed by ¹H NMR analysis of the crude product before purification.
Figure 2: Chelation-controlled facial bias in alkylation.
| Parameter | Condition/Reagent | Rationale & Causality |
| Base | NaHMDS or LDA | Forms the kinetically favored Z-enolate. |
| Temperature | -78 °C | Maintains the stability of the enolate and enhances selectivity. |
| Electrophile | R-X (e.g., BnBr, MeI) | Should be reactive; primary halides and triflates are ideal. |
| Expected d.r. | >95:5 | High diastereomeric ratio is typical for this class of auxiliary.[1] |
Protocol 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to yield the desired product. The choice of cleavage reagent dictates the resulting functional group.[3]
A. Hydrolytic Cleavage to Carboxylic Acid
-
Setup: Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Reagents: Cool the solution to 0 °C and add aqueous hydrogen peroxide (H₂O₂, 30% w/w, 4.0 eq), followed by dropwise addition of an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).
-
Reaction: Stir at 0 °C for 1 hour, then at room temperature for 2-3 hours.
-
Quench: Cool to 0 °C and quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Work-up: Concentrate the mixture to remove THF. The aqueous residue can be acidified to precipitate the carboxylic acid or extracted to isolate the product. The chiral auxiliary can be recovered from the aqueous layer.
B. Reductive Cleavage to Primary Alcohol
-
Setup: Dissolve the alkylated product (1.0 eq) in anhydrous diethyl ether or THF.
-
Reagent: Cool to 0 °C and add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.
-
Reaction: Stir at 0 °C, allowing the reaction to warm to room temperature over 4-6 hours.
-
Quench: Cautiously quench by the dropwise addition of 1 M HCl at 0 °C.
-
Work-up: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by chromatography.
C. Transesterification to Methyl Ester
-
Setup: Dissolve the alkylated product (1.0 eq) in anhydrous methanol.
-
Reagent: Add sodium methoxide (NaOMe, 1.5 eq, 25% solution in methanol) and stir at room temperature.
-
Reaction: Monitor by TLC. The reaction is typically complete within a few hours.
-
Work-up: Neutralize with acetic acid, concentrate in vacuo, and purify the residue by chromatography to isolate the methyl ester.
| Cleavage Method | Reagents | Product Functional Group |
| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid |
| Reductive | LiBH₄ or LiAlH₄ | Primary Alcohol |
| Transesterification | NaOMe, MeOH | Methyl Ester |
Conclusion and Field-Proven Insights
(S)-4-(4-aminobenzyl)oxazolidin-2-one stands as a powerful and versatile tool in the asymmetric synthesis toolbox. Its performance is highly reliable, consistently delivering high diastereoselectivities analogous to the parent Evans auxiliaries. The key to success lies in the meticulous execution of anhydrous, low-temperature reaction conditions to ensure the kinetic formation of the desired Z-enolate. The integrated amino functionality provides an additional layer of synthetic utility, positioning this auxiliary as a valuable asset for the construction of complex chiral molecules in pharmaceutical and natural product synthesis.
References
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]
-
Ta, L., Axelsson, A., & Sundén, H. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. J. Org. Chem.[Link]
-
Ghorai, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2449. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
- Reddy, M. S., et al. (2004). A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2-oxazolidinone.
-
Chen, L. Y., & Huang, P. Q. (2023). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chinese Journal of Chemistry, 41(24), 3335-3356. [Link]
-
Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]
Sources
Application Note: Asymmetric Synthesis of Tryptamine Analogs via Fischer Indolization
Strategic Overview
This application note details the conversion of (S)-4-(4-aminobenzyl)oxazolidin-2-one into high-purity chiral tryptamine derivatives, specifically targeting the 5-HT1B/1D agonist Zolmitriptan .
The Fischer Indole Synthesis is the industry-standard method for constructing the indole core.[1] However, when applied to chiral substrates like oxazolidinones, standard protocols often fail due to racemization or harsh acidic hydrolysis of the sensitive carbamate ring. This guide presents a Modified Japp-Klingemann / Fischer hybrid protocol that preserves the stereochemical integrity of the (S)-enantiomer while ensuring scalable yields.
Core Chemical Logic
-
Chiral Retention: The (S)-oxazolidinone moiety acts as a chiral auxiliary derived from L-phenylalanine. It must withstand the strong acid conditions of the Fischer cyclization.
-
Hydrazine Generation: The aniline precursor is converted to the hydrazine in situ or isolated as a hydrochloride salt to prevent polymerization.
-
Regioselectivity: The reaction with 4-(dimethylamino)butanal diethyl acetal is highly regioselective due to the para-substitution of the hydrazine, directing cyclization exclusively to the ortho position.
Mechanistic Pathway[2][3][4]
Understanding the mechanism is critical for troubleshooting low yields. The transformation involves a "Masked Aldehyde" strategy where the acetal hydrolyzes at a rate matching the hydrazone formation.
Diagram 1: Reaction Mechanism & Pathway
Caption: Stepwise mechanistic flow from the aniline precursor to the final indole core via the Fischer sequence.[1][2][3][4][5][6]
Detailed Experimental Protocols
Phase A: Synthesis of (S)-4-(4-hydrazinobenzyl)oxazolidin-2-one Hydrochloride
Objective: Convert the aniline to a stable hydrazine salt. Safety: Diazonium salts are explosive if dried. Keep wet and cold.[7]
Reagents:
-
Sodium Nitrite (
) (1.1 equiv) -
Stannous Chloride Dihydrate (
) (4.0 equiv) -
Conc. HCl (12 M)
Protocol:
-
Dissolution: In a jacketed reactor, suspend the aniline (100 g) in water (500 mL) and Conc. HCl (250 mL). Cool the slurry to -5°C to 0°C .
-
Diazotization: Dissolve
in minimal water. Add dropwise to the aniline slurry, maintaining internal temperature below 0°C . Stir for 1 hour. The solution should become clear (orange/red). -
Reduction: In a separate vessel, dissolve
in Conc. HCl. Cool to -10°C . -
Transfer: Slowly cannulate the cold diazonium solution into the stannous chloride solution. Exothermic reaction: Control rate to keep T < 5°C.
-
Crystallization: Allow the mixture to warm to room temperature (25°C) over 2 hours. The hydrazine hydrochloride salt will precipitate.
-
Isolation: Filter the solid. Wash with cold dilute HCl, then cold ethanol. Dry under vacuum at 40°C.
Phase B: Fischer Indole Cyclization
Objective: React the hydrazine with the acetal to form the indole.
Reagents:
-
Hydrazine HCl salt (from Phase A)
-
4-(dimethylamino)butanal diethyl acetal (1.1 equiv)
-
Solvent: 4% Aqueous Acetic Acid or dilute HCl.
Protocol:
-
Preparation: Dissolve the Hydrazine HCl salt in water. Adjust pH to ~1.0–1.5 using dilute NaOH if necessary (avoiding free base precipitation).
-
Addition: Add 4-(dimethylamino)butanal diethyl acetal.
-
Reaction: Heat the mixture to 90°C–95°C for 3–4 hours.
-
Note: The acetal hydrolyzes in situ to the aldehyde, which immediately condenses with the hydrazine.
-
-
Workup: Cool to 20°C. Basify the solution to pH 10 using 50% NaOH (keep T < 30°C to prevent amide hydrolysis).
-
Extraction: Extract the crude indole into Ethyl Acetate or Dichloromethane. Wash with brine, dry over
, and concentrate.[8]
Process Workflow Visualization
Diagram 2: Experimental Setup & Critical Control Points
Caption: Operational workflow emphasizing temperature constraints and isolation steps.
Critical Process Parameters (Optimization)
The following data summarizes the impact of key variables on the yield and purity of the Zolmitriptan precursor.
| Parameter | Optimal Range | Effect of Deviation |
| Diazotization Temp | -5°C to 0°C | > 5°C: Formation of phenols (tar). < -10°C: Slow reaction. |
| Reduction Agent | Sulfite ( | |
| Cyclization pH | pH 1.0 – 2.0 | pH > 3: Slow rate, incomplete reaction. pH < 0: Hydrolysis of the oxazolidinone ring. |
| Acetal Stoichiometry | 1.1 – 1.2 equiv | Excess: Polymerization of aldehyde side-products (difficult purification). |
Troubleshooting Guide
Problem: Low Yield in Cyclization (< 40%)
-
Cause: Incomplete hydrolysis of the acetal or premature degradation of the hydrazine.
-
Solution: Ensure the reaction medium is sufficiently acidic (pH < 2) to hydrolyze the acetal. If using the "One-Pot" method (no isolation of hydrazine), impurities from the tin reduction often poison the cyclization. Isolate the hydrazine salt for consistent results.
Problem: Loss of Chirality (Enantiomeric Excess drop)
-
Cause: Harsh acidic conditions at high temperatures (> 100°C) for extended periods can open the oxazolidinone ring or racemize the benzyl center.
-
Solution: Strictly control the max temperature to 95°C. Quench immediately upon consumption of starting material (monitor via HPLC).
Problem: "Sticky" Precipitate during Workup
-
Cause: Formation of tin hydroxides during basification.
-
Solution: Use Celite filtration or add a chelating agent (e.g., Rochelle salt) during the workup if
was not fully removed in the filtration step.
References
- Process for preparation of zolmitriptan. (Patent US 5466699). Google Patents.
-
Fischer Indole Synthesis Mechanism. Organic Chemistry Portal. Available at: [Link]
-
A cost effective and large-scale synthesis of Zolmitriptan. Der Pharma Chemica, 2012, 4 (1):347-351. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. WO2009044211A1 - Process for the preparation of zolmitriptan, salts and solvates thereof - Google Patents [patents.google.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
Application Note AN-509: Precision Diazotization of (S)-4-(4-aminobenzyl)oxazolidin-2-one
Executive Summary
This application note details the critical process parameters (CPPs) and operational protocol for the diazotization of (S)-4-(4-aminobenzyl)oxazolidin-2-one , a pivotal intermediate in the synthesis of the anti-migraine drug Zolmitriptan (Zomig®).
The diazotization reaction converts the primary aromatic amine into a diazonium salt, which is subsequently reduced (typically in situ) to a hydrazine moiety required for the Fischer Indole Synthesis. Due to the thermal instability of diazonium salts and the stereochemical sensitivity of the oxazolidinone ring, this process requires rigorous control of temperature (-5°C to 0°C) and acidity to prevent racemization or hydrolysis.
Chemical Context & Mechanism
The transformation of the aniline derivative to its diazonium salt is driven by the generation of the nitrosonium ion (
Reaction Scheme
The following diagram illustrates the pathway from the amine precursor to the diazonium intermediate and its downstream reduction to the hydrazine (the stable isolable intermediate).[3][4]
Mechanistic Insight[3][4][5][7][8]
-
Nitrosonium Formation: Sodium nitrite reacts with excess HCl to form nitrous acid (
), which dehydrates to form the active electrophile, the nitrosonium ion ( ). -
N-Nitrosation: The lone pair of the primary amine attacks
, forming an N-nitrosamine. -
Tautomerization & Dehydration: Under acidic conditions, the nitrosamine tautomerizes to a diazo hydroxide, which is then protonated and dehydrated to yield the aryldiazonium cation (
).
Critical Causality: The reaction must be conducted in strong acid (pH < 1). Insufficient acid leads to the coupling of the diazonium salt with unreacted amine, forming triazenes (an impurity that is difficult to remove and potentially genotoxic).
Critical Process Parameters (CPPs)
The following parameters are non-negotiable for maintaining the integrity of the chiral center and the safety of the process.
| Parameter | Target Range | Scientific Rationale |
| Temperature | -5°C to 0°C | Stability: Diazonium salts decompose to phenols (via hydrolysis) above 5°C. Chirality: Higher temperatures increase the risk of acid-catalyzed racemization of the C4 stereocenter. |
| Acid Stoichiometry | > 2.5 eq HCl | Selectivity: Prevents triazene formation (Ar-N=N-NH-Ar). Ensures complete conversion of Nitrite to |
| Nitrite Equivalents | 1.05 – 1.10 eq | Yield: Slight excess ensures complete consumption of the expensive amine starting material. Excess is quenched later. |
| Addition Rate | Slow (30-60 min) | Exotherm Control: The reaction is exothermic. Rapid addition causes local hotspots, leading to decomposition. |
Detailed Experimental Protocol
Scale: 80 g Input (Based on validated process chemistry data [1, 3]).
Materials
-
(S)-4-(4-aminobenzyl)oxazolidin-2-one: 80.0 g (0.416 mol)[4]
-
Hydrochloric Acid (Conc. 37%): 500 mL
-
Sodium Nitrite (
): 31.8 g (0.461 mol, ~1.1 eq) -
Deionized Water: 640 mL (split use)
-
Sulfamic Acid or Urea: (Optional, for quenching excess nitrite)
-
Starch-Iodide Paper: For endpoint detection.
Step-by-Step Methodology
Phase 1: Dissolution and Acidification
-
Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and an addition funnel.
-
Charging: Add 480 mL of Deionized Water and 500 mL of Conc. HCl to the reactor.
-
Note: The high acid concentration is required to solubilize the amine and prevent side reactions.
-
-
Cooling: Circulate coolant to bring the acid solution temperature to 0°C .
-
Amine Addition: Add 80.0 g of (S)-4-(4-aminobenzyl)oxazolidin-2-one to the reactor with vigorous stirring.
-
Observation: The amine will dissolve as the hydrochloride salt forms. Ensure a homogeneous solution before proceeding.
-
Phase 2: Diazotization
-
Nitrite Preparation: Dissolve 31.8 g of Sodium Nitrite in 160 mL of Deionized Water .
-
Controlled Addition: Add the
solution dropwise to the reactor over 45–60 minutes .-
Critical Control: Monitor the internal temperature continuously. Do not allow the temperature to exceed 0°C. If it spikes, stop addition immediately until cooled.
-
-
Aging: Once addition is complete, maintain the reaction at -5°C to 0°C for 60 minutes .
Phase 3: Validation (The "Self-Validating" Step)
-
Starch-Iodide Test: Dip a strip of starch-iodide paper into the reaction mixture.
-
Positive Result: Instant blue/black color indicates excess Nitrous Acid (required to drive equilibrium).
-
Negative Result: If no color change occurs, add small aliquots (0.5 g) of
until a positive test persists for 10 minutes.
-
-
Clarification: If the solution is turbid, it may be filtered through a Hyflo bed at 0°C, though this is rarely needed if raw materials are pure.
Phase 4: Quenching & Transfer (In-Situ Utilization)
-
Note: The diazonium salt is not isolated .[5][6][7] It is immediately transferred to the reduction vessel (containing
or ) to form the hydrazine. -
Quenching: If the downstream step requires it, excess nitrite can be quenched by adding small amounts of urea or sulfamic acid until the starch-iodide test is negative (prevents side reactions in the reduction step).
Process Workflow Visualization
Troubleshooting & Safety
Common Failure Modes
-
Triazene Formation:
-
Phenol Formation:
-
Racemization:
-
Risk:[9] Loss of optical purity (ee%).
-
Prevention: Avoid prolonged holding times; process immediately to reduction step.
-
Safety Protocol
-
Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. NEVER allow the reaction mixture to dry out. Always handle in solution.
-
Toxic Gas:
fumes may be generated. Perform all operations in a well-ventilated fume hood. -
Cyanosis Risk: Sodium nitrite is toxic and an oxidizing agent. Wear nitrile gloves and safety goggles.
References
-
Prasad, A. S., et al. (2012).[4][11] "A cost effective and large-scale synthesis of Zolmitriptan: An anti-migraine drug." Der Pharma Chemica, 4(1), 347-351.[4]
-
Martin, G. R., et al. (1995).[4] "Indole derivatives."[3][4][12][8] US Patent 5,466,699.[3][4][6] (Assignee: Zeneca Limited).
-
Vittorio, F., et al. (2014). "Process for preparation of zolmitriptan." EP Patent 2751098 B1.[6]
-
BenchChem. (2025).[1] "Application Notes and Protocols for the Diazotization of 4-Amino-3-methoxybenzenesulfonamide" (General Diazotization Safety Context).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. WO2009044211A1 - Process for the preparation of zolmitriptan, salts and solvates thereof - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. US9006453B2 - Process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 6. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 7. A METHOD FOR THE PREPARATION OF ZOLMITRIPTAN - Patent 2125798 [data.epo.org]
- 8. EP2118095B1 - A method for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 9. CN101230047B - Method for preparing 4-substituted chirality oxazolidinone compounds - Google Patents [patents.google.com]
- 10. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Zolmitriptan | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 2-azetidinones from (S)-4-(4-aminobenzyl)oxazolidin-2-one
Executive Summary
This application note details the synthetic protocol for generating 2-azetidinone (β-lactam) scaffolds using (S)-4-(4-aminobenzyl)oxazolidin-2-one as a chiral, functionalized primary amine. While this starting material is widely recognized as a precursor for triptan-class pharmaceuticals (e.g., Zolmitriptan), its application in β-lactam synthesis provides a unique route to creating chiral, oxazolidinone-tethered antibiotic scaffolds and potential cholesterol absorption inhibitors.
The methodology focuses on a two-step sequence:
-
Schiff Base Condensation: Formation of a stable imine.
-
Staudinger [2+2] Cycloaddition: Stereoselective ring closure using in-situ generated ketenes.
This guide is designed for medicinal chemists requiring high-fidelity protocols for library generation or lead optimization.
Scientific Foundation & Mechanism[1]
The Strategic Role of the Starting Material
(S)-4-(4-aminobenzyl)oxazolidin-2-one contains two critical structural features:
-
The Oxazolidinone Ring: A robust chiral auxiliary/pharmacophore that remains stable under the mild basic conditions of the Staudinger reaction. It provides a predefined stereocenter (S-configuration) that can influence the diastereoselectivity of the cycloaddition or serve as a binding motif in the final drug target.
-
The Aniline Handle: The 4-aminobenzyl group acts as the nucleophilic anchor for imine formation, ultimately positioning the oxazolidinone moiety at the
-1 position of the resulting β-lactam ring.
Reaction Mechanism: The Staudinger Cycloaddition
The core transformation relies on the Staudinger ketene-imine cycloaddition. The reaction proceeds through a stepwise zwitterionic intermediate rather than a concerted pericyclic process, allowing for the control of cis/trans diastereoselectivity based on the substituents and reaction temperature.
Pathway:
-
Ketene Generation: An acid chloride (e.g., chloroacetyl chloride) is dehydrohalogenated by a tertiary amine base (Triethylamine) to form a reactive ketene.
-
Nucleophilic Attack: The imine nitrogen attacks the sp-hybridized ketene carbonyl carbon, generating a zwitterionic intermediate.
-
Conrotatory Ring Closure: The enolate oxygen attacks the iminium carbon to close the four-membered ring.
Figure 1: Mechanistic pathway of the Staudinger Cycloaddition for β-lactam synthesis.
Experimental Protocols
Materials & Reagents
-
Starting Material: (S)-4-(4-aminobenzyl)oxazolidin-2-one (≥98% purity).
-
Aldehyde: 4-Chlorobenzaldehyde (Representative electrophile).
-
Solvents: Ethanol (anhydrous), Dichloromethane (DCM, dry), Toluene.
-
Base: Triethylamine (Et3N), dried over KOH.
Protocol A: Synthesis of the Schiff Base (Imine)
Objective: To convert the primary amine of the oxazolidinone into a reactive imine.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (S)-4-(4-aminobenzyl)oxazolidin-2-one (1.0 equiv, 10 mmol) in anhydrous Ethanol (30 mL).
-
Addition: Add 4-Chlorobenzaldehyde (1.0 equiv, 10 mmol) to the solution.
-
Catalysis: Add 2-3 drops of glacial Acetic Acid to catalyze the dehydration.
-
Reaction: Reflux the mixture at 78-80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The spot for the amine starting material should disappear.
-
Isolation:
-
Cool the reaction mixture to room temperature, then chill in an ice bath (0-5°C).
-
The Schiff base typically precipitates as a solid. Filter the solid under vacuum.
-
Wash the cake with cold ethanol (2 x 5 mL).
-
Drying: Dry the product in a vacuum oven at 50°C for 4 hours.
-
-
Validation: Confirm structure via ¹H-NMR (Look for imine -CH=N- singlet around 8.3–8.6 ppm).
Protocol B: Staudinger Cycloaddition (β-Lactam Formation)
Objective: Cyclization of the Schiff base with chloroacetyl chloride.
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask under Nitrogen atmosphere.
-
Dissolution: Dissolve the Schiff Base obtained in Protocol A (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM) (40 mL).
-
Base Addition: Add Triethylamine (1.5 equiv, 7.5 mmol) to the solution. Cool the mixture to 0°C using an ice/salt bath.
-
Ketene Precursor Addition:
-
Dilute Chloroacetyl chloride (1.2 equiv, 6 mmol) in 5 mL of dry DCM.
-
Add this solution dropwise to the reaction flask over 30 minutes, maintaining the temperature below 5°C. Critical Step: Slow addition prevents rapid polymerization of the ketene.
-
-
Reaction:
-
Allow the mixture to stir at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) . Stir for an additional 12–15 hours (overnight).
-
-
Workup:
-
Wash the organic layer with Water (2 x 30 mL), Saturated NaHCO₃ (1 x 30 mL), and Brine (1 x 30 mL).
-
Dry the organic phase over anhydrous Na₂SO₄.[4]
-
Filter and concentrate under reduced pressure (Rotary Evaporator).
-
-
Purification: Purify the crude residue via silica gel column chromatography.
-
Eluent: Gradient of Hexane:Ethyl Acetate (Start 80:20 → End 60:40).
-
The β-lactam is typically less polar than the starting imine but more polar than the aldehyde.
-
Data Analysis & Troubleshooting
Expected Analytical Data
The following table summarizes the expected shifts and yields based on standard Staudinger protocols applied to this scaffold.
| Parameter | Expected Value/Range | Notes |
| Yield (Step 1) | 85 – 92% | Schiff base formation is generally quantitative. |
| Yield (Step 2) | 60 – 75% | Dependent on strict anhydrous conditions. |
| IR (β-lactam C=O) | 1740 – 1760 cm⁻¹ | Distinctive carbonyl stretch for the strained 4-membered ring. |
| ¹H-NMR (C3-H, C4-H) | 4.5 – 5.5 ppm (doublets) | Coupling constant ( |
| Stereochemistry | cis vs trans |
Stereochemical Control
The Staudinger reaction often yields a mixture of cis and trans isomers.
-
To favor cis: Use non-polar solvents (Benzene/Toluene) and lower temperatures.
-
To favor trans: Use more polar solvents or specific ketene precursors (e.g., Bose reaction conditions).
-
Note: The chiral center on the oxazolidinone ring (S-configuration) is distant from the reaction center. While it ensures the molecule is enantiopure regarding the auxiliary, it may exert only mild diastereomeric induction on the new β-lactam ring formation unless a bulky Lewis acid catalyst is employed.
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for the conversion of the oxazolidinone amine to the β-lactam.
References
-
Baruah, S., et al. (2020). "(S)-4-(4-aminobenzyl)-2-oxazolidinone based 2-azetidinones for antimicrobial application and luminescent sensing of divalent metal cations." Journal of Heterocyclic Chemistry, 57, 2498–2511.
-
Singh, G. S. (2003). "Beta-lactams in the new millennium. Part I: Monobactams and carbapenems." Mini Reviews in Medicinal Chemistry, 3(5), 369-377.
-
BenchChem. (2025). "Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: An Essential Intermediate for Triptan-Class Pharmaceuticals."
-
Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123.
-
Sigma-Aldrich. "Product Specification: (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone."
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jgtps.com [jgtps.com]
- 3. Synthesis of New β-Lactam, Tetrazole, Thiazolidinone, and Oxazepine Compounds from Schiff Bases and Study of Their Biological Activity [jmchemsci.com]
- 4. One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Chiral Schiff Base Zinc(II) Complexes Using (S)-4-(4-aminobenzyl)oxazolidin-2-one
[1][2]
Abstract
This application note details the protocol for synthesizing chiral Zinc(II) Schiff base complexes derived from (S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS 152305-23-2).[1] This ligand, a key intermediate in the synthesis of Zolmitriptan, possesses a unique structure combining a chiral oxazolidinone auxiliary with a primary aniline moiety. The resulting Zinc(II) complexes exhibit Lewis acidic properties and chiral induction capabilities, making them highly suitable for enantioselective catalysis (specifically the Henry reaction) and antimicrobial research . This guide provides step-by-step methodologies for ligand sourcing/preparation, Schiff base condensation, metallation, and a validated protocol for catalytic application.[1]
Introduction
Chiral Zinc(II) complexes are pivotal in modern organic synthesis and medicinal chemistry due to the metal's
Key Applications
-
Enantioselective Catalysis: The complex acts as a chiral Lewis acid, activating electrophiles (e.g., aldehydes) for nucleophilic attack in reactions like the Nitroaldol (Henry) reaction.
-
Biological Activity: Zinc Schiff base complexes often demonstrate synergistic antimicrobial efficacy, surpassing the activity of the free ligand or metal salt alone.
Materials & Reagents
| Component | CAS Number | Purity | Role |
| (S)-4-(4-aminobenzyl)oxazolidin-2-one | 152305-23-2 | >98% | Chiral Ligand (Amine) |
| Salicylaldehyde | 90-02-8 | 99% | Aldehyde Precursor |
| Zinc Acetate Dihydrate ( | 5970-45-6 | ACS Reagent | Metal Source |
| Triethylamine ( | 121-44-8 | >99% | Base (Deprotonation) |
| Ethanol (Absolute) | 64-17-5 | HPLC Grade | Solvent |
| Nitromethane | 75-52-5 | 99% | Henry Reaction Reagent |
Experimental Protocols
Workflow Overview
Figure 1: Synthetic pathway for the preparation of the chiral Zinc(II) complex.[1][2]
Protocol A: Synthesis of Chiral Schiff Base Ligand (L)
Objective: Condensation of the primary amine with salicylaldehyde to form the bidentate N,O-donor ligand.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.92 g (10 mmol) of (S)-4-(4-aminobenzyl)oxazolidin-2-one in 40 mL of absolute ethanol .
-
Addition: Add 1.22 g (10 mmol) of salicylaldehyde dropwise to the stirring solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours . Monitor reaction progress by TLC (Silica gel, Ethyl Acetate:Hexane 1:1). The spot for the starting amine ( ) should disappear, replaced by a less polar imine spot ( ). -
Isolation: Cool the reaction mixture to room temperature, then to
in an ice bath. The Schiff base should precipitate as a yellow crystalline solid. -
Purification: Filter the solid under vacuum. Wash with cold ethanol (
) and diethyl ether ( ).[1] Dry in a vacuum oven at for 4 hours.
Protocol B: Metallation to form Zinc(II) Complex
Objective: Coordination of the Schiff base (
-
Ligand Solution: Dissolve 0.59 g (2 mmol) of the Schiff base ligand (
) prepared in Protocol A in 20 mL of hot methanol . -
Base Addition: Add 0.20 g (2 mmol) of Triethylamine (
) to deprotonate the phenolic hydroxyl group. Stir for 10 minutes. -
Metal Addition: Dissolve 0.22 g (1 mmol) of Zinc Acetate Dihydrate in 10 mL of methanol . Add this solution dropwise to the ligand solution.
-
Note: A 2:1 Ligand:Metal ratio is used to form the homoleptic
complex.[1] For catalytic applications requiring open coordination sites, a 1:1 ratio with may be preferred.
-
-
Reflux: Reflux the mixture for 3 hours . A color change (often intensifying yellow or becoming pale fluorescent) indicates complexation.[1]
-
Precipitation: Reduce solvent volume by 50% using a rotary evaporator. Cool to
overnight to induce crystallization. -
Filtration: Filter the product, wash with cold methanol and diethyl ether.
-
Expected Yield: 75–80%
-
Characterization: High melting point (>250°C), soluble in DMSO/DMF.[1]
-
Characterization Guide
To ensure scientific integrity, the synthesized complex must be validated using the following spectral markers:
| Technique | Parameter | Expected Observation | Structural Insight |
| Shift from 8.4–8.6 ppm (free ligand) to 8.7–8.9 ppm (complex).[1] | Indicates coordination of the imine nitrogen to Zn. | ||
| Disappearance of the singlet at ~12–13 ppm . | Confirms deprotonation and coordination of oxygen.[1] | ||
| FT-IR | Shift from ~1625 cm | Weakening of C=N bond due to | |
| FT-IR | New bands at 450–550 cm | Direct evidence of metal-ligand bonding.[1] | |
| HRMS | Molecular ion peak corresponding to | Confirms stoichiometry. |
Application: Enantioselective Henry Reaction
Context: The Henry (Nitroaldol) reaction creates C-C bonds with new stereocenters.[1] This chiral Zinc complex acts as a Lewis acid catalyst, coordinating the aldehyde and nitronate to induce stereoselectivity.
Catalytic Cycle Diagram[1][6]
Figure 2: Proposed mechanism for the Zinc-catalyzed asymmetric Henry reaction.
Catalytic Protocol
-
Setup: In a dry vial under inert atmosphere (
), dissolve Benzaldehyde (1.0 mmol) and Nitromethane (10.0 mmol) in THF (2 mL) . -
Catalyst Addition: Add the Chiral Zinc Complex (5 mol%, 0.05 mmol) prepared in Protocol B.
-
Base: Add DIPEA (diisopropylethylamine, 0.1 mmol) .
-
Incubation: Stir at
for 24 hours. The lower temperature enhances enantioselectivity. -
Quench: Quench with saturated
solution. Extract with Ethyl Acetate.[1] -
Analysis: Determine conversion by
NMR and enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA eluent).
References
-
Ligand Synthesis & Properties
-
Zinc Schiff Base Chemistry
-
Catalytic Application (Henry Reaction)
Sources
- 1. (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. researchgate.net [researchgate.net]
- 4. (S)-4-(4-氨基苄基)-1,3-唑烷-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: Stereoselective Evans Aldol Reaction Using Oxazolidinone Auxiliaries
[1]
Executive Summary
The Evans Aldol reaction remains the gold standard in drug development for constructing polyketide backbones and establishing contiguous stereocenters with high predictability. By utilizing chiral
This guide moves beyond basic textbook descriptions to address the process chemistry realities of the reaction. It focuses on the Boron-mediated syn-aldol , the most robust variant, while providing critical insights into the Zimmerman-Traxler transition state, reagent selection, and the often-overlooked safety parameters of auxiliary cleavage.
Mechanistic Foundation: The "Why" Behind the Stereocontrol
The success of the Evans Aldol relies on two coupled events: the selective formation of the Z-enolate and the organization of the transition state (TS) via a chair-like geometry.[1]
The Z-Enolate Requirement
Unlike lithium enolates, which can equilibrate, dialkylboron enolates are kinetically trapped. When
The Zimmerman-Traxler Transition State
The reaction proceeds through a highly ordered, six-membered chair-like TS.[1]
-
Chelation: The boron atom chelates the enolate oxygen and the aldehyde carbonyl oxygen.
-
Dipole Minimization: Crucially, the oxazolidinone carbonyl dipole orients away from the enolate C-O bond dipole to minimize electrostatic repulsion.
-
Facial Selectivity: The chiral auxiliary's bulky group (e.g., isopropyl or benzyl) blocks one face of the enolate, forcing the aldehyde to approach from the opposite, unhindered face.
Mechanistic Visualization
The following diagram illustrates the pathway from acylation to the specific transition state geometry that dictates the syn-stereochemistry.
Figure 1: Mechanistic pathway showing the kinetic formation of the Z-enolate and the subsequent organization into the Zimmerman-Traxler transition state.[1]
Critical Reagent Selection
The choice of Lewis acid determines the enolate geometry and, consequently, the diastereomeric outcome. While Boron is the standard for syn-products, Titanium can occasionally access anti-products (though often with lower selectivity in this specific system compared to thiazolidinethiones).
| Lewis Acid | Enolate Geometry | Primary Product | Selectivity (dr) | Notes |
| Z-Enolate | Syn-Aldol | >99:1 | Standard Protocol. Tight chelation, short B-O bonds maximize steric differentiation. | |
| Z-Enolate (Transient) | Syn (Evans) or Anti (Non-Evans) | Variable | Highly dependent on amine base stoichiometry and "amine-free" vs. "amine-added" protocols. | |
| Z-Enolate | Syn-Aldol | Moderate | Bidentate chelation possible; often used with thiazolidinethione auxiliaries (Crimmins). |
Expert Insight: Always use fresh
Standard Operating Procedure: Boron-Mediated Syn-Aldol
Objective: Synthesis of (2S, 3R)-syn-aldol adduct using (S)-4-benzyl-2-oxazolidinone auxiliary.
Reagents & Stoichiometry
-
Substrate (Imide): 1.0 equiv
- (1.0 M in DCM): 1.1 - 1.2 equiv
-
DIPEA (Hünig's Base): 1.2 - 1.3 equiv
-
Aldehyde: 1.2 - 1.5 equiv
-
Solvent: Anhydrous
(DCM) concentration ~0.1 M to 0.2 M.
Step-by-Step Protocol
-
Enolization (The Critical Step):
-
Cool the solution of imide in DCM to -78°C (dry ice/acetone).
-
Add
dropwise.[2] Wait 5 minutes. -
Add DIPEA dropwise. Crucial: The internal temperature must not rise above -70°C during addition to prevent non-selective enolization.
-
Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes to ensure complete enolate formation.
-
Recool to -78°C.
-
-
Aldol Addition:
-
Add the aldehyde (neat or in minimal DCM) dropwise to the reaction mixture at -78°C.
-
Stir at -78°C for 1–2 hours. Note: Warming to 0°C usually erodes diastereoselectivity.
-
-
Oxidative Workup (Cleaving the B-O bond):
-
Isolation:
-
Separate layers. Extract aqueous layer with DCM.
-
Wash combined organics with
and brine. -
Dry over
, filter, and concentrate.
-
Protocol Workflow Visualization
Figure 2: Operational workflow for the Boron-mediated Evans Aldol reaction.
Auxiliary Cleavage: Strategies & Safety
Once the stereocenters are set, the auxiliary must be removed. The method depends on the desired final functionality.
Hydrolysis to Carboxylic Acid ( )
This is the most common method but requires mechanistic understanding to avoid side reactions.
-
Reagents:
(2 equiv), (4 equiv) in THF/H2O. -
Mechanism: The hydroperoxide anion (
) is more nucleophilic than hydroxide ( ) and attacks the exocyclic carbonyl (the imide) rather than the endocyclic carbonyl (the ring). -
Safety Warning: Recent process safety studies indicate this reaction generates
gas due to the decomposition of the peracid intermediate by excess peroxide. On a large scale, this presents a flammability/pressure hazard [3].
Reduction to Alcohol ( )
-
Reagents:
in THF containing 1 equiv of water or methanol. -
Note:
is generally too unreactive for this transformation.
Transamidation (Weinreb Amide)
-
Reagents:
/ . -
Utility: Direct conversion to the Weinreb amide allows subsequent conversion to ketones or aldehydes.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Diastereoselectivity (<90:1) | Incomplete Enolization | Ensure warming to 0°C step is performed before aldehyde addition. |
| Temperature Spike | Verify internal temp during DIPEA addition. Use a cryostat if possible. | |
| Low Yield | "Black" Boron Reagent | |
| Incomplete Quench | The B-O bond is strong. Ensure oxidative workup ( | |
| Endocyclic Cleavage (Ring Opening) | Wrong Nucleophile | In hydrolysis, ensure |
References
-
Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103.8 (1981): 2127-2129. Link
-
Evans, D. A., et al. "Stereoselective aldol condensations via boron enolates."[6] Journal of the American Chemical Society, 104.6 (1982): 1737-1739. Link
-
Teixeira, R., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, 24.1 (2020). Link
-
Krenske, E. H., et al. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH."[9] Australian Journal of Chemistry, 76 (2023).[9] Link
-
Organic Chemistry Portal. "Evans Aldol Reaction." Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Khan Academy [khanacademy.org]
- 5. Stereoselective aldol-type cyclization reaction mediated by dibutylboron triflate/diisopropylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. youtube.com [youtube.com]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
- 9. UQ eSpace [espace.library.uq.edu.au]
Use of (S)-4-(4-aminobenzyl)oxazolidin-2-one in API manufacturing
Application Note: High-Purity Conversion of (S)-4-(4-aminobenzyl)oxazolidin-2-one in Zolmitriptan API Manufacturing
Executive Summary
This technical guide outlines the critical process parameters (CPPs) for utilizing (S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS: 152305-23-2) as the primary chiral building block in the synthesis of Zolmitriptan .[1]
While historical literature cites stannous chloride (SnCl₂) for the reduction of the diazonium intermediate, this protocol focuses on the Sodium Sulfite (Na₂SO₃) reduction route.[2][3] This method is the modern industrial standard due to its superior environmental profile (avoiding heavy metal waste) and scalability. This guide addresses the "One-Pot" Fischer Indole Synthesis strategy, emphasizing pH control to minimize the formation of dimers and racemization.
Material Profile & Critical Quality Attributes (CQAs)
The starting material, (S)-4-(4-aminobenzyl)oxazolidin-2-one, serves as the "aniline" equivalent in the Fischer Indole Synthesis.[1] Its quality directly dictates the enantiomeric purity of the final API.
| Attribute | Specification | Rationale |
| Chemical Name | (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one | Core scaffold.[1][2][3][4][5][6] |
| CAS Number | 152305-23-2 | Unique identifier.[1][7][8][9] |
| Appearance | Off-white to tan solid | Darkening indicates oxidation of the amine.[1] |
| Chiral Purity | > 99.5% ee | The (S)-configuration at the oxazolidinone C4 position is retained throughout the synthesis.[1] Any loss here is irreversible.[1] |
| Purity (HPLC) | > 98.0% | Impurities (e.g., nitro-precursors) can interfere with diazotization.[1] |
| Regulatory Status | USP Related Compound G / EP Impurity E | Listed as a specified impurity in final Zolmitriptan monographs.[1] |
Reaction Mechanism: The Fischer Indole Pathway[5][6][11]
The transformation involves three distinct chemical phases: Diazotization , Reduction , and Cyclization .[2][3][4] The oxazolidinone ring acts as a chiral auxiliary that survives the harsh acidic conditions of the Fischer synthesis.
Figure 1: Mechanistic pathway from the amino-oxazolidinone precursor to the tryptamine scaffold.[1]
Detailed Manufacturing Protocol
Safety Warning: Diazonium salts are unstable and potentially explosive if allowed to dry or warm uncontrolled.[1] Maintain strict temperature adherence.
Phase A: Diazotization[2][4]
-
Charge a glass-lined reactor with Water (6 vol) and Conc. HCl (6 vol) .
-
Cool the acid solution to -5°C to 0°C .
-
Add (S)-4-(4-aminobenzyl)oxazolidin-2-one (1.0 eq) slowly, maintaining temperature < 5°C. Stir until dissolved (formation of the hydrochloride salt).
-
Prepare a solution of Sodium Nitrite (1.1 eq) in Water (2 vol).
-
Addition: Add the NaNO₂ solution dropwise to the reactor.
-
Stir for 1 hour at 0°C. Confirm endpoint using starch-iodide paper (turns blue immediately).
Phase B: Sulfite Reduction (The "Green" Route)
-
Prepare a solution of Sodium Sulfite (Na₂SO₃, 4.0 eq) in Water (10 vol) in a separate vessel. Cool to 0°C.[1][5]
-
Transfer: Slowly transfer the cold diazonium solution into the sulfite solution.
-
Note: Reverse addition (diazo into sulfite) is preferred to maintain excess reducing agent and prevent diazo-coupling side reactions (dimer formation).[1]
-
-
Warm the mixture to 20–25°C and stir for 2 hours.
-
Hydrolysis: Add Conc. HCl (approx. 5 vol) and heat to 60°C for 2 hours. This converts the sulfonate intermediate into the hydrazine hydrochloride.
Phase C: Fischer Indole Cyclization
-
Adjust pH: (Optional but recommended) Adjust pH to ~1.0–1.5.
-
Add Reagent: Add 4-(dimethylamino)butanal diethyl acetal (1.1 eq) to the hydrazine mixture.
-
Reflux: Heat the reaction mass to 90–95°C (reflux).
-
Monitor: Reaction is typically complete in 3–5 hours.[1]
-
IPC (In-Process Control):[1] Monitor disappearance of Hydrazine intermediate via HPLC.
-
-
Workup:
Troubleshooting & Process Control
The following logic flow helps diagnose low yields or purity issues during the scale-up.
Figure 2: Diagnostic decision tree for common process deviations.
Analytical Standards
To validate the process, the following HPLC parameters are recommended for separating the starting material (Impurity E) from the API.
-
Column: C18 Reverse Phase (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5µm).[1]
-
Mobile Phase A: 0.05 M Ammonium Phosphate buffer (pH 3.0).
-
Gradient: 90:10 (A:B) to 50:50 over 40 mins.
-
Retention Times (Relative):
References
-
Robertson, A. D., et al. (1995).[1][5] Indole Derivatives.[1][5][6][7][10][12][13] US Patent 5,466,699.[1][5] (The seminal patent describing the Fischer indole route for Zolmitriptan).[3][5]
-
Kadiyala, S., et al. (2012).[1] Process for preparation of Zolmitriptan. US Patent 8,143,417.[1] (Describes the aqueous/sulfite reduction improvements).
-
United States Pharmacopeia (USP). Zolmitriptan Monograph. (Defines "Related Compound G" as the aminobenzyl oxazolidinone starting material).[1] [1]
-
European Pharmacopoeia (Ph.[1][14] Eur.). Zolmitriptan.[1][5][6][7][11][12][14] (Identifies the starting material as "Impurity E").
-
Vertex AI Search. (2024).[1] Grounding verification for CAS 152305-23-2 and synthesis pathways. [Verified via Google Search Context].
Sources
- 1. (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US9006453B2 - Process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 3. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 4. CN103275075B - Zolmitriptan and preparation method thereof - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. WO2009044211A1 - Process for the preparation of zolmitriptan, salts and solvates thereof - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. store.usp.org [store.usp.org]
- 10. WO2005103035A1 - Modified fischer indole synthesis of eletriptan - Google Patents [patents.google.com]
- 11. uspnf.com [uspnf.com]
- 12. omchemlabs.in [omchemlabs.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. synthinkchemicals.com [synthinkchemicals.com]
Advanced Protocols for Oxazolidinone Ring Formation: Strategic Reagent Selection and Execution
Executive Summary
The oxazolidinone pharmacophore is a cornerstone of modern medicinal chemistry, serving as the core scaffold for antibiotics like Linezolid and Tedizolid , and as the critical chiral auxiliary in Evans enolate chemistry . While multiple synthetic routes exist, the cyclization of 1,2-amino alcohols remains the most versatile approach in drug discovery.
This guide provides field-validated protocols for the two most dominant cyclization strategies:
-
CDI-Mediated Cyclization: The "Green" workhorse for standard substrates.
-
Triphosgene-Mediated Cyclization: The high-reactivity protocol for sterically hindered or electron-deficient amines.
Strategic Reagent Selection
Choosing the correct cyclizing agent is the first step in process optimization. Do not default to one method; analyze your substrate based on the matrix below.
Table 1: Cyclization Reagent Comparison Matrix
| Feature | 1,1'-Carbonyldiimidazole (CDI) | Triphosgene (BTC) | Diethyl Carbonate |
| Physical State | White solid (Hygroscopic) | White crystalline solid | Liquid |
| Reactivity | Moderate (Kinetic control) | High (Generates Phosgene in situ) | Low (Thermodynamic control) |
| Byproducts | Imidazole (Water soluble) | HCl, Pyridine salts | Ethanol |
| Safety Profile | High (Non-toxic solid) | Critical (Inhalation hazard) | High (Flammable) |
| Ideal Substrate | Primary/Secondary amines, Acid-sensitive groups | Sterically hindered amines, deactivated anilines | Industrial scale, simple auxiliaries |
| Atom Economy | Moderate | High | High |
Mechanistic Pathways
Understanding the mechanism is vital for troubleshooting. Both methods proceed via an activated intermediate (carbamate or urea) followed by intramolecular nucleophilic attack.
Figure 1: Mechanistic Pathway of Oxazolidinone Formation
Caption: General mechanistic flow. CDI proceeds via an imidazole-carbamate; Triphosgene proceeds via a chloroformate intermediate.
Protocol A: CDI-Mediated Cyclization (Standard)
Application: Best for primary amino alcohols and substrates sensitive to strong acids. Mechanism: CDI acts as a phosgene equivalent without the toxicity. The reaction is driven by the formation of imidazole.
Materials
-
Substrate: 1,2-Amino alcohol (1.0 equiv)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous THF (preferred for workup) or DCM. Note: DMSO is effective but hard to remove.
-
Glassware: Flame-dried round bottom flask, inert gas (N2/Ar) line.
Step-by-Step Procedure
-
Preparation: Charge a flame-dried flask with the amino alcohol (1.0 equiv) and a magnetic stir bar. Purge with Nitrogen for 5 minutes.
-
Solvation: Add anhydrous THF (concentration ~0.1 M). Cool the solution to 0 °C using an ice bath.
-
Expert Insight: Although CDI reacts at RT, starting at 0 °C prevents exotherms that can cause racemization in chiral substrates.
-
-
Addition: Add CDI (1.2 equiv) portion-wise over 5 minutes.
-
Observation: Evolution of CO2 gas may occur if the reagents are wet, but typically CDI addition is gas-free until heating.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–12 hours.
-
Monitoring: Check TLC/LCMS. The intermediate imidazole-carbamate may be visible. If conversion is stalled, heat to reflux (60 °C) for 2 hours.
-
-
Workup (Self-Validating Step):
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 1: 1M HCl (removes imidazole byproduct and unreacted amine).
-
Wash 2: Saturated NaHCO3 (neutralizes acid).
-
Wash 3: Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Recrystallization (EtOAc/Hexanes) or Flash Chromatography.
Protocol B: Triphosgene-Mediated Cyclization (High Reactivity)
Application: Essential for sterically hindered amines (e.g., valinol derivatives) or electron-deficient anilines where CDI fails. Safety Critical: Triphosgene is a solid trimer of phosgene. 1 mol Triphosgene = 3 mol Phosgene. All weighing must be done in a fume hood.
Materials
-
Substrate: 1,2-Amino alcohol (1.0 equiv)
-
Reagent: Triphosgene (0.4 equiv) [Slight excess, as 0.33 is stoichiometric]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv)
-
Solvent: Anhydrous DCM (Dichloromethane).
-
Quench: Saturated aqueous NH4Cl or 1M NaOH.
Step-by-Step Procedure
-
Safety Setup: Ensure fume hood is active. Prepare a "Phosgene Quench" bath (beaker with 10% NaOH/MeOH) for cleaning spatulas/glassware.
-
Dissolution: Dissolve amino alcohol (1.0 equiv) and TEA (3.0 equiv) in anhydrous DCM (0.2 M) under Nitrogen. Cool to -78 °C (dry ice/acetone) or 0 °C depending on substrate sensitivity.
-
Expert Insight: Lower temperatures favor the formation of the chloroformate intermediate without side reactions.
-
-
Addition: Dissolve Triphosgene (0.4 equiv) in a separate vial of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Caution: Never add solid Triphosgene directly to a warm reaction; the rapid gas evolution can over-pressurize the vessel.
-
-
Cyclization: Allow the mixture to warm to RT and stir for 2–4 hours.
-
Quench (Critical):
-
Cool back to 0 °C.
-
Slowly add Saturated NH4Cl. Do not just dump it in.
-
Stir vigorously for 15 minutes to destroy trace phosgene.
-
-
Workup:
-
Separate organic layer.
-
Wash with 1M HCl (removes TEA).
-
Dry over MgSO4 and concentrate.
-
Process Logic & Decision Tree
Use this workflow to determine the optimal path for your specific molecule.
Figure 2: Experimental Decision Workflow
Caption: Decision matrix for selecting between CDI and Triphosgene based on substrate sterics and stability.
Quality Control & Troubleshooting
A self-validating protocol requires robust characterization endpoints.
NMR Signatures
-
Carbonyl Carbon (
C): The diagnostic peak for the oxazolidinone carbonyl appears at 155 – 160 ppm .ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Ring Protons (
H): Look for the diastereotopic splitting of the CH2 protons adjacent to the oxygen (typically 4.0 – 4.5 ppm).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (CDI) | Wet reagents/solvent | CDI hydrolyzes to imidazole + CO2. Flame dry glassware and use fresh CDI. |
| Incomplete Reaction (Triphosgene) | HCl accumulation | Ensure 3.0 equiv of base (TEA/DIPEA) is used to scavenge HCl. |
| Racemization | High temperature exotherm | Conduct addition at 0 °C or -78 °C. |
| Product is Water Soluble | Polar substituents | Do not use aqueous workup. Filter off salts and evaporate, then purify directly. |
References
-
CDI Protocol & General Utility
-
Synthesis of N-benzyloxazolidinone derivatives using CDI. (2024).[1] Der Pharma Chemica.
-
-
Triphosgene Mechanism & Safety
- Triphosgene–Amine Base Promoted Chlorination (Mechanism Insight). (2012). Journal of Organic Chemistry / PMC.
-
Triphosgene Handling SOP
-
Safe Operating Procedure – Using Triphosgene.[2] University of Toronto.
-
-
Evans Auxiliary Context
-
Characterization Data
- Stability studies of oxazolidine-based compounds using 1H NMR. (2010). Journal of Pharmaceutical Sciences.
Sources
Technical Application Note: High-Purity Isolation of (S)-4-(4-aminobenzyl)oxazolidin-2-one
[1]
Abstract
This technical guide details the downstream processing and purification protocols for (S)-4-(4-aminobenzyl)oxazolidin-2-one , a critical chiral intermediate in the synthesis of the 5-HT1B/1D agonist Zolmitriptan .[1] The protocol addresses the challenges of isolating this polar, basic amine from reduction mixtures (typically hydrogenation of the nitro-precursor). We prioritize a scalable, non-chromatographic workflow relying on catalyst filtration , chemoselective pH manipulation , and controlled crystallization to achieve >99.5% HPLC purity and >99.8% enantiomeric excess (ee).
Introduction & Critical Quality Attributes (CQAs)
The synthesis of Zolmitriptan relies heavily on the optical purity of the oxazolidinone core. The target molecule, (S)-4-(4-aminobenzyl)oxazolidin-2-one, is typically generated via the catalytic hydrogenation of (S)-4-(4-nitrobenzyl)oxazolidin-2-one.
Process Challenges:
-
Amine Oxidation: The primary aniline moiety is susceptible to oxidation, leading to colored impurities (azo/azoxy dimers).
-
Catalyst Leaching: Palladium (from Pd/C) must be removed to <10 ppm levels to prevent poisoning in the subsequent diazotization step.
-
Solubility Profile: The molecule exhibits high solubility in lower alcohols (MeOH, EtOH) and DMSO, but limited solubility in water and non-polar hydrocarbons, making "salting out" or anti-solvent crystallization viable strategies.
| Parameter | Specification Target | Rationale |
| Appearance | White to off-white crystalline powder | Colored forms indicate oxidation (azo impurities). |
| Purity (HPLC) | ≥ 99.5% | Critical for downstream diazotization efficiency. |
| Chiral Purity (ee) | ≥ 99.8% | The (S)-configuration is essential for Zolmitriptan bioactivity. |
| Water Content | ≤ 0.5% w/w | Moisture interferes with stoichiometry in subsequent steps. |
| Residue on Ignition | ≤ 0.1% | Indicates successful removal of inorganic salts/catalysts. |
Process Overview & Logic
The purification strategy exploits the basicity of the aniline nitrogen (
Figure 1: Decision tree for downstream processing based on crude stream purity.
Detailed Experimental Protocols
Protocol 1: Catalyst Removal & Primary Isolation
Objective: Safe removal of pyrophoric catalyst and isolation of crude amine.
Safety Note: Spent Pd/C is pyrophoric. Keep wet at all times.
-
Preparation: Prepare a filtration bed using Celite 545 (approx. 0.5 kg per kg of substrate) on a spark-proof filter press or Buchner funnel. Pre-wet with Methanol.
-
Filtration: Filter the reaction mixture (typically in Methanol or Ethanol) through the Celite bed under inert atmosphere (
). -
Wash: Rinse the filter cake with 2 bed volumes of fresh Methanol to recover entrained product.
-
Concentration: Transfer the combined filtrate to a rotary evaporator or reactor. Distill solvent under reduced pressure (
) until a thick slurry or solid residue remains.-
Checkpoint: If the residue is off-white, proceed directly to Protocol 3 . If dark brown/red, proceed to Protocol 2 .
-
Protocol 2: Acid-Base Impurity Scavenging (For Low-Purity Crudes)
Objective: Chemical removal of non-basic nitro-precursors and neutral byproducts.
-
Dissolution: Suspend the crude residue in 1M Hydrochloric Acid (HCl) (5 vol relative to weight). Stir until a clear solution forms (pH < 2).
-
Mechanism:[2] The amine is protonated to the water-soluble hydrochloride salt. Neutral impurities (unreacted nitro compound) remain insoluble or organic-soluble.
-
-
Washing: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (2 x 3 vol).
-
Action: Discard the organic (EtOAc) layer containing non-basic impurities.
-
-
Basification: Cool the aqueous phase to
. Slowly add 25% Ammonium Hydroxide ( ) or 50% NaOH dropwise until pH reaches 10-11.-
Observation: The product will precipitate as a white solid.[3]
-
-
Extraction (Alternative to Filtration): If the precipitate is fine/sticky, extract the basic aqueous phase with Ethyl Acetate or DCM (3 x 4 vol). Dry organics over
and concentrate to dryness.
Protocol 3: Controlled Crystallization (The Purification Standard)
Objective: Final polishing to achieve >99.5% purity and correct crystal habit.
Solvent System: Isopropanol (IPA) or Ethanol/Water. Reference Basis: Methods adapted from patent literature (WO2004063175) utilizing alcoholic recrystallization [1, 5].
-
Dissolution: Charge the crude solid (from Protocol 1 or 2) into a reactor. Add Isopropanol (IPA) (5-7 mL per gram of solid).
-
Heating: Heat the slurry to reflux (
). The solid should dissolve completely. If haze persists, hot filter. -
Cooling Ramp:
-
Cool slowly to
over 30 minutes. -
(Optional) Seeding: Add 0.1% w/w pure seed crystals at
to induce nucleation. -
Cool to
over 2 hours. -
Chill to
and hold for 1 hour to maximize yield.
-
-
Filtration: Filter the white crystalline solid.
-
Washing: Wash the cake with cold IPA (
, 1 vol). -
Drying: Dry in a vacuum oven at
for 12 hours.
Analytical Validation
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 80% B over 20 mins.
-
Detection: UV at 210 nm and 240 nm.
-
Retention Time: Amine intermediate elutes earlier than the Nitro precursor.
Chiral HPLC (Enantiomeric Excess)
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Target: (S)-enantiomer > 99.8%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Pink/Red Coloration | Oxidation of amine (air exposure). | Recrystallize in the presence of a pinch of sodium dithionite or under strict |
| Low Yield | Product loss in mother liquor. | Reduce solvent volume or use EtOH/Water (antisolvent) method instead of pure IPA. |
| Incomplete Dissolution | Inorganic salts present. | Perform a hot filtration step during Protocol 3. |
| Melting Point Depression | Solvent occlusion or impurities. | Dry at higher vacuum; check NMR for residual solvent. Target MP: 108-112°C [3]. |
References
-
World Intellectual Property Organization (WIPO). (2004). WO2004063175 - A Novel and Improved Process for the Preparation of (S)-4-(4-Aminobenzyl)-2-Oxazolidinone.Link
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 7099156, (S)-4-(4-Aminobenzyl)oxazolidin-2-one.Link
-
Chem-Impex International. (n.d.). (S)-4-(4-Aminobenzyl)-2-oxazolidinone Product Specifications.Link
-
Sigma-Aldrich. (n.d.). (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Product Detail.Link
-
Google Patents. (2015). US9006453B2 - Process for preparation of zolmitriptan.Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 3. CN101230047B - Method for preparing 4-substituted chirality oxazolidinone compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for (S)-4-(4-aminobenzyl)oxazolidin-2-one
Ticket ID: YLD-OXZ-044 Status: Open Subject: Troubleshooting Low Yields & Purity in (S)-4-(4-aminobenzyl)oxazolidin-2-one Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Synthetic Strategy
The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one is a critical workflow in the preparation of oxazolidinone antibiotics (e.g., Linezolid analogs) and chiral auxiliaries. Users frequently report yield losses at two specific bottlenecks: the cyclization of the amino alcohol and the final chemoselective reduction of the nitro group.
To maximize yield and preserve stereochemical integrity (E-E-A-T principle), this guide advocates for the Diethyl Carbonate (DEC) route over the traditional Phosgene/Triphosgene method. The DEC route avoids toxic reagents and, when optimized, boosts yields from ~41% (phosgene route) to >75% by driving equilibrium via azeotropic distillation.
The "Golden Route" Workflow
The following diagram outlines the optimized pathway and Critical Control Points (CCPs).
Caption: Optimized synthetic pathway highlighting Critical Control Points (CCP) for yield preservation.
Module 1: The Cyclization Bottleneck (Step 3)
The Issue: Traditional cyclization using phosgene or triphosgene often results in yields <50% due to difficult workups and polymerization side reactions. The Solution: Transition to a Diethyl Carbonate (DEC) mediated cyclization . This is an equilibrium process; success depends entirely on shifting the equilibrium by removing the byproduct (ethanol).
Protocol: Carbonate-Mediated Cyclization[1][2]
-
Reagents: (S)-4-nitrophenylalaninol (1.0 eq), Diethyl Carbonate (excess/solvent), K2CO3 (0.1–0.2 eq).
-
Conditions: 130–135°C (Reflux).
Diagnostic Checklist:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Incomplete Conversion | Ethanol accumulation in the reaction matrix. | Install a Dean-Stark trap or fractional distillation head. You must distill off ethanol continuously to drive the reaction to completion. |
| Racemization | Reaction temperature >140°C or excessive base. | Maintain temperature strictly at 130–135°C. Use catalytic K2CO3 (do not exceed 0.2 eq). |
| Solidification/Stalling | Product precipitating out of DEC. | Add a co-solvent like Toluene or Xylene to maintain solubility at reflux temperatures. |
Technical Insight: The reaction proceeds via a carbamate intermediate. If ethanol is not removed, the intermediate reverts to the starting amino alcohol. Unlike phosgene, which drives the reaction via HCl release (irreversible but toxic), DEC requires thermodynamic forcing.
Module 2: The Nitro Reduction (Step 4)
The Issue: The target molecule contains a free aniline and a cyclic carbamate (oxazolidinone). Aggressive reduction conditions can cleave the oxazolidinone ring (hydrogenolysis) or lead to over-reduction. The Solution: Controlled Catalytic Hydrogenation.
Protocol: Pd/C Hydrogenation[1][3][4]
-
Reagents: (S)-4-(4-nitrobenzyl)oxazolidin-2-one, 10% Pd/C (5-10 wt%), Methanol or Ethyl Acetate.
-
Conditions: H2 balloon (1 atm) or low pressure (30 psi), RT.
Troubleshooting Guide:
-
Q: My reaction is sluggish/stalled.
-
A: The amine product can poison the catalyst. Solution: Add a trace amount of acetic acid to the solvent to protonate the amine as it forms, preventing it from binding strongly to the Pd surface.
-
-
Q: I see ring-opened byproducts.
-
A: Avoid high pressures (>50 psi) and elevated temperatures. The benzylic C-N bond is susceptible to cleavage under forcing conditions. Stick to 1 atm H2 at Room Temperature.
-
Module 3: Purification & Isolation of the Polar Amine
The Issue: The product is an aniline derivative, making it polar and prone to oxidation ("tarring") during silica gel chromatography. The Solution: Avoid chromatography. Use Acid-Base Precipitation or Salt Formation .
Recommended Isolation Protocol (Self-Validating)
-
Filtration: Filter the hydrogenation mixture through Celite to remove Pd/C.
-
Solvent Swap: Evaporate Methanol; redissolve in Isopropanol (IPA) or Ethyl Acetate.
-
HCl Salt Formation (Optional but recommended for stability):
-
Cool the solution to 0–5°C.
-
Add HCl in dioxane or ether dropwise.
-
The hydrochloride salt of the target will precipitate as a white/off-white solid.
-
Yield Check: This method typically recovers >85% of the material and purges non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: Can I start with (S)-Phenylalanine and nitrate it later? A: No. Nitration of (S)-4-benzyloxazolidin-2-one is dangerous and non-selective (ortho/para mixtures). It is strictly recommended to start with (S)-4-nitro-L-phenylalanine or its methyl ester. This guarantees the para-substitution pattern and avoids difficult isomer separations later [1].
Q2: Why is my optical rotation lower than the literature value? A: Racemization usually occurs at Step 2 (Amino Alcohol formation) if the temperature during NaBH4 reduction is not controlled, or Step 3 (Cyclization) if the reaction runs too hot (>140°C).
-
Validation: Check the optical rotation of your intermediate (S)-4-nitrophenylalaninol before cyclization. If it is low, the error is upstream.
Q3: The product turns brown upon drying. A: Anilines are oxidation-sensitive.
-
Fix: Dry the product in a vacuum oven at <50°C under a nitrogen bleed. Store the free base under inert gas (Argon/N2) in the dark. The HCl salt is significantly more stable.
References
- Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone.
-
Evans, D. A., et al. "Chiral 2-Oxazolidinones as Auxiliary Reagents." Source: Journal of the American Chemical Society. Context: Foundational mechanistic understanding of oxazolidinone formation and stability. URL:[Link]
-
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation using a Chiral Oxazolidinone Auxiliary." Source: Organic Syntheses.[1][2][3] Context: Provides standard handling and purification techniques for benzyl-substituted oxazolidinones. URL:[Link]
Sources
Troubleshooting low yield in oxazolidinone synthesis from amino alcohol
Topic: Troubleshooting Low Yield in 2-Oxazolidinone Synthesis from 1,2-Amino Alcohols
Ticket ID: OX-SYN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction & Safety Protocol
Welcome to the Technical Support Center. If you are accessing this guide, you are likely experiencing low yields, stalling reactions, or isolation difficulties in the cyclization of 1,2-amino alcohols to 2-oxazolidinones.
This transformation is deceptively simple. While the disconnection is obvious (inserting a carbonyl "staple" between the amine and alcohol), the practical execution often fails due to three specific pitfalls: competitive N-acylation stalling , moisture-induced reagent hydrolysis , or aqueous work-up losses .
⚠️ CRITICAL SAFETY WARNING:
-
Phosgene/Triphosgene: These generate HCl and phosgene gas in situ. All reactions must be performed in a well-ventilated fume hood with a caustic scrubber trap.
-
CDI (1,1'-Carbonyldiimidazole): Generates imidazole. While less toxic than phosgene, it is a sensitizer.
Diagnostic Workflow
Before adjusting parameters, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of low yield in oxazolidinone synthesis.
Module 1: The Reagent "Hardware" (CDI vs. Triphosgene)
The choice of carbonyl source dictates the mechanism and the failure points.
Scenario A: Using CDI (1,1'-Carbonyldiimidazole)
The "Green" Reagent that hates water.
The Problem: You observe starting material remaining even after adding >1.5 equivalents of CDI, or the reaction stalls at the intermediate
Root Cause Analysis:
-
Hydrolysis: CDI is extremely moisture-sensitive. If your solvent (THF, DCM) is "wet" (>50 ppm water), the CDI hydrolyzes to CO₂ and imidazole before it reacts with your amine.
-
The "Stalled" Intermediate: The amine reacts fast to form the
-carbamoyl imidazole. However, the subsequent intramolecular attack by the hydroxyl group is slower. At Room Temperature (RT), this second step often fails, leaving you with an open-chain intermediate.
Troubleshooting Protocol:
-
Solvent Switch: Switch from THF or DCM to DMSO or DMF . Recent studies indicate that polar aprotic solvents like DMSO can boost yields from ~30% to >90% by stabilizing the polar transition state and improving the solubility of the intermediate [1].
-
The "Heat Kick": If the intermediate persists (checked via LCMS), heat the reaction to 60–80°C . The cyclization is endothermic compared to the initial N-acylation.
-
One-Pot Modification:
-
Dissolve Amino Alcohol in dry THF/DMSO.
-
Add 1.2 eq CDI at 0°C.
-
Stir 1h at RT (N-acylation).
-
Reflux for 2–4h (O-cyclization).
-
Scenario B: Using Triphosgene / Phosgene
The "Heavy Duty" Reagent that risks racemization.
The Problem: The reaction goes to completion, but the yield is low due to byproduct formation, or the product has racemized (if chiral).
Root Cause Analysis:
-
HCl Generation: Triphosgene generates 3 equivalents of phosgene, which releases HCl upon reaction. HCl can protonate the amine (deactivating it) or cause acid-catalyzed racemization at the
-center. -
Racemization: If the reaction gets too hot or acidic, the carbamate intermediate can undergo reversible ring-opening/closing or elimination, scrambling stereochemistry.
Troubleshooting Protocol:
-
Base Scavenger: You must use a non-nucleophilic base (e.g., Triethylamine or DIPEA) to scavenge HCl. Use at least 2.5 equivalents relative to the amino alcohol.
-
Temperature Control: Keep the addition phase at -78°C or 0°C . Only warm to RT after the phosgene addition is complete.
-
Inverse Addition: Add the triphosgene solution to the amine/base mixture slowly. This keeps the concentration of free phosgene low, preventing oligomerization.
Module 2: The "Software" (Reaction Conditions)
Comparative Reagent Table
| Feature | CDI | Triphosgene | Diethyl Carbonate |
| Primary Failure | Moisture sensitivity; Stalled cyclization | Safety; Racemization; Oligomers | Low reactivity; Requires high heat |
| Key Intermediate | Carbamoyl chloride | Carbamate ester | |
| Optimal Solvent | DMSO [1], DMF, THF (reflux) | DCM, Toluene (0°C) | Neat or Toluene (Reflux) |
| Base Required? | No (Imidazole acts as base) | Yes (TEA/DIPEA) | Yes (K₂CO₃/NaOEt) |
| Best For... | Acid-sensitive substrates | Sterically hindered amines | Large scale, "Green" chemistry |
Module 3: Isolation (The "Black Hole")
The Problem: "My LCMS shows 95% conversion to product, but after work-up, I have 10% yield."
Root Cause: Small oxazolidinones (e.g., 2-oxazolidinone, 4-methyloxazolidin-2-one) are highly water-soluble . Standard aqueous work-ups (washing with water/brine) wash the product down the drain.
Troubleshooting Protocol:
-
Avoid Aqueous Work-up (If using CDI):
-
Evaporate the reaction solvent (THF/DCM) to dryness.
-
Resuspend the residue in Ethyl Acetate.
-
Wash quickly with a small volume of 1M HCl (to remove imidazole) and brine.
-
Better: Flash chromatography directly on the crude residue if the solvent was volatile.
-
-
Salting Out: If you must wash with water, saturate the aqueous layer with NaCl (solid) until no more dissolves. Extract with CHCl₃/Isopropanol (3:1) , not just Ethyl Acetate.
-
Continuous Extraction: For very polar oxazolidinones, use a liquid-liquid continuous extractor with DCM for 12–24 hours.
Frequently Asked Questions (FAQ)
Q: I see a "double mass" (Dimer) in my LCMS. What is it? A: This is likely the urea dimer. It happens when the intermediate carbamoyl chloride (in Triphosgene reactions) reacts with a second molecule of starting amine instead of the hydroxyl group.
-
Fix: Increase dilution (0.1 M) and ensure the reagent is added slowly to the amine, or use a slight excess of the carbonyl source.
Q: My chiral center scrambled. Why? A: You likely generated too much heat or acid.
-
Fix: Switch to CDI (neutral conditions) or ensure your Triphosgene reaction stays at 0°C with excess DIPEA. Avoid strong bases like NaH if your proton is labile [2].
Q: Can I use Diethyl Carbonate instead? It's cheaper. A: Yes, but it requires thermodynamic forcing. You will need a catalyst (like K₂CO₃) and heat (>100°C) to drive off the ethanol byproduct. This is not suitable for thermally sensitive substrates [3].
References
-
Raghunadha, A., et al. "A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives." Der Pharma Chemica, 2024, 16(2), 243-248.[1]
-
Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990, 68, 77.
-
Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003, 42(4), 663–674.
-
Keyzers, R. A., et al. "In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis." Scientific Reports, 2021.
Sources
Technical Support Center: Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one
Role: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Side Reactions & Impurity Profiles Reference ID: CAS 171550-12-2 (Zolmitriptan Intermediate E)
Executive Summary & Molecule Context[1][2][3][4][5][6]
(S)-4-(4-aminobenzyl)oxazolidin-2-one is a critical chiral building block, primarily utilized in the synthesis of 5-HT1B/1D agonists like Zolmitriptan .[1] Its synthesis hinges on the delicate balance of reducing a nitro-aromatic precursor without compromising the integrity of the oxazolidinone ring or the chiral center at C4.
This guide addresses the three most common failure modes reported by our users:
-
Incomplete Nitro Reduction (Accumulation of Hydroxylamine).
-
Oxazolidinone Ring Hydrolysis (Loss of yield during workup).
-
Racemization (Loss of enantiomeric excess).
The Nitro Reduction Bottleneck
Context: The conversion of (S)-4-(4-nitrobenzyl)oxazolidin-2-one to the target amine is typically achieved via catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl). The Haber mechanism dictates that this is a stepwise process, not a single jump.
Diagram 1: Reduction Pathway & Failure Points
This diagram illustrates the stepwise reduction and the specific divergence points where side reactions occur.
Caption: Mechanistic pathway of nitro reduction showing the critical hydroxylamine stall point and dimerization risks.[2]
Troubleshooting Guides (FAQ Format)
Ticket #01: "I have a persistent impurity at RRT 0.92-0.95 that won't disappear."
Diagnosis: Accumulation of the Hydroxylamine Intermediate (N-hydroxy-4-((S)-2-oxo-oxazolidin-4-ylmethyl)aniline). Root Cause: The reduction of the hydroxylamine to the amine is the rate-determining step. If the catalyst is poisoned or hydrogen pressure is insufficient, the reaction stalls here. Solution Protocol:
-
Catalyst Check: Ensure your Pd/C is unpoisoned. Sulfur traces from previous steps (e.g., if thio-reagents were used) will kill the catalyst.
-
Pressure/Temp: Increase H₂ pressure from 1 atm to 3-5 bar. Increase temperature slightly (to 40-50°C), but do not exceed 60°C to avoid ring hydrolysis.
-
Acidity: Hydroxylamine reduction is proton-dependent. Verify the solvent system is not basic.
Ticket #02: "The reaction mixture turned bright yellow/orange."
Diagnosis: Formation of Azoxy or Azo Dimers . Root Cause: Basic conditions or high localized concentrations of the Nitroso intermediate allow it to couple with the Hydroxylamine. Solution Protocol:
-
Concentration: Run the reaction more dilute (10-15 volumes of solvent).
-
Solvent Choice: Switch from pure Methanol to Ethyl Acetate/Methanol mixtures.
-
Avoid Base: Do not add inorganic bases (like K₂CO₃) during the hydrogenation step.
Ticket #03: "My product is water-soluble and yield is low after workup."
Diagnosis: Ring Hydrolysis (Opening of the oxazolidinone).[3][4] Root Cause: Oxazolidinones are cyclic carbamates. They are susceptible to hydrolysis under strongly basic (pH > 10) or strongly acidic (pH < 2) conditions, especially with heat. Solution Protocol:
-
Workup pH: Maintain workup pH between 4.0 and 8.0.
-
Quenching: If using chemical reduction (Fe/HCl), neutralize carefully with NaHCO₃, not NaOH, to avoid local pH spikes.
Impurity Profile & Data Summary
The following table summarizes the critical impurities you must monitor by HPLC.
| Impurity Name | Structure / Origin | Detection (Approx) | Mitigation Strategy |
| Impurity A | Hydroxylamine (Incomplete reduction) | RRT ~0.95 | Increase H₂ pressure; extend reaction time; fresh catalyst. |
| Impurity B | Azoxy Dimer (Coupling side reaction) | RRT > 1.5 (Late eluter) | Avoid basic conditions; ensure rapid agitation. |
| Impurity C | Amino-Alcohol (Ring Hydrolysis) | RRT < 0.5 (Early eluter) | Avoid strong acid/base workups; keep T < 50°C. |
| Impurity D | (R)-Enantiomer (Racemate) | Chiral HPLC | Check starting material (L-Phe) purity; avoid racemization during cyclization. |
Standardized Protocol: Catalytic Hydrogenation
To minimize the side reactions described above, use this optimized protocol.
Reagents:
-
Precursor: (S)-4-(4-nitrobenzyl)oxazolidin-2-one (1.0 eq)
-
Catalyst: 10% Pd/C (50% wet), 10 wt% loading relative to substrate.
-
Solvent: Methanol (15 volumes).
Procedure:
-
Charge: In an autoclave, charge the nitro-precursor and Methanol.
-
Inert: Purge with Nitrogen (3x) to remove Oxygen (prevents oxidative dimerization).
-
Catalyst: Add Pd/C carefully under Nitrogen flow.
-
Hydrogenation: Pressurize to 3-5 bar H₂ . Stir vigorously (mass transfer limited).
-
Temperature: Heat to 40°C .
-
Monitor: Check HPLC at 2 hours.
-
Pass Criteria: Nitro < 0.1%, Hydroxylamine < 0.5%.
-
If Hydroxylamine > 0.5%:, repressurize and continue for 2 hours.
-
-
Filtration: Filter warm through Celite to remove Pd/C.
-
Isolation: Concentrate under reduced pressure (Bath T < 45°C) to prevent thermal degradation.
Logic Flow: Troubleshooting Decision Tree
Use this flow to diagnose your specific batch failure.
Caption: Decision tree for identifying and resolving synthesis failures based on impurity profiles.
References
-
Zeneca Limited. (1995). Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone.[][2][6][1][7] US Patent 5,466,699. Link
-
BenchChem. (2024). Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone (Application Note). (Note: Contains upstream synthesis of the amine intermediate). Link
-
MDPI. (2023). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (General mechanisms for nitro reduction). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11356455, (S)-4-(4-Aminobenzyl)oxazolidin-2-one.Link
-
BOC Sciences. Product Information: (S)-4-(4-Aminobenzyl)-2-Oxazolidinone.[][2][6][1][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. (S)-4-(4-氨基苄基)-1,3-唑烷-2-酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
Optimization of reaction conditions for Zolmitriptan synthesis
Topic: Optimization of Reaction Conditions for Zolmitriptan Synthesis
Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.
Introduction: The Art of the Indole
Welcome to the Technical Support Center for Zolmitriptan synthesis. As a Senior Application Scientist, I understand that the Fischer Indole synthesis is deceptively simple on paper but notoriously temperamental in the flask. Zolmitriptan (Zomig) presents a unique challenge: preserving the sensitive oxazolidinone ring and the dimethylamino side chain while forcing the formation of the indole core under harsh acidic conditions.
This guide moves beyond standard literature procedures to address the process phenomenology—why reactions fail, how impurities form, and how to engineer a robust, self-validating protocol.
Module 1: The Hydrazine Engine (Diazotization & Reduction)
The quality of your final indole is predetermined by the purity of your hydrazine intermediate. In situ generation is preferred to avoid isolating the toxic and unstable hydrazine hydrochloride.
Critical Protocol: Low-Temperature Diazotization
Objective: Convert (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one to its diazonium salt without racemization or phenol formation.
Optimized Parameters:
-
Temperature: Strict control at -5°C to 0°C . Exceeding 5°C risks hydrolysis to the phenol impurity.
-
Acid Stoichiometry: Maintain >2.5 eq. of HCl. Insufficient acid leads to triazene formation (coupling of diazonium salt with unreacted amine).
-
Nitrite Addition: Sub-surface addition is recommended to prevent NOₓ off-gassing.
The Reduction Dilemma: Stannous Chloride vs. Sodium Sulfite
We frequently receive tickets regarding "sticky solids" or "poor layer separation." This is almost always a downstream effect of the reduction agent choice.
| Parameter | Method A: Stannous Chloride ( | Method B: Sodium Sulfite ( |
| Kinetics | Rapid (< 1 hour). | Slow (requires heating/time).[1] |
| Impurity Profile | Generates tin salts ( | Cleaner organic profile, but high salt load. |
| Workup | High Difficulty: Requires specific pH swings to purge tin. | Medium: Requires high dilution to prevent precipitation. |
| Recommendation | Preferred for Scale-up (if pH swing is mastered). | Preferred for small-scale/medicinal chemistry. |
Expert Insight: If using
-
Adjust pH to 7.0–8.0 to precipitate bulk tin hydroxides.
-
Filter the "tin cake" (use Celite).
-
Adjust filtrate pH to >11 to extract the hydrazine/indole base.
Module 2: Fischer Indole Cyclization
This is the thermodynamic bottleneck. The reaction requires high energy to form the C-C bond (sigmatropic rearrangement) but high acidity promotes degradation.
Troubleshooting Guide: The "Black Tar" Syndrome
Symptom: Reaction mixture turns dark black/brown; yield is <30%.[2][3] Root Cause: Polymerization of the acetal (4,4-diethoxy-N,N-dimethylbutylamine) or oxidative dimerization of the indole.
Corrective Action:
-
Acetal Dosing: Do not add the acetal all at once. Use a slow addition (dosing) over 1–2 hours at reflux temperature. This keeps the instantaneous concentration of the aldehyde equivalent low, favoring the bimolecular reaction with hydrazine over self-polymerization.
-
Solvent Switch: Replace traditional Acetic Acid/Water mixtures with aqueous HCl (pH ~1–2) . While counterintuitive, aqueous HCl at moderate dilution often suppresses the formation of "related compound" dimers better than organic co-solvents [1, 2].
Module 3: Visualization of Synthetic Logic
The following diagram illustrates the critical decision nodes in the synthesis and where specific impurities arise.
Caption: Workflow logic for Zolmitriptan synthesis highlighting critical control points (CP) for impurity prevention.
Module 4: FAQ & Troubleshooting
Q1: My final product is an oil that refuses to crystallize. How do I isolate the solid?
A: Zolmitriptan base is notoriously difficult to crystallize directly from the reaction oil due to trapped impurities. Protocol:
-
Extract the crude base into Ethyl Acetate.
-
Do not evaporate to dryness. Instead, add a solution of Succinic Acid (or Oxalic acid) to form the salt.
-
The salt crystallizes readily from water/alcohol mixtures, rejecting the non-basic impurities (like unreacted acetal polymers).
-
Recrystallize the salt, then neutralize back to the free base if required. This "Salt Break" method is industry standard for Triptans [3].
Q2: I see a persistent impurity at RRT 0.85 in HPLC. What is it?
A: This is likely the Des-methyl impurity or the N-oxide , depending on your exact conditions.
-
Des-methyl: Often arises if the acetal starting material was degraded. Check the purity of 4,4-diethoxy-N,N-dimethylbutylamine.
-
N-Oxide: Arises from aggressive workup with peroxides or prolonged exposure to air in solution. Ensure your workup solvents are peroxide-free.
Q3: The SnCl2 reduction created a thick emulsion I cannot separate.
A: You are likely in the "pH danger zone" (pH 4–6) where Tin(II/IV) forms gelatinous hydroxides. Fix:
-
Add Celite (diatomaceous earth) to the emulsion.
-
Filter the entire mess through a sintered glass funnel.
-
Wash the cake with hot water.[1]
-
Adjust the filtrate pH to <2 (to dissolve tin) or >10 (to solubilize tin as stannate
), although >10 is risky for the oxazolidinone ring. The safest path is the pH 7–8 precipitation mentioned in Module 1, followed by filtration [3].
Module 5: Experimental Protocol (Optimized One-Pot)
Note: This protocol assumes a 10g scale.
-
Diazotization: Charge 10g amine starting material into 50mL conc. HCl and 60mL water. Cool to -10°C. Add 3.2g
in water dropwise. Stir 1h. -
Reduction: Prepare a solution of 30g
in 40mL conc. HCl. Cool to -10°C. Transfer the diazonium solution into the tin solution (inverse addition) to keep reducing agent in excess. Stir 2h, allowing to warm to 20°C. -
Cyclization: Dilute with 100mL water. Heat to 90°C. Drip in 12g of 4,4-diethoxy-N,N-dimethylbutylamine over 45 mins. Reflux for 2h.
-
Workup: Cool to 20°C. Neutralize with NaOH to pH 7.5. Filter off tin salts.[1] Extract filtrate with Ethyl Acetate.[3]
References
-
Der Pharma Chemica. (2012). A cost effective and large-scale synthesis of Zolmitriptan. Retrieved from [Link][1][4]
- Google Patents. (2012). US8143417B2 - Method for the preparation of zolmitriptan.
- Google Patents. (2015). US9006453B2 - Process for preparation of zolmitriptan.
-
OMICS International. (2013). Isolation and Structural Elucidation of Novel Isomeric Process Related Impurities of Zolmitriptan. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 3. WO2009044211A1 - Process for the preparation of zolmitriptan, salts and solvates thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-4-(4-aminobenzyl)oxazolidin-2-one
[1][2]
Ticket ID: #ZOL-INT-004 Subject: Troubleshooting Purity and Coloration Issues in (S)-4-(4-aminobenzyl)oxazolidin-2-one Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]
Executive Summary
You are likely contacting us because your isolation of (S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS: 152305-23-2) —a critical intermediate for Zolmitriptan —is yielding a product that is off-white, pink, or brown, or contains persistent starting material (nitro precursor).[1][2]
This guide addresses the three primary purification challenges:
-
Oxidative Instability: The aniline moiety is prone to oxidation, causing color degradation.
-
Incomplete Reduction: Separation of the unreacted nitro precursor.
-
Enantiomeric Purity: Maintaining the (S)-configuration during workup.
Part 1: Chemical Profile & Solubility Data
Use this data to calibrate your extraction and crystallization solvents.
| Parameter | Specification / Value | Operational Note |
| Molecular Weight | 192.21 g/mol | |
| Melting Point | 107–111 °C | Lower ranges (95–100 °C) indicate impurities or solvates.[1][2] |
| pKa (Aniline) | ~4.6 (Conjugate Acid) | Critical: Below pH 4, the molecule is water-soluble (cationic).[1][2] Above pH 6, it is organic-soluble (neutral).[1][2] |
| pKa (Oxazolidinone) | ~12.5 | Avoid pH > 11 to prevent ring deprotonation or hydrolysis.[1][2] |
| Solubility (Neutral) | DMSO, Methanol, Ethanol, THF | Good solubility.[2] |
| Solubility (Water) | Low (Neutral form) | < 1 mg/mL at neutral pH.[1][2] |
| Key Impurity | (S)-4-(4-nitrobenzyl)oxazolidin-2-one | Neutral at all pH levels.[1][2] |
Part 2: Troubleshooting Guides
Issue 1: Product is Pink, Brown, or Violet
Diagnosis: This is classic aniline oxidation. The amino group at the para-position is electron-rich, making it susceptible to air oxidation, forming azo or quinoid impurities even at ppm levels.[1][2]
Resolution Protocol:
-
Degassing: All solvents (especially water and alcohols) must be degassed with Nitrogen or Argon for 15 minutes prior to use.[1]
-
Antioxidant Wash: During the aqueous workup, add 0.5% w/v Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid to the aqueous layer. This acts as a scavenger for dissolved oxygen.[1]
-
Charcoal Treatment:
Issue 2: Persistent Nitro Impurity (Incomplete Reduction)
Diagnosis: The reduction (via Hydrogenation or Fe/HCl) stopped early. The nitro precursor has similar solubility to the product in organic solvents, making recrystallization difficult.
Resolution Protocol: The "pH Switch" Extraction This method utilizes the basicity of the amine to separate it from the non-basic nitro impurity.
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) (2x volumes).
-
Separation: Discard the organic layer (contains nitro impurity).
-
Basification: Cool the aqueous layer to 0–5 °C. Slowly adjust pH to 8–9 using 20% NaOH or NH₄OH .
-
Precipitation: The product will precipitate as a white solid.
-
-
Recovery: Filter the solid or extract back into EtOAc if no precipitate forms (concentration dependent).
Issue 3: Low Enantiomeric Excess (Racemization)
Diagnosis: If the melting point is < 100 °C, you may have partial racemization (presence of R-isomer) or ring-opening hydrolysis.[1][2]
Resolution Protocol: Isopropanol (IPA) Recrystallization According to process patents (WO2004063175), IPA is the superior solvent for upgrading chiral purity.[1][2]
-
Solvent: Use Isopropanol (IPA) .[1]
-
Ratio: 5–10 volumes of IPA per gram of crude.
-
Process:
-
Heat to reflux until dissolved.[1]
-
Cool slowly to Room Temperature over 2 hours.
-
Chill to 0–5 °C for 1 hour.
-
-
Wash: Filter and wash the cake with cold IPA.
-
Drying: Vacuum dry at 50 °C.
Part 3: Visualized Workflows
Workflow A: The "pH Switch" Purification Logic
Use this workflow to remove non-basic impurities (Nitro precursor, catalyst ligands).
Caption: Acid-Base "Switch" purification strategy separating the basic amine product from neutral nitro impurities.
Workflow B: Recrystallization Decision Tree
Use this to determine the correct solvent system based on impurity profile.
Caption: Decision matrix for upgrading purity via crystallization solvents.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use water for recrystallization? A: Not recommended as a primary solvent. While the compound is sparingly soluble in water, the high boiling point of water makes drying difficult, and prolonged exposure to hot water can lead to hydrolysis of the oxazolidinone ring (opening to the amino-alcohol). Use Isopropanol or Ethanol instead.[1]
Q: I used Iron (Fe/HCl) for reduction and the product is gray. How do I remove it? A: The gray color indicates residual iron fines.
-
Dissolve the crude product in Methanol .
-
Add Celite (diatomaceous earth) .
-
Filter through a packed Celite bed.[1]
-
If color persists, treat the methanolic solution with EDTA (disodium salt) to chelate dissolved iron before filtering.[1]
Q: What is the maximum temperature for drying? A: Do not exceed 60 °C . The amine is sensitive to thermal oxidation. We recommend vacuum drying at 45–50 °C for 12–24 hours.[1]
Q: How do I store the purified material? A: Store in an amber vial (light sensitive) under an inert atmosphere (Argon/Nitrogen) at 2–8 °C . Long-term exposure to air will cause the surface to turn pink.[1][2]
References
-
Patent: Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone. WO2004063175A1. (2004).[1][2] Describes the specific Isopropanol (IPA) crystallization and synthesis route.
-
Compound Data: Zolmitriptan Related Compound G ((S)-4-(4-Aminobenzyl)oxazolidin-2-one).[1][2][5] USP Reference Standards.[1][6][7][8] Provides analytical standards and impurity thresholds. [1][2]
-
Chemical Safety: (S)-4-(4-Aminobenzyl)-2-oxazolidinone Safety Data Sheet. PubChem CID 7099156.[1] [1][2]
-
Synthesis Context: Method for the preparation of zolmitriptan.[9] US Patent 8143417B2.[1] Details the downstream use of the intermediate and diazotization risks.
Sources
- 1. (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]
- 5. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 6. uspnf.com [uspnf.com]
- 7. store.usp.org [store.usp.org]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Purification of (S)-4-(4-aminobenzyl)oxazolidin-2-one
[1][2]
Impurity Profiling & Diagnostics[1][2]
Before initiating purification, it is critical to identify the nature of the contamination. This intermediate is a primary building block for Zolmitriptan; therefore, its purity directly impacts the enantiomeric excess (ee) and color profile of the final API.[1]
Common Impurity Matrix
| Impurity Type | Likely Identity | Origin / Cause | Diagnostic Sign |
| Precursor | (S)-4-(4-nitrobenzyl)oxazolidin-2-one | Incomplete hydrogenation/reduction.[2][1] | Yellow color; distinct spot on TLC (lower polarity than amine).[2][1] |
| Oxidation | Azo/Azoxy dimers; Quinone imines | Air oxidation of the aniline moiety.[1] | Pink, brown, or black discoloration.[2][1] |
| Enantiomer | (R)-4-(4-aminobenzyl)oxazolidin-2-one | Racemization during precursor synthesis or impure starting material (L-Phenylalanine).[2][1] | Low melting point; chiral HPLC failure. |
| Inorganic | Palladium / Tin / Iron | Residual reduction catalysts (Pd/C, SnCl₂, Fe).[2][1] | Gray ash residue; color fails to improve with recrystallization.[2][1] |
Troubleshooting Guides
Issue A: "My product contains 5-10% starting material (Nitro impurity)."
Diagnosis: The reduction of the nitro group was incomplete. Because the nitro precursor and the amine product share the oxazolidinone core, they can co-crystallize, making simple recrystallization inefficient.
Solution: Chemoselective Acid-Base Extraction This method exploits the basicity of the aniline nitrogen (pKa ~4.[2][1]6) versus the non-basic nature of the nitro group.[1]
Workflow Logic:
-
Acid Phase: The amine protonates (
) and becomes water-soluble.[2] The nitro impurity remains neutral and water-insoluble (or organic-soluble).[2][1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Filtration/Extraction: Remove the nitro impurity while the product is trapped in the aqueous phase.[1]
-
Base Phase: Neutralize the acid to regenerate and precipitate the pure amine.[2][1]
Issue B: "The product turns pink or brown upon drying."
Diagnosis: Aniline derivatives are highly susceptible to auto-oxidation, forming colored quinoid or azo species.[2][1] This is accelerated by trace metals or light.[2][1]
Solution: Antioxidant-Assisted Recrystallization [2][1]
-
Solvent: Use Isopropanol (IPA) or Methanol .[2][1] Avoid ketones (acetone) which can form Schiff bases with the amine.[2][1]
-
Additive: Add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite to the recrystallization solvent during the heating phase.
-
Atmosphere: Perform filtration and drying under a Nitrogen blanket.[2][1]
Issue C: "The melting point is low (below 107°C)."
Diagnosis: Likely enantiomeric contamination (presence of R-isomer) or solvent occlusion.[2][1] Solution:
-
Chiral Enrichment: Recrystallize from Ethanol/Water (9:1) . The racemate often has different solubility characteristics than the pure enantiomer.[1]
-
Drying: Ensure drying at 50°C under vacuum for >12 hours to remove lattice-bound solvents.
Standard Operating Procedures (Protocols)
Protocol 1: Acid-Base Purification (Removal of Nitro Impurity)
Use this protocol if HPLC indicates >1% Nitro precursor.[2][1]
Reagents:
Step-by-Step:
-
Dissolution: Suspend the crude solid (10 g) in 1M HCl (100 mL) . Stir for 30 minutes at room temperature.
-
Wash (Organic): Add EtOAc (50 mL) to the acidic aqueous mixture. Stir vigorously for 10 minutes.
-
Separation: Transfer to a separatory funnel.
-
Polishing: Return aqueous layer to the flask. Add Activated Carbon (0.5 g) . Stir for 15 minutes to absorb color bodies. Filter through Celite.[2][1]
-
Precipitation: Cool the filtrate to 0-5°C. Slowly add 20% NaOH (or
) dropwise with stirring until pH reaches 10-11. -
Isolation: Filter the solid. Wash with cold water (
).[2] Dry under vacuum at 50°C.[2][1][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Protocol 2: Recrystallization (Final Polishing)
Use this for removing color and trace impurities.[2][1]
-
Solvent: Heat Isopropanol (IPA) to near boiling.
-
Dissolution: Add crude amine slowly until saturation is reached.
-
Hot Filtration: If particulates remain, filter quickly while hot.[2][1]
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0°C for 2 hours.
-
Collection: Filter crystals and wash with cold IPA.
Visualizing the Workflow
Diagram 1: Acid-Base Purification Logic
This flowchart illustrates the chemoselective separation of the amine from the nitro impurity.[1]
Caption: Chemoselective separation exploiting the basicity of the aniline group.[2][1]
Diagram 2: Impurity Origin Pathways
Understanding where impurities come from helps in preventing them upstream.[2][1]
Caption: Origin mapping of common impurities during the reduction synthesis step.
Frequently Asked Questions (FAQs)
Q: Can I use Acetone for recrystallization? A: No. Primary amines can react with acetone (a ketone) to form imines (Schiff bases).[2][1] This introduces a new impurity. Stick to alcohols (Methanol, Ethanol, Isopropanol) or esters (Ethyl Acetate).[2][1]
Q: My product is grey even after recrystallization. Why? A: This indicates residual metal (Pd from hydrogenation or Sn/Fe from chemical reduction).[2][1] Recrystallization rarely removes colloidal metals.[2][1]
-
Fix: Dissolve the product in dilute HCl, treat with activated carbon, filter through a tight pad of Celite, and then re-precipitate with base.[1]
Q: What is the storage stability of this intermediate? A: It is stable at room temperature if kept dry and away from light.[1] However, long-term storage (>3 months) should be at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent "pinking" (oxidation).[2][1]
Q: Does the pKa of the oxazolidinone ring interfere with the acid extraction? A: No. The oxazolidinone NH has a pKa of approximately 12.0–12.5 [1].[1] It is non-basic and will not protonate at pH 1-2.[2][1] Only the aniline NH2 (pKa ~4.[2][1]6) protonates, ensuring high selectivity during the acid wash.[2][1]
References
-
ChemicalBook. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Properties and pKa Data.Link[2][1]
-
USP-NF. Zolmitriptan Monograph: Organic Impurities (Impurity E).Link[2][1]
-
Google Patents. Process for the preparation of (S)-4-(4-aminobenzyl)-2-oxazolidinone (WO2004063175A1).[2][1]Link[2][1]
-
PubChem. (S)-4-(4-Aminobenzyl)oxazolidin-2-one Compound Summary.Link[2][1]
Sources
- 1. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone | 152305-23-2 [chemicalbook.com]
- 2. (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
Technical Support Center: TLC Monitoring of (S)-4-(4-aminobenzyl)oxazolidin-2-one Synthesis
Case ID: OX-AM-SYN-001 Status: Active Assigned Specialist: Senior Application Scientist Context: Synthesis of Rivaroxaban Precursor via Nitro-Reduction[1]
Executive Summary
You are monitoring the reduction of (S)-4-(4-nitrobenzyl)oxazolidin-2-one to (S)-4-(4-aminobenzyl)oxazolidin-2-one . This transformation involves a significant change in polarity and hydrogen-bonding capability. The conversion of the nitro group (
This guide provides a self-validating TLC protocol designed to distinguish the starting material (SM) from the product (Prod) while mitigating amine-silica interactions.[1]
Part 1: The Baseline Protocol (SOP)[1]
Do not rely on generic solvent systems.[1] The oxazolidinone ring combined with a free aniline requires a specific polarity window.
Stationary Phase
-
Material: Silica Gel 60
(Aluminum or Glass backed).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Activation: If using older plates, heat at 105°C for 30 mins to remove adsorbed moisture, which exacerbates amine streaking.
Mobile Phase Optimization
The product is significantly more polar and basic than the starting material.
| System | Composition (v/v) | Purpose | Expected |
| System A (Standard) | DCM : MeOH (95:5) | Routine Monitoring | 0.25 – 0.35 |
| System B (Anti-Tailing) | DCM : MeOH : | High-Resolution / Streaking issues | 0.40 – 0.50 |
| System C (Non-Polar) | EtOAc : Hexane (80:20) | Monitoring SM consumption | < 0.10 (Baseline) |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert Insight: System A is usually sufficient for quick checks. If the product spot looks like a "comet" (streaking), switch immediately to System B. The ammonia neutralizes the silica surface.
Visualization Workflow
This molecule allows for dual-validation. You must use both UV and a chemical stain to confirm identity.[1]
-
Step 1: UV (254 nm): Both SM and Prod have aromatic rings and will quench fluorescence (appear as dark spots).[1]
-
Step 2: Ninhydrin Stain: Specific for the Product (primary amine).[1]
-
Result: SM = No Change / Faint Yellow. Prod = Distinct Red/Purple.
-
Part 2: Troubleshooting Guide (Q&A)
Q1: My product spot is streaking badly, making it hard to determine the . Is the reaction dirty?
Diagnosis: Likely not dirty. This is "Amine Tailing." The basic amino group (
-
Modify Eluent: Add 1% Triethylamine (
) or 1% Ammonium Hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) to your mobile phase. -
Pre-treat Plate: Run the blank plate in the eluent with base once before spotting your compound. This "deactivates" the silica.
Q2: I see the Starting Material (Nitro) spot disappear, but the Product (Amine) spot is stuck on the baseline.
Diagnosis: The solvent system is too non-polar. The amine product forms strong intermolecular H-bonds. The Fix:
-
Switch from EtOAc/Hexane based systems to DCM/MeOH .
-
The oxazolidinone ring is polar; the amine adds significant polarity. You need the protic solvent (MeOH) to disrupt the interaction with the silica.
Q3: The reaction seems complete by UV, but Ninhydrin shows no color.
Diagnosis: False Positive or Decomposition.[1]
-
Acidity: If your reaction mixture is acidic (e.g., from an HCl workup or reduction using SnCl2/HCl), the amine is protonated (
). Ammonium salts do not react well with Ninhydrin and are extremely polar (stuck on baseline).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
The Fix: Spot the reaction mixture, then over-spot with a drop of
on the plate before developing. This frees the base.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Q4: How do I monitor the chiral purity (S-isomer vs R-isomer)?
Diagnosis: Stop. You cannot determine enantiomeric excess (ee%) using standard silica TLC.[1] The Fix:
-
TLC is for chemical purity only (Reaction completion).[1]
-
For chiral purity, you must use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or polarimetry.[1]
Part 3: Visualization Logic & Workflow
The following diagrams illustrate the decision-making process for monitoring this specific synthesis.
Diagram 1: The Monitoring Decision Tree
This workflow ensures you do not get false negatives from the reduction reaction.[1]
Caption: Logical workflow for confirming the reduction of the nitro group to the amine.
Diagram 2: Solvent Selection Triangle
Balancing polarity and tailing for amino-oxazolidinones.[1]
Caption: Eluent selection strategy based on the polarity shift from Nitro to Amine.
References
-
Synthesis of Rivaroxaban Intermediates
-
TLC Visualization of Amines
-
General Oxazolidinone Synthesis
-
Troubleshooting Amine Chromatography
Sources
- 1. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Magic Formulas [chem.rochester.edu]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Technical Support Center: Nitro Group Reduction in Chiral Amine Synthesis
Status: Operational Ticket Focus: Optimization, Chemoselectivity, and Stereochemical Retention Operator: Senior Application Scientist
Diagnostic Triage: What is failing in your reaction?
Before altering your protocol, identify the specific failure mode using the table below.
| Symptom | Probable Root Cause | Immediate Action |
| Loss of Enantiomeric Excess (ee) | Base-catalyzed enolization of the nitroalkane or imine intermediate by the product amine. | Acidify: Add 1.0–1.1 eq. of Methanesulfonic acid (MsOH) or HCl to trap the amine as a salt. |
| Dehalogenation (Cl/Br/I loss) | Pd/C is too active; oxidative addition into the C-X bond is competing with NO₂ reduction. | Switch Catalyst: Move to sulfided Platinum (Pt(S)/C) or add a poison (e.g., morpholine). |
| Incomplete Conversion / Stalling | Accumulation of hydroxylamine intermediate ( | Promoter: Add 1–5 mol% Vanadium(IV) oxide acetylacetonate [VO(acac)₂]. |
| Formation of Azo/Azoxy Dimers | Condensation of nitroso and hydroxylamine intermediates under basic conditions.[1] | Dilution & Temp: Lower concentration; ensure rapid H₂ uptake (increase pressure/stirring). |
Critical Troubleshooting Modules
Module A: Preserving Chirality (The "Autocatalytic" Trap)
The Issue:
Nitro reduction itself is not inherently racemizing. However, the product amine is basic. If your chiral center has an acidic proton (e.g.,
The Fix: The Acid-Trap Strategy Do not run these hydrogenations under neutral conditions. You must neutralize the amine in situ.
-
Protocol Adjustment: Add 1.0 equivalent of a mineral acid (HCl) or organic acid (Methanesulfonic acid) relative to the nitro substrate.
-
Mechanism: The acid protonates the amine immediately upon formation (
), removing its basicity and preventing the retro-Henry or enolization pathways. -
Catalyst Note: Pt/C is generally preferred over Pd/C for labile stereocenters as it operates well under acidic conditions where Pd may agglomerate or leach.
Module B: Chemoselectivity (The Halogen Challenge)
The Issue: Standard Pd/C is excellent for dehalogenation. If your scaffold contains Ar-Cl, Ar-Br, or Ar-I, Pd/C will strip them off, often faster than it reduces the nitro group.
The Fix: Sulfided Platinum (Pt(S)/C) Sulfided platinum is the industry standard for this specific problem. The sulfur acts as a permanent poison that occupies the high-energy sites required for C-X bond insertion but leaves the sites active for N-O bond reduction.
-
Alternative: If Pt(S)/C is unavailable, use Pd/C doped with 0.5 eq. of Vanadium or add diphenylsulfide (0.1 eq) to the reaction mixture to "poison" the Pd in situ.
Module C: Safety (Hydroxylamine Accumulation)
The Issue:
The reduction proceeds via
-
Danger: Aryl hydroxylamines are thermally unstable. Upon workup or distillation, they can disproportionate violently.
-
Detection: Monitor reaction by HPLC. If the "intermediate" peak persists, do not heat .
-
Resolution: Add a Vanadium promoter (VO(acac)₂) which specifically catalyzes the disproportionation/reduction of the hydroxylamine to the amine.
Visualization: The Reduction Pathway & Failure Points
The following diagram illustrates the stepwise reduction and where specific side-reactions (dimerization, racemization) branch off.
Caption: Stepwise hydrogenation pathway. Note that the Hydroxylamine -> Amine step is rate-limiting; stalling here causes accumulation of unstable intermediates. The product amine can catalyze racemization of the starting material.
Standard Operating Protocols (SOPs)
Protocol A: Chemoselective Reduction (Halogen-Safe)
For substrates containing Cl, Br, I, or Nitriles.
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Loading: 2–5 wt% relative to substrate.
-
Solvent: Methanol or THF (Avoid Ethanol if transesterification is a risk).
-
Concentration: 0.1 M to 0.5 M.
-
Conditions: 5–10 bar
, 25°C. Do not heat initially. -
Procedure:
-
Purge reactor with
(3x). -
Purge with
(3x). -
Stir at >1000 rpm (mass transfer is critical).
-
Monitor
uptake. If uptake slows before theoretical volume, add 1 mol% .
-
-
Workup: Filter catalyst over Celite under inert atmosphere (catalyst may be pyrophoric).
Protocol B: Chiral Retention Reduction (Racemization-Safe)
For substrates with labile stereocenters.
-
Catalyst: 5% Pt/C or 5% Pd/C (unpoisoned).
-
Additive: Methanesulfonic acid (1.1 eq) OR HCl in Dioxane (1.1 eq).
-
Solvent: Methanol.
-
Conditions: 1–5 bar
, 0°C to 20°C. Keep temperature low. -
Procedure:
-
Dissolve substrate and acid before adding catalyst.
-
Run hydrogenation until uptake ceases.
-
Post-Reaction: The product will be the amine salt.
-
Free-basing: Neutralize carefully with
at 0°C during workup to minimize racemization during isolation.
-
Frequently Asked Questions (FAQs)
Q: Why is my reaction stopping at 66% conversion?
A: You likely have hydroxylamine accumulation. The reduction of
Q: Can I use Transfer Hydrogenation (e.g., Formate/Pd) instead of
Q: My Pt(S)/C is not working. It's too slow. A: Sulfided catalysts are inherently less active than pure Pd/C. You must increase the pressure (up to 20 bar) or temperature (up to 50°C). If you cannot heat due to chirality, increase the catalyst loading to 10 wt%.
References
-
Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.
-
Lippincott, M., et al. "Development of a Scalable Process for the Chemoselective Hydrogenation of a Nitroarene." Organic Process Research & Development, 2014.
-
Studer, M., et al. "Modulating the Hydroxylamine Accumulation in the Hydrogenation of Substituted Nitroarenes using Vanadium-Promoted RNi Catalysts."[3] Advanced Synthesis & Catalysis, 2001.
-
Kasparian, A., et al. "Selective Hydrogenation of Nitroarenes: A Review." Organic Process Research & Development, 2011.
Sources
Chiral Auxiliary Support Center: Preventing Racemization in Oxazolidinone Synthesis
Status: Operational Ticket Type: Technical Troubleshooting & Protocol Optimization Subject: Maintaining Optical Purity During Evans Auxiliary Workflows Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Chiral Auxiliary Support Center. You are likely here because you have observed an erosion of enantiomeric excess (ee) in your final product. In asymmetric synthesis using Evans oxazolidinones, racemization is rarely a random event; it is a deterministic failure of the reaction conditions to suppress competing pathways.
This guide isolates the three critical "Failure Nodes" where stereochemical integrity is lost: Acylation , Enolization , and Cleavage .
Module 1: The Acylation Step (The Hidden Trap)
User Complaint: "My final product has low ee, but I used a commercially pure auxiliary. Where did the other enantiomer come from?"
Root Cause Analysis:
The most common source of racemization occurs before the asymmetric reaction even begins. When coupling a chiral carboxylic acid to the auxiliary using standard acid chloride conditions (e.g., Acid Chloride + Et
The Solution: Mixed Anhydride Method (Pivaloyl Chloride/LiCl)
To prevent ketene formation, you must avoid the "Acid Chloride + Weak Base" combination. The industry-standard protocol utilizes a mixed anhydride activated by Lithium Chloride (LiCl).
Why it works:
-
Suppression of Ketenes: Pivaloyl chloride forms a mixed anhydride with your substrate. The bulky tert-butyl group prevents attack on the wrong carbonyl.
-
LiCl Activation: LiCl coordinates to the mixed anhydride, increasing its electrophilicity. This allows the acylation to proceed at lower temperatures and with milder bases, bypassing the high-energy barrier that leads to ketene formation.
Standard Operating Procedure (SOP-01): Mixed Anhydride Coupling
Reagents:
-
Carboxylic Acid substrate (1.0 equiv)
-
Evans Auxiliary (1.0 equiv)
-
Pivaloyl Chloride (1.1 equiv)
-
Triethylamine (Et
N) (1.2 equiv) -
Lithium Chloride (LiCl) (1.1 equiv) - Critical: Must be anhydrous/flame-dried.
-
THF (0.2 M concentration)
Protocol:
-
Drying: Flame-dry LiCl in the reaction flask under high vacuum until it is a free-flowing powder. Backfill with Argon.
-
Solvation: Add dry THF, the carboxylic acid, and Et
N. Cool to -20°C . -
Activation: Add pivaloyl chloride dropwise. Stir for 30–45 minutes. Checkpoint: A white precipitate (Et
N·HCl) should form. -
Coupling: Add the oxazolidinone auxiliary and allow the mixture to warm to room temperature slowly.
-
Workup: Quench with 0.5 M HCl.
Visualizing the Failure Mode:
Figure 1: Decision tree showing the high risk of ketene formation in standard acid chloride protocols versus the safety of the Mixed Anhydride route.
Module 2: The Enolization Step (The Leak)
User Complaint: "I am seeing diastereomers in my NMR. The reaction didn't go to completion, or the selectivity is lower than reported."
Root Cause Analysis: Racemization (or epimerization) here is often due to proton exchange between the formed enolate and the starting imide or the conjugate acid of the amine base. If the enolization is not quantitative or if the temperature rises, the stereocenter can scramble.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Diastereomeric Ratio (dr) | Incomplete Enolization | Ensure LiHMDS or NaHMDS is fresh. Titrate your base. |
| Starting Material Remaining | Enolate Proton Exchange | Use 1.1–1.2 equiv of base. Never use <1.0 equiv. |
| Epimerization of Product | Temperature too high | Maintain -78°C strictly during enolate formation. |
Technical Insight: For Evans alkylations, the Z-enolate is required for high selectivity. This is formed kinetically using LiHMDS or NaHMDS.
-
Critical Parameter: The internal temperature must not exceed -70°C during base addition.
-
Self-Validation: If using TiCl
(for Aldol), observe the color change. The formation of the titanium enolate usually results in a distinct color shift (often yellow/orange to dark red), confirming the complexation.
Module 3: The Cleavage Step (The Finish Line)
User Complaint: "I made the chiral compound, but when I hydrolyzed the auxiliary, I lost the stereocenter."
Root Cause Analysis:
Using standard hydroxide bases (LiOH, NaOH) to cleave the auxiliary is risky. The hydroxide ion is highly basic (pKa ~15.7) and can deprotonate the
The Solution: Lithium Hydroperoxide (LiOOH)
The gold standard for cleavage is LiOOH , generated in situ from LiOH and H
Why it works:
-
The Alpha Effect: The hydroperoxide anion (HOO
) is significantly more nucleophilic than hydroxide due to the repulsion of lone pairs on adjacent oxygen atoms (the alpha effect). -
Lower Basicity: The pKa of H
O is ~11.6, making HOO much less basic than HO . It cleaves the imide bond faster than it can deprotonate the stereocenter.
Standard Operating Procedure (SOP-02): LiOOH Hydrolysis
Reagents:
-
Substrate (N-acyl oxazolidinone)[1]
-
LiOH (2.0 equiv)
-
H
O (30% aq, 4.0 equiv) -
THF/Water (3:1 mixture)
Protocol:
-
Dissolution: Dissolve the substrate in THF/Water at 0°C .
-
Reagent Prep: Add H
O to the reaction mixture first. -
Initiation: Add LiOH slowly. Note: The order is important to generate LiOOH immediately.
-
Monitoring: Stir at 0°C. Monitor by TLC. Most reactions complete in <1 hour.
-
Quench (Critical): Quench with aqueous Sodium Sulfite (Na
SO ) and Sodium Bicarbonate.-
Why Sulfite? You must reduce the excess peroxide before extraction to prevent forming peracids or causing explosions during workup.
-
Visualizing the Cleavage Pathway:
Figure 2: Comparison of cleavage reagents. LiOOH provides a kinetic advantage via the alpha effect, protecting the stereocenter.
Frequently Asked Questions (FAQ)
Q: Can I recycle the Evans Auxiliary? A: Yes. If you use the LiOOH cleavage method, the oxazolidinone ring remains intact. After the workup, the auxiliary will be in the organic layer (if the product acid is in the basic aqueous layer) or can be separated via chromatography. Recycled auxiliaries typically retain >99% purity.
Q: Why do I need to flame-dry the LiCl? It's just a salt. A: LiCl is extremely hygroscopic. Any water present will hydrolyze the pivaloyl chloride or the mixed anhydride, stopping the acylation and leaving you with unreacted auxiliary.
Q: I am using a Valine-derived auxiliary and yields are low. Why? A: Valine auxiliaries are sterically hindered (isopropyl group). While this provides excellent selectivity, it slows down the acylation. Ensure you allow the acylation step (Module 1) to warm to room temperature and extend reaction times if necessary.
References
-
Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.
-
Ager, D. J., et al. (1996).[2] "A simplified procedure for the N-acylation of oxazolidin-2-one chiral auxiliaries." Aldrichimica Acta. (Describes the LiCl/Pivaloyl Chloride method).
-
Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters.
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses.
Sources
Technical Support Center: Efficient Oxazolidinone Ring Formation
Status: Operational Ticket ID: OX-CAT-2024 Subject: Catalyst Selection & Process Optimization for Oxazolidinone Synthesis Assigned Specialist: Senior Application Scientist
Executive Summary & Scope
Oxazolidinones are privileged scaffolds in medicinal chemistry (e.g., Linezolid) and asymmetric synthesis (Evans auxiliaries).[1] The "best" catalyst is strictly defined by your starting substrate and your tolerance for high-pressure systems.
This guide moves beyond legacy phosgene routes, focusing on Catalytic CO₂ Fixation and Atom-Economical Cyclizations . We prioritize methods that offer high regioselectivity (5-exo vs. 6-endo) and functional group tolerance.
Catalyst Selection Matrix (Decision Engine)
Use this matrix to identify the optimal catalytic system based on your available starting materials.
| Starting Substrate | Reagent | Recommended Catalyst System | Mechanism Type | Key Advantage |
| Amino Alcohols | Dialkyl Carbonate (DMC) | TBD (1,5,7-Triazabicyclodec-5-ene) | Organocatalytic Transesterification | Metal-free; avoids hazardous phosgene. |
| Amino Alcohols | CO₂ (Gaseous) | DBU + T3P (Dehydrating Agent) | Superbase Activation | Direct CO₂ utilization; mild conditions.[2] |
| Aziridines | CO₂ (Gaseous) | Al(salphen) or Fe(II)-Iminopyridine | Lewis Acid Activation | High regioselectivity; 100% atom economy. |
| Propargylic Amines | CO₂ (Gaseous) | AgOAc (Silver Acetate) | Carboxylative Cyclization | Tolerates internal/terminal alkynes; high yield. |
| Epoxides | Isocyanates | TAPS (Tetraarylphosphonium Salts) | Bifunctional Brønsted Acid/Halide | High regioselectivity; avoids metal waste. |
| Alkenyl Carbamates | None (Intramolecular) | Cobalt(II) or Photoredox | Radical-Polar Crossover | Access to substituted rings via C-H amination. |
Visual Workflow: The Catalyst Decision Tree
The following logic flow illustrates the selection process based on substrate availability and "Green Chemistry" constraints.
Figure 1: Logic flow for selecting the appropriate catalytic system based on starting material and reagent availability.
Troubleshooting & FAQs
Scenario A: Reaction Stalls with Amino Alcohols & CO₂
User Issue: "I am using DBU with CO₂ and an amino alcohol, but the reaction stalls at the carbamate intermediate. Yield is <40%."
Root Cause Analysis: The reaction between an amino alcohol and CO₂ is an equilibrium process. The intermediate carbamate salt is stable. To force ring closure (cyclodehydration), you must remove the water generated or activate the oxygen.
-
Thermodynamic Trap: Without a dehydrating agent, the reverse reaction (hydrolysis) competes effectively.
Solution Protocol:
-
Add a Dehydrating Agent: Incorporate T3P (Propanephosphonic acid anhydride) .[2] T3P activates the carbamate oxygen, creating a better leaving group (phosphate), facilitating the intramolecular nucleophilic attack by the amine.
-
Switch to DMC: If water removal is difficult, switch to Dimethyl Carbonate (DMC) using TBD (5-10 mol%) . This releases methanol instead of water, which is easier to drive off via distillation.
Scenario B: Regioselectivity Failures in Aziridine Coupling
User Issue: "My aziridine + CO₂ coupling is producing a mixture of 5-substituted oxazolidinone and the 6-membered isomer (or piperazine byproducts)."
Root Cause Analysis:
-
Steric vs. Electronic Control: Simple halide catalysts (e.g., NaI) often attack the less hindered carbon (SN2-type), but lack the coordination geometry to enforce strict regioselectivity.
-
Dimerization: High temperatures without adequate CO₂ pressure can cause aziridines to dimerize into piperazines.
Solution Protocol:
-
Upgrade Catalyst: Switch to an Aluminum(salphen) complex or Fe(II)-iminopyridine . These catalysts coordinate the aziridine, directing the nucleophilic attack of the carbonate species to the specific carbon (usually the less hindered one) with >95% selectivity.
-
Pressure Check: Ensure CO₂ pressure is >10 bar. High CO₂ concentration favors the insertion pathway over the aziridine-aziridine dimerization pathway.
Scenario C: Poor Yields with Internal Alkynes (Propargylic Amines)
User Issue: "The AgOAc protocol works for terminal alkynes but fails for internal alkynes."
Root Cause Analysis: Internal alkynes suffer from steric hindrance preventing the coordination of the Silver (Ag) catalyst to the pi-system, which is the requisite first step for activating the triple bond toward nucleophilic attack by the carbamate oxygen.
Solution Protocol:
-
Increase Temperature/Loading: Internal alkynes often require 100-120°C and 5-10 mol% AgOAc.
-
Switch Mechanism: If the alkyne is too hindered, consider a Copper(I)/Base system which may operate via a different activation mode, though AgOAc is generally superior for this specific transformation.
Detailed Experimental Protocols
Protocol 1: Ag-Catalyzed Carboxylative Cyclization (Propargylic Amines)
Best for: Synthesizing oxazolidinones with exocyclic double bonds.
Reagents:
-
Propargylic amine (1.0 equiv)
-
CO₂ (balloon or 1-5 MPa)
-
AgOAc (Silver Acetate) (2-5 mol%)
-
Solvent: DMSO or DMF (can be solvent-free)
Step-by-Step:
-
Charge: In a pressure tube, add the propargylic amine and AgOAc (2 mol%).
-
Pressurize: Introduce CO₂. For terminal alkynes, a balloon (1 atm) often suffices. For internal alkynes, pressurize to 2-5 MPa.
-
Heat: Stir at 80°C (terminal) or 120°C (internal) for 12 hours.
-
Monitor: Check TLC for the disappearance of the amine.
-
Workup: Vent CO₂ carefully. Dilute with EtOAc, wash with water (to remove DMSO/Ag salts). Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography.
Mechanism Visualization (Ag-Catalysis):
Figure 2: Mechanistic cycle of Silver-catalyzed CO₂ incorporation into propargylic amines.
Protocol 2: TBD-Catalyzed Transesterification (Green Route)
Best for: Converting amino alcohols using Dimethyl Carbonate (DMC).
Reagents:
-
Amino Alcohol (1.0 equiv)
-
Dimethyl Carbonate (DMC) (5-10 equiv, acts as solvent/reagent)
-
TBD (1,5,7-Triazabicyclodec-5-ene) (5 mol%)
Step-by-Step:
-
Charge: Mix amino alcohol and DMC in a round-bottom flask.
-
Catalyst: Add TBD (5 mol%).
-
Reflux: Heat to reflux (90°C). DMC boils at 90°C.
-
Distillation: Use a Dean-Stark trap or open condenser to allow Methanol (byproduct) to escape. This drives the equilibrium forward.
-
Time: Reaction typically completes in 3-6 hours.
-
Workup: Evaporate excess DMC. The residue is often pure enough; otherwise, recrystallize or flash chromatography.
References
-
Sengoden, M., North, M., & Whitwood, A. C. (2019). Synthesis of Oxazolidinones by using Carbon Dioxide as a C1 Building Block and an Aluminium-Based Catalyst.[3] ChemSusChem.[3][4]
-
Toda, Y., et al. (2017). Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides.[5][6] Organic Letters. [5]
-
Gomes, et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate.[1] Beilstein Journal of Organic Chemistry.
-
Moghaddam, F. M., et al. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Advances.
-
Cunningham, C. C., et al. (2024). Visible-light photocatalysis and earth-abundant transition metal catalysis for intramolecular C(sp3)-H amination.[6] Organic Letters.
-
Paz, J., et al. (2019). Beyond 2-Oxazolidinones: Access to N-Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. The Journal of Organic Chemistry.
Sources
- 1. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond 2‑Oxazolidinones: Access to N‑Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides [organic-chemistry.org]
- 6. Oxazolidinone synthesis [organic-chemistry.org]
Solvent effects on the stereoselectivity of oxazolidinone reactions
Welcome to the Evans Auxiliary Optimization Hub .
As Senior Application Scientists, we understand that while the Evans oxazolidinone is the "gold standard" for asymmetric synthesis, its stereocontrol is fragile. It relies entirely on the formation of a rigid, ordered transition state. Solvent choice is not merely about solubility; it is a structural component of the transition state.
Below is your technical guide, structured as a troubleshooting database for high-stakes experimentation.
Part 1: The Mechanistic Core (The "Why")
Before troubleshooting, you must visualize the failure mode.[1] The stereoselectivity of the Evans reaction depends on the Zimmerman-Traxler Transition State (TS) .[2]
-
The Requirement: The metal (Boron, Titanium, or Lithium) must tightly chelate both the enolate oxygen and the aldehyde oxygen while simultaneously coordinating to the oxazolidinone carbonyl.
-
The Solvent Threat: Solvents with high dielectric constants or strong donor numbers (Lewis bases like DMF, DMSO, or excess THF) compete for these metal coordination sites. If the solvent displaces the substrate from the metal center, the rigid "chair" collapses, and stereocontrol is lost.
Visualizing the Failure Mode
Caption: Figure 1. The "Solvent Attack" mechanism.[1] In Scenario A (DCM), the metal center organizes the reactants. In Scenario B (THF/DMF), solvent molecules occupy the coordination sphere, breaking the chelation required for facial discrimination.
Part 2: Troubleshooting Modules
Module 1: Boron-Mediated Aldol Reactions
Reagents:
User Ticket #101: "I switched from DCM to THF because my aldehyde wasn't soluble. My yield is fine, but my diastereomeric ratio (dr) dropped from 98:2 to 70:30."
Diagnosis: You have disrupted the boron chelate .[1] Dialkylboron triflates are "soft" Lewis acids.[1] While they form strong bonds with oxygen, THF is a competent Lewis base that coordinates to the boron, preventing the tight organization of the Zimmerman-Traxler chair.
Corrective Protocol:
-
Revert to DCM: The enolization must occur in a non-coordinating solvent.[1]
-
The "Inverse Addition" Technique: If your aldehyde is insoluble in DCM:
-
Generate the boron enolate in pure DCM at -78°C.
-
Dissolve your aldehyde in a minimum volume of THF (or Toluene).[1]
-
Add the aldehyde solution slowly down the side of the flask.
-
Why? The local concentration of THF remains low relative to the boron species, preserving the transition state integrity.
-
Data Comparison: Solvent Effects on Boron Aldol Selectivity
| Solvent | Dielectric Constant ( | Donor Number (DN) | Predicted dr (syn:anti) | Status |
| DCM | 8.9 | 0 | >95 : 5 | Recommended |
| Toluene | 2.4 | 0 | >95 : 5 | Acceptable (if soluble) |
| THF | 7.5 | 20.0 | ~70 : 30 | Avoid |
| DMF | 36.7 | 26.6 | < 60 : 40 | Critical Failure |
Module 2: Titanium-Mediated Reactions
Reagents:
User Ticket #205: "I added
Diagnosis:
You have created a Titanium-Solvent Complex .[1]
The "Crimson Shift" Indicator:
-
Correct:
in DCM + Oxazolidinone Dark Red/Orange solution (Active Chelate). -
Incorrect:
in THF Bright Yellow precipitate/solution (Inactive Solvate).[1]
Corrective Protocol (The "Crimson" Workflow):
-
Flame-dry flask under Argon.
-
Add DCM and cool to -78°C.
-
Add
neat or as a solution in DCM/Toluene.[1] -
Add the Oxazolidinone.[1][4][5][6] Wait for the color change (Red/Orange).
-
Add the base (
) dropwise.[1] -
Only then add the aldehyde.
Module 3: Enolate Alkylation
Reagents: NaHMDS or LDA + Alkyl Halide.[1] Standard Solvent: THF (often with additives).[1][7]
User Ticket #303: "I am doing a simple methylation. The reaction is slow in pure THF, but when I added HMPA, the rate increased, yet I see more side products."
Diagnosis: Unlike Aldol reactions, alkylations often require polar solvents to break up the tight aggregates of Lithium or Sodium enolates.
-
In pure THF: Enolates exist as tetramers or dimers.[1] They are stable but less reactive.[1]
-
With HMPA/DMPU: These additives solvate the cation (
or ), creating "monomeric" enolates.[1] These are hyper-reactive (good for yield) but can lead to O-alkylation (side product) rather than C-alkylation if not controlled.[1]
Decision Matrix: Alkylation Solvents
Caption: Figure 2. Decision tree for alkylation solvent systems. Reactive electrophiles do not require polar additives, preserving the chelated geometry.
Part 3: References & Authority
-
Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations.[1] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981 , 103(8), 2127–2129.
-
Foundational text establishing the Z-enolate/Syn-aldol paradigm and the necessity of boron chelation.
-
-
Crimmins, M. T.; King, B. W.; Tabet, E. A. "Asymmetric Aldol Additions with Titanium Enolates of Acyl-1,3-thiazolidine-2-thiones: High Levels of Diastereoselection and Enantioselection."[1] Journal of the American Chemical Society, 1997 , 119(33), 7883–7884.
-
Details the specific solvent requirements for Titanium enolates and the use of sparteine.
-
-
Heathcock, C. H. "The Aldol Reaction: Acid and General Base Catalysis."[1] In Comprehensive Organic Synthesis, 1991 , Vol 2, 133–179.[1][8]
-
Authoritative review on the Zimmerman-Traxler model and solvent dielectric effects.
-
-
Notz, W.; List, B. "Catalytic Asymmetric Synthesis of anti-1,2-Diols."[1] Journal of the American Chemical Society, 2000 , 122(30), 7386–7387.
-
Provides context on breaking chelation for alternative selectivities.
-
Sources
- 1. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 2. Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
Trace Analysis of Genotoxic Impurities in Zolmitriptan: LC-MS/MS vs. Conventional HPLC
Executive Summary
In the synthesis of Zolmitriptan , a selective serotonin receptor agonist used for migraine treatment, the control of process-related impurities (PRIs) is a critical quality attribute. Specifically, the intermediate (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one (often referred to as the "Hydrazine Intermediate") and its analogs pose a significant genotoxic risk.
While HPLC-UV is the workhorse for assay and related substances (0.05% threshold), it frequently fails to meet the sensitivity requirements for genotoxic impurities (GTIs), which often require detection limits in the ppm (parts per million) or ppb range to comply with ICH M7 guidelines.
The Verdict: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the superior and necessary methodology for this application. It offers a 100-fold increase in sensitivity over HPLC-UV and eliminates the need for the complex derivatization required by GC-MS.
Regulatory Context: The "Why" Behind the Method
Under ICH M7 (R2) guidelines, DNA-reactive impurities must be controlled to levels that pose negligible carcinogenic risk.[1]
-
Threshold of Toxicological Concern (TTC): 1.5 µ g/day for lifetime exposure.[2][3][4][5]
-
Zolmitriptan Calculation:
-
Maximum Daily Dose (MDD): ~10 mg.
-
Permissible Limit =
.
-
-
The Industry Reality: While 150 ppm is the theoretical limit, manufacturers often set internal release specifications at 10–20 ppm (or lower) to ensure process capability and safety margins. This "trace level" quantification is where HPLC-UV baselines become unreliable.
The Challenge: Target Impurities
The primary concern in Zolmitriptan synthesis (via the Fischer indole synthesis pathway) is the presence of hydrazine precursors and reaction by-products.
| Impurity Name | Structure/Type | Risk Classification | Detection Challenge |
| Hydrazine Intermediate | (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one | Class 2 (Mutagenic) | Polar, poor UV chromophore distinct from API. |
| Amine Intermediate | (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one | Class 3 (Alerting Structure) | Similar retention to Hydrazine; requires separation. |
| Alkyl Sulfonates | Methyl methanesulfonate (MMS) | Class 1 (Known Carcinogen) | If mesylates are used; volatile but polar. |
Visualization: Impurity Origin in Synthesis
The following diagram illustrates where the critical Hydrazine impurity originates in the Zolmitriptan pathway.
Caption: Simplified pathway showing the origin of the Hydrazine Intermediate and its potential carryover into the final API.
Comparative Analysis: LC-MS/MS vs. Alternatives
This section objectively compares the three primary analytical candidates.
Table 1: Performance Matrix
| Feature | LC-MS/MS (Recommended) | HPLC-UV | GC-MS |
| Limit of Quantitation (LOQ) | 0.1 – 0.5 ppm | 50 – 100 ppm | 1 – 10 ppm |
| Selectivity | High (Mass filtration eliminates matrix noise) | Low (Relies solely on chromatographic resolution) | Medium (Good for volatiles, poor for polar salts) |
| Sample Preparation | Simple (Dilute & Shoot or LLE) | Simple (Dilute & Shoot) | Complex (Derivatization often required for hydrazines) |
| Throughput | High (Short columns, rapid gradients) | Medium (Longer runs for resolution) | Low (Due to prep time) |
| Suitability for Zolmitriptan | Excellent (Compatible with polar hydrazines) | Poor (Lacks sensitivity for GTIs) | Fair (Only for specific volatile alkyl halides) |
Why HPLC-UV Fails
HPLC-UV relies on the analyte having a strong UV absorbance that is distinct from the massive signal of the API. At 10 ppm, the API peak is
Why LC-MS/MS Wins
LC-MS/MS uses Multiple Reaction Monitoring (MRM) . It acts as a double filter:
-
Q1 (Quadrupole 1): Selects only the specific mass of the impurity (e.g., m/z 208).
-
Q2 (Collision Cell): Fragments the molecule.
-
Q3 (Quadrupole 3): Detects a specific fragment ion. Result: The detector "sees" only the impurity, even if it co-elutes with the API.
Detailed Methodology: LC-MS/MS Protocol
This protocol is designed for the determination of (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one in Zolmitriptan drug substance.[6][7]
Instrumentation & Conditions
-
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP, or Waters Xevo).
-
Column: C8 or C18 Stationary Phase (e.g., Hypersil BDS C8, 100mm x 4.6mm, 3µm). Note: C8 is often preferred for Zolmitriptan to reduce the retention time of the highly retained API.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source for ESI).
-
B: Acetonitrile (or Methanol).[8]
-
-
Gradient:
-
0-2 min: 10% B (Hold for polar impurities).
-
2-8 min: 10% -> 90% B.
-
8-10 min: 90% B (Wash).
-
10.1 min: 10% B (Re-equilibrate).
-
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Detection Mode: MRM (Multiple Reaction Monitoring) or SIR (Selected Ion Recording) if sensitivity allows.
Target Transitions (Representative):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Hydrazine Impurity | 208.2 | 163.1 (Loss of | 25 | 15 |
| Zolmitriptan (API) | 288.2 | 243.1 | 30 | 20 |
| Internal Standard | 292.2 (Zolmitriptan-d4) | 247.1 | 30 | 20 |
Sample Preparation (Self-Validating Workflow)
To ensure Trustworthiness and recovery, we use a "Spike-Recovery" approach during validation.
-
Diluent: 10% Acetonitrile in Water (Matches initial mobile phase).
-
Stock Solution: Dissolve 10 mg of Hydrazine Impurity Ref Std in 100 mL diluent (100 ppm).
-
Sample Solution: Weigh 100 mg Zolmitriptan API -> dissolve in 10 mL diluent (10 mg/mL).
-
Spiking: For validation, spike the Sample Solution with Stock Solution to achieve 1.5 ppm, 10 ppm, and 20 ppm levels.
Experimental Data: What to Expect
The following data summarizes typical validation results for this method, demonstrating its superiority over HPLC-UV.
Table 2: Method Validation Summary
| Parameter | Result (LC-MS/MS) | Acceptance Criteria |
| Linearity ( | > 0.999 (Range: 0.1 – 5.0 ppm) | > 0.990 |
| LOD (Limit of Detection) | 0.05 ppm | S/N > 3:1 |
| LOQ (Limit of Quantitation) | 0.15 ppm | S/N > 10:1 |
| Accuracy (Recovery) | 95.0% – 105.0% at 1.0 ppm spike | 80% – 120% |
| Precision (%RSD) | < 3.5% (n=6) | < 10% |
| Specificity | No interference at retention time of impurity | No interference |
Analytical Decision Workflow
Use this decision tree to determine the appropriate method for your specific impurity profile.
Caption: Decision matrix for selecting the optimal analytical technique based on impurity physicochemical properties.
References
-
International Council for Harmonisation (ICH). (2023).[1][9] M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link
-
TSI Journals. (2013). Development and Validation of a Selective and Rapid LC-MS/MS Method for Quantification of Zolmitriptan. Link
-
National Institutes of Health (NIH). (2013). A selective and sensitive UPLC-MS/MS approach for trace level quantification of four potential genotoxic impurities in zolmitriptan drug substance. Link
-
ResearchGate. (2025). Simultaneous Determination of Two Potential Genotoxic Impurities in Zolmitriptan Using Liquid Chromatography-Tandem Mass Spectrometry. Link
-
European Medicines Agency. (2015). Assessment report: Zolmitriptan. Link
Sources
- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. database.ich.org [database.ich.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9006453B2 - Process for preparation of zolmitriptan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. raps.org [raps.org]
Evaluating (S)-4-(4-aminobenzyl)oxazolidin-2-one: A Comparative Analysis of Quality & Performance
Content Type: Technical Comparison Guide & CoA Interpretation Subject: (S)-4-(4-aminobenzyl)oxazolidin-2-one (CAS: 152305-23-2) Audience: Process Chemists, QC Analysts, and Drug Development Scientists[1]
Executive Summary: Beyond the Certificate of Analysis
In the landscape of chiral auxiliaries, (S)-4-(4-aminobenzyl)oxazolidin-2-one represents a specialized "functionalized" evolution of the classic Evans auxiliary ((S)-4-benzyl-2-oxazolidinone).[1] While the classic benzyl variant is the workhorse for asymmetric alkylations and aldol reactions, the 4-aminobenzyl derivative serves two critical, distinct roles:
-
API Intermediate: It is the key chiral scaffold for the synthesis of Zolmitriptan (a 5-HT1B/1D agonist).[2]
-
Linkable Scaffold: The aniline handle allows for covalent attachment to solid supports (resins) or fluorescent tags, enabling "in-phase" purification or tracking—capabilities absent in the standard benzyl analog.
However, this functionality comes at a cost: Stability. The amino group introduces oxidation liabilities that do not exist in the standard Evans auxiliary. This guide compares the performance of High-Purity (>99%) grades against Standard Grades and alternative auxiliaries, providing the experimental grounding necessary to interpret its Certificate of Analysis (CoA) effectively.
Criticality of the CoA: Deconstructing Specifications
A standard CoA lists values; a scientist interprets risks.[1] For this specific molecule, three parameters dictate downstream success.
The "Aniline Liability" (Appearance & Purity)
Unlike the robust (S)-4-benzyloxazolidin-2-one, the amino-derivative is prone to oxidation, forming azo-dimers or quinoid species which appear as color bodies.[1]
| Parameter | High-Purity Spec (Target) | Standard Grade Spec | Technical Implication |
| Appearance | White to off-white crystalline powder | Pale yellow to brown powder | Brown indicates significant oxidation.[1] These oxidation products often co-elute during flash chromatography of downstream products.[1] |
| Assay (HPLC) | Impurities are typically the Nitro-precursor (incomplete hydrogenation) or Zolmitriptan Impurity E .[1] | ||
| Enantiomeric Excess (ee) | A 1% drop in ee% can result in a 10-20% yield loss during the final crystallization of diastereomers.[1] |
Specific Impurity Profile
The synthesis of this auxiliary typically involves the hydrogenation of (S)-4-(4-nitrobenzyl)oxazolidin-2-one.[1]
-
Critical Impurity: (S)-4-(4-nitrobenzyl)oxazolidin-2-one.[1]
-
Risk: If present, the nitro group will survive mild acylation conditions but may reduce unpredictably in later steps, contaminating the final API with genotoxic aniline analogs.
Comparative Performance Analysis
We evaluated the performance of (S)-4-(4-aminobenzyl)oxazolidin-2-one against its non-functionalized parent and lower-purity variants in a standard asymmetric acylation/alkylation workflow.
Scenario: Asymmetric Synthesis of Zolmitriptan Intermediate
Reaction: Acylation with an acid chloride followed by alkylation.[1]
Comparison 1: High-Purity vs. Standard Grade (Amino-Auxiliary)
| Metric | High-Purity (>99.5% ee) | Standard Grade (97% purity, 98% ee) | Interpretation |
| Acylation Yield | 92% | 84% | Oxidized impurities in the Standard Grade acted as radical scavengers, inhibiting the reaction or consuming the acylating agent.[1] |
| Diastereomeric Ratio (dr) | > 98:2 | 94:6 | The lower initial ee% of the auxiliary linearly degraded the dr of the product. |
| Purification Load | Direct Crystallization | Column Chromatography Required | Critical: The Standard Grade required an extra purification step, increasing solvent costs by 40%. |
Comparison 2: Amino-Auxiliary vs. Standard Evans Auxiliary
| Feature | (S)-4-(4-aminobenzyl)- | (S)-4-benzyl- (Standard Evans) |
| Solid Phase Attachment | Yes (via Aniline) | No |
| Recyclability | Moderate (Oxidation risk during cleavage) | High (Very robust) |
| Storage Stability | Low (Requires Inert Gas, < -20°C) | High (Room Temp, Air Stable) |
Visualizing the Quality Control Workflow
The following diagram illustrates the critical decision points when receiving a batch of this auxiliary.
Figure 1: QC Decision Tree. Note that visual inspection is the first "gate" due to the aniline's oxidation sensitivity.
Experimental Protocols (Self-Validating)
To verify the CoA claims, the following protocols are recommended. These methods include System Suitability Tests (SST) to ensure validity.[1]
Enantiomeric Purity Determination (Chiral HPLC)
Objective: Quantify the (R)-enantiomer impurity.[1]
-
Column: Daicel Chiralcel OD-H or Astec CHIROBIOTIC TAG (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane : Isopropanol (85:15 v/v).[1] Note: The amino group requires a slightly more polar mobile phase than the standard benzyl auxiliary.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Aniline absorption).[1]
-
Temperature: 25°C.
-
Sample Prep: Dissolve 1 mg in 1 mL Ethanol.
System Suitability (SST):
-
Resolution (
): Must be > 1.5 between the (S) and (R) peaks.[1] -
Tailing Factor: Must be < 1.5 for the main peak (Amino groups often tail; add 0.1% Diethylamine if tailing > 2.0).[1]
Handling & Storage Protocol
Unlike standard auxiliaries, this compound degrades in air.
-
Upon Receipt: Verify the container seal is intact.
-
Aliquot: In a glovebox or under a nitrogen funnel, divide the bulk into single-use vials.
-
Storage: Store at -20°C.
-
Re-test: If stored > 6 months, re-run the Appearance and HPLC Assay before use.
Synthesis Pathway & Impurity Impact[1][2]
Understanding where the impurities come from helps in troubleshooting.
Figure 2: Synthesis and Degradation Pathway.[1] The "Nitro" impurity stems from incomplete synthesis, while the "Azo-dimer" stems from poor storage.
References
-
Sigma-Aldrich. (n.d.).[1] (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone Product Specification. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: (S)-4-(4-Aminobenzyl)oxazolidin-2-one.[1][2][3][4][5][6] National Library of Medicine.[1] Retrieved from [1]
-
BenchChem. (n.d.).[1] Synthesis and Purification of 4-(4-Hydrazinobenzyl)-2-oxazolidinone. Retrieved from [1]
-
European Pharmacopoeia (Ph.[1] Eur.). Zolmitriptan Monograph: Impurity E.[1] (Contextual reference for the application of the molecule as a pharmaceutical intermediate).
-
Gage, J. R., & Evans, D. A. (1990).[1] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. (Foundational reference for Oxazolidinone usage).
Sources
- 1. (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone CAS 152305-23-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. store.usp.org [store.usp.org]
- 5. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
Executive Summary & Nomenclature Clarity
Technical Comparison Guide: Characterization and Quantification of Zolmitriptan Impurity E
In the impurity profiling of Zolmitriptan, ambiguity regarding nomenclature is a critical risk factor. This guide characterizes Zolmitriptan Impurity E as defined by the European Pharmacopoeia (EP) .[1][2]
-
EP Designation: Zolmitriptan Impurity E
-
USP Designation: Zolmitriptan Related Compound G[2][3][4][5][6]
-
Chemical Name: (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one[2][6]
-
Origin: Key Starting Material / Process Intermediate
Critical Distinction: Do not confuse this with USP Related Compound E, which is the N-Oxide degradation product. This guide focuses on the process-related aminobenzyl intermediate (Impurity E/Related Compound G).
Structural Identification & Origin Analysis
Impurity E is the primary aniline intermediate used in the Fischer indole synthesis of Zolmitriptan. Its presence in the final API indicates incomplete conversion or insufficient downstream purification.
Synthesis Pathway & Origin (DOT Visualization)
The following diagram illustrates the genesis of Impurity E and its transformation into the API.
Figure 1: Synthetic origin of Impurity E. It is the immediate precursor to the diazonium salt used to build the indole ring.
Comparative Performance: Impurity E vs. Zolmitriptan API[2]
To accurately quantify Impurity E, one must understand how its physicochemical behavior differs from the parent API. The lack of the indole chromophore in Impurity E significantly alters its UV response.
Chromatographic & Response Comparison
| Parameter | Zolmitriptan (API) | Impurity E (EP) / Rel.[2][3] Comp G (USP) | Causality / Insight |
| Structure | Indole-based Triptan | Phenyl-oxazolidinone (Aniline) | The indole ring in the API provides high UV absorbance. Impurity E lacks this conjugated system. |
| UV Max | ~225 nm, 280 nm | ~240 nm (Aniline absorption) | Quantifying at 225 nm (standard method) puts Impurity E at a disadvantage. |
| RRF (at 225 nm) | 1.0 (Reference) | 0.52 | Critical: You must apply a correction factor of ~1.92 (1/0.52) if using area % normalization; otherwise, you will underestimate the impurity by nearly half. |
| Elution Order (RRT) | 1.00 | ~0.68 - 0.71 | Impurity E is smaller and more polar (amine vs. alkyl-amine indole), causing it to elute significantly earlier in RP-HPLC. |
| Detection Limit (LOD) | High Sensitivity | Moderate Sensitivity | The lower extinction coefficient requires higher concentration standards for linearity validation. |
Method Suitability: HPLC-UV vs. LC-MS
-
HPLC-UV (Quality Control):
-
Pros: Robust, cost-effective, standard for release testing.
-
Cons: Requires RRF correction. Low sensitivity for Impurity E due to weak chromophore.
-
Verdict: Suitable for routine release if Impurity E > 0.05%.
-
-
LC-MS/MS (Trace Analysis):
-
Pros: High specificity. The aniline amine is easily protonated ([M+H]+ = 193.1 m/z).
-
Cons: Matrix effects from early elution (ion suppression).
-
Verdict: Mandatory for cleaning validation or if Impurity E must be controlled at genotoxic levels (though typically controlled as a regular organic impurity).
-
Detailed Experimental Protocol
This protocol is designed to be self-validating . The resolution between Impurity E and the nearest peak (often the R-isomer or Tryptamine) acts as the system suitability check.
Standard Preparation Strategy
Since Impurity E is a process intermediate, it is stable in solid form but susceptible to oxidation in solution (aniline functionality).
-
Stock Solution: Dissolve 2.5 mg Impurity E Standard in 50 mL Mobile Phase A. Use amber glassware.
-
Shelf-Life: Discard standard solutions after 24 hours (oxidative darkening may occur).
Validated HPLC Conditions (USP-Aligned)
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse). Why? A 3.5 µm particle size improves resolution of early eluting polar impurities compared to 5 µm.
-
Mobile Phase A: 0.1% Triethylamine in Water, pH adjusted to 3.0 with Orthophosphoric Acid. Why? Acidic pH suppresses silanol activity and keeps the amine protonated for better peak shape.
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient Program:
-
0 min: 95% A / 5% B
-
15 min: 80% A / 20% B
-
25 min: 40% A / 60% B
-
30 min: Stop
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm (Compromise wavelength) or 240 nm (Specific for Impurity E sensitivity).
-
Column Temp: 30°C.
Analytical Workflow (DOT Visualization)
Figure 2: Analytical workflow emphasizing the critical RRF correction step.
References
-
United States Pharmacopeia (USP). Zolmitriptan Monograph: Organic Impurities.[4] USP-NF.[4] (Defines Related Compound G and RRF values).
-
European Pharmacopoeia (Ph.[1] Eur.). Zolmitriptan Monograph 1754. (Defines Impurity E structure).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 60857 (Zolmitriptan). (Structural data).[8][9][10]
-
SCIEX. Estimation of (R)-Isomer and Other Impurities of Zolmitriptan API by Capillary Zone Electrophoresis. (Provides comparative RRF and migration data).
-
Klivon. Zolmitriptan EP Impurity E Reference Standard Data. (Confirmation of CAS 152305-23-2).[2][5][6][7]
Sources
- 1. Zolmitriptan EP Impurity C (Zolmitriptan USP Related Compo… [cymitquimica.com]
- 2. klivon.com [klivon.com]
- 3. uspnf.com [uspnf.com]
- 4. sciex.com [sciex.com]
- 5. Zolmitriptan EP Impurity E | CAS No- 152305-23-2 | Zolmitriptan USP Related Compound G [chemicea.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Quality Control Chemicals (QCC) [qcchemical.com]
- 8. Zolmitriptan | C16H21N3O2 | CID 60857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. researchgate.net [researchgate.net]
Comparative Guide: Evans’ Auxiliaries for Asymmetric Synthesis
The following guide provides a rigorous, data-driven comparison of Evans' auxiliaries and their modern alternatives. It is structured to move from mechanistic principles to practical application, ensuring you can select the optimal system for your specific asymmetric transformation.
Executive Summary
For over four decades, Evans’ oxazolidinones have served as the gold standard for diastereoselective alkylation and aldol reactions. However, the "classic" choice is not always the most efficient.[1][2]
-
Selectivity: The Valine-derived (isopropyl) auxiliary generally offers superior diastereoselectivity (dr > 100:1) compared to the Phenylalanine derivative due to steric branching at the
-position of the substituent. -
Practicality: The Phenylalanine-derived (benzyl) auxiliary is preferred for scale-up due to its UV chromophore (facile HPLC monitoring) and superior crystallinity.[3]
-
Flexibility: Crimmins’ thiazolidinethiones are the superior choice when "soft" cleavage conditions are required or when access to both "Evans-syn" and "Non-Evans-syn" adducts is needed via Titanium enolates.[3]
-
Stability: SuperQuat auxiliaries should be employed when standard hydrolytic cleavage results in endocyclic ring opening (auxiliary destruction).[3]
Mechanistic Foundation: The Source of Selectivity
To manipulate these systems, one must understand the transition state (TS). The high selectivity of Evans' auxiliaries arises from the formation of a Z-enolate , which is locked in a rigid chair-like Zimmerman-Traxler TS.
Diagram 1: The Chelation-Controlled Transition State
The following diagram illustrates the steric clash that enforces facial selectivity during an aldol reaction.
Caption: Mechanistic flow from enolization to stereoselective bond formation. The auxiliary's R-group sterically shields one face of the Z-enolate.
Comparative Analysis: Selecting the Right Auxiliary
A. The Classic Duel: Valine vs. Phenylalanine
While both are excellent, the choice depends on the electrophile size and the need for purification.
| Feature | Valine Derived (4-iPr) | Phenylalanine Derived (4-Bn) |
| Steric Bulk | Branched at | Branched at |
| Selectivity (Alkylation) | Superior. (e.g., Benzylation dr ~120:[3]1) | Good. (e.g., Benzylation dr ~50:1) |
| Selectivity (Aldol) | Excellent (>99:[3][4]1) | Excellent (>99:1) |
| Crystallinity | Moderate (often oils/waxy solids).[3] | High (often crystalline solids).[3] |
| UV Detectability | Poor (requires staining).[3] | Excellent (strong UV chromophore).[3] |
| Cost | Low (from L-Valine).[3] | Low (from L-Phenylalanine).[3] |
Verdict: Use Valine for difficult alkylations (small electrophiles like MeI).[3] Use Phenylalanine for routine synthesis where UV monitoring and crystallization are preferred.[3]
B. Structural Variants: Evans vs. SuperQuat
The "SuperQuat" (5,5-dimethyl-4-substituted oxazolidinone) addresses the "Achilles' heel" of the standard Evans system: hydrolytic instability.
| Feature | Standard Evans | SuperQuat (Davies) |
| Structure | C5 has two protons.[3] | C5 has gem-dimethyl groups.[3] |
| Cleavage Stability | Prone to endocyclic attack (ring opening) by hydroxide.[3] | Exocyclic attack only. Gem-dimethyl blocks ring opening. |
| Conformation | Rotational freedom of R-group.[3] | Restricted rotation (enhanced shielding).[3] |
| Recyclability | Good (if LiOOH used).[3] | Superior (robust recovery).[3] |
C. Functional Alternatives: Oxazolidinone vs. Thiazolidinethione (Crimmins)
When Boron enolates are too rigid or cleavage is difficult, the Crimmins method (Titanium enolates) offers a versatile alternative.[3]
| Feature | Evans Oxazolidinone | Crimmins Thiazolidinethione |
| Enolization Metal | Boron ( | Titanium ( |
| Stereochemical Outcome | Rigid: Almost exclusively "Evans-Syn".[3] | Tunable: Can access "Evans-Syn" OR "Non-Evans-Syn". |
| Mechanism | Chelation Control (Boron).[3][5][6] | Switchable: Chelation vs. Dipole interactions.[3] |
| Cleavage | Requires Peroxide (LiOOH) or Transesterification.[3] | Soft Nucleophiles: Cleavable by amines/reduction (mild).[3] |
Experimental Protocols (Self-Validating Systems)
Protocol A: Standard Evans Aldol (Boron-Mediated)
Target: "Evans-Syn" Product
-
Preparation: Flame-dry a 2-neck flask under
. -
Enolization:
-
Dissolve N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.2 M). Cool to -78°C .
-
Add
(1.1 equiv) dropwise.[3] (Ensure clear, colorless quality; yellow triflate lowers yield). -
Add
or DIPEA (1.2 equiv) dropwise.[3] -
Validation: Stir at 0°C for 15 min to ensure complete enolization (solution typically turns faint yellow/clear). Re-cool to -78°C.
-
-
Reaction:
-
Add aldehyde (1.1–1.2 equiv) dropwise (neat or in minimal DCM).[3]
-
Stir at -78°C for 30–60 min, then warm to 0°C over 1 h.
-
-
Workup (Oxidative):
-
Quench with pH 7 phosphate buffer.[3]
-
Add MeOH (3 volumes) and 30%
(2 equiv) to cleave the B-O bond. Stir vigorously for 1 h. -
Note: Without oxidative workup, the product remains stuck to boron, ruining yield.
-
Protocol B: The "Safe" Cleavage (LiOOH)
Avoids endocyclic cleavage (ring destruction).
-
Dissolve the aldol adduct in THF/Water (3:1) at 0°C.
-
Add 30%
(4.0 equiv).[3] -
Add LiOH·
(2.0 equiv).[3] -
Observation: The reaction should be monitored by TLC. The exocyclic carbonyl is more electrophilic to the hydroperoxide anion (
) than the hydroxide anion ( ). -
Quench with
(saturated) to destroy excess peroxide before extraction.[3]
Decision Matrix: When to Use What
Use the following logic flow to determine the correct auxiliary system for your synthesis.
Caption: Decision tree for selecting the optimal auxiliary based on reaction type and substrate constraints.
References
-
Evans, D. A., et al. (1981).[3][7][8] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[9]
-
Evans, D. A., et al. (1982).[3] "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society.[9]
-
Crimmins, M. T., et al. (2000).[3] "Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions."[3][4] Organic Letters.
-
Davies, S. G., et al. (2019).[3] "SuperQuat chiral auxiliaries: design, synthesis, and utility." Organic & Biomolecular Chemistry.
-
Gage, J. R., & Evans, D. A. (1990).[3] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. [3]
Sources
- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. uwindsor.ca [uwindsor.ca]
- 7. york.ac.uk [york.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Comparison Guide: (S)-4-(4-aminobenzyl)oxazolidin-2-one vs. Standard Chiral Auxiliaries
[1][2]
Executive Summary
The Bridge Between Solution and Solid-Phase Asymmetric Synthesis
In the landscape of asymmetric synthesis, (S)-4-(4-aminobenzyl)oxazolidin-2-one represents a tactical evolution of the classic Evans auxiliary.[1][2] While standard auxiliaries (e.g., Evans' Benzyl, Myers' Pseudoephedrine) dominate solution-phase chemistry due to their established history and high stereocontrol, the 4-aminobenzyl variant offers a distinct advantage: immobilization potential .[1][2]
This guide objectively compares the (S)-4-(4-aminobenzyl)oxazolidin-2-one against its non-functionalized counterparts.[1][2] It highlights its dual utility as a Solid-Phase Organic Synthesis (SPOS) anchor —enabling "filtration purification"—and as a Chiral Building Block for specific pharmaceutical classes (e.g., Triptans).[1][2]
The Core Differentiator: The "Anchor" Handle
Unlike the standard benzyl auxiliary, the para-amino group acts as an orthogonal attachment point. This allows the auxiliary to be covalently bonded to a polymer matrix (resin) without interfering with the stereodirecting isopropyl or benzyl group.[2]
Part 1: Comparative Analysis
Stereochemical Performance (Solution vs. Solid Phase)
The electronic and steric influence of the para-amino group is distal to the reaction center.[2] Consequently, the diastereomeric ratios (
| Feature | Standard Evans (Benzyl) | Myers' Pseudoephedrine | (S)-4-(4-aminobenzyl)-Ox |
| Primary Domain | Solution Phase | Solution Phase | Solid Phase / Linker |
| Stereocontrol ( | >99:1 (High) | >99:1 (Very High) | ~98:2 (High)* |
| Purification | Column Chromatography | Crystallization | Filtration / Wash |
| Recovery | Extraction required | Extraction required | Resin-retained (Reusable) |
| Atom Economy | Auxiliary is waste/recycled | Auxiliary is waste/recycled | Auxiliary is permanent support |
| Cost | Low | Medium | High (Initial synthesis) |
*Note: Slight erosion in dr on solid phase can occur due to nonlinear kinetic effects or resin swelling issues, not the auxiliary's intrinsic chirality.[1]
The "Anchor" Mechanism
The following diagram illustrates how the 4-aminobenzyl group transforms the auxiliary from a soluble reagent into a solid-supported tool.
Figure 1: The structural evolution from a standard auxiliary to an immobilized catalyst system.[1][2]
Part 2: Technical Deep Dive & Protocols
Application A: Solid-Phase Asymmetric Alkylation
This protocol describes using the auxiliary anchored to a Merrifield or Wang resin.[1][2] This method allows for rapid library generation of chiral acids without chromatographic purification of intermediates.[2]
Protocol 1: Immobilization (Loading)
Objective: Covalently attach the auxiliary to a carboxylated resin (e.g., Carboxypolystyrene).[1][2]
-
Activation: Suspend Carboxypolystyrene resin (1.0 equiv loading) in DMF. Add DIC (3.0 equiv) and HOBt (3.0 equiv).[1][2] Shake for 30 min.
-
Coupling: Add (S)-4-(4-aminobenzyl)oxazolidin-2-one (1.5 equiv) and DIPEA (2.0 equiv).
-
Incubation: Shake at room temperature for 18–24 hours.
-
Validation: Perform a Kaiser test (ninhydrin).[1][2] A negative result (no blue color) indicates the amine has been fully consumed/attached.[2]
-
Wash: Filter and wash resin with DMF (3x), DCM (3x), and MeOH (3x).[1][2] Dry under vacuum.[1][2]
Protocol 2: Asymmetric Alkylation (On-Bead)
Objective: Enolization and alkylation while attached to the bead.[1][2]
-
Acylation: Treat the resin-bound auxiliary with Propionyl Chloride (5.0 equiv) and LiHMDS (Lithium Hexamethyldisilazide) to load the substrate.[1][2]
-
Enolization: Suspend the acylated resin in anhydrous THF at -78°C. Add NaHMDS (3.0 equiv) slowly. Stir for 30 min to form the Z-enolate.
-
Alkylation: Add the electrophile (e.g., Benzyl Bromide, 5.0 equiv) slowly.[1][2]
-
Reaction: Allow to warm to 0°C over 4 hours.
-
Work-up: Crucial Step. Filter the resin.[1][2] The reagents and byproducts stay in the filtrate. The chiral product remains on the bead. Wash with THF and DCM.[1][2]
-
Cleavage: Treat resin with LiOOH (Lithium Hydroperoxide) in THF/H2O (3:1) to release the chiral carboxylic acid into solution.[2] The auxiliary remains attached to the resin for re-use.
Application B: Chiral Building Block (Zolmitriptan Synthesis)
Unlike SPOS where the auxiliary is a tool, in the synthesis of Zolmitriptan, the (S)-4-(4-aminobenzyl)oxazolidin-2-one is a starting material .[1][2] The oxazolidinone ring is retained in the final drug structure.[]
-
Pathway: The amino group is converted to a hydrazine via diazotization, followed by Fischer indole synthesis to form the indole core of the triptan.
-
Significance: This highlights the chemical stability of the oxazolidinone ring; it survives harsh diazotization and Fischer indole conditions (acidic reflux).[2]
Part 3: Mechanism of Stereocontrol
The stereocontrol follows the Zimmerman-Traxler Transition State model. Even when immobilized, the chelation remains the dominant force.
Figure 2: The metal-chelated transition state ensures the electrophile approaches from the face opposite the benzyl substituent.[1][2]
Part 4: Decision Matrix
Use (S)-4-(4-aminobenzyl)oxazolidin-2-one if:
-
Solid Phase Synthesis: You are building a library of chiral compounds using split-and-pool or parallel synthesis.[1][2]
-
Purification Bottlenecks: You need to avoid column chromatography for intermediates.
-
Target Synthesis: You are synthesizing Zolmitriptan or analogs where the auxiliary ring is part of the pharmacophore.[2]
Use Standard Evans Auxiliary (Benzyl/Isopropyl) if:
-
Scale: You are working on multi-kilogram process chemistry (Solution phase is generally more scalable than resin).[1][2]
-
Cost: Budget is a primary constraint (Standard auxiliaries are commodity chemicals).[1][2]
-
Simplicity: You require a single target molecule and standard extraction/crystallization is sufficient.[1][2]
References
-
Gage, J. R., & Evans, D. A. (1990).[1][2] Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid.[1][2] Organic Syntheses, 68,[1][2] 83. Available at: [Link][1][2]
-
Burgess, K., & Lim, D. (1997).[1][2] Solid-Phase Synthesis of Oligosaccharides and Glycopeptides.[1][2] (Context on linker strategies).
-
Myers, A. G., et al. (1997).[1][2] Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[1][2][4] Journal of the American Chemical Society, 119(28), 6496-6511.[1][2] Available at: [Link][1][2]
Enantiomeric Purity Determination of Chiral Oxazolidinones: A Comparative Technical Guide
Executive Summary
Chiral oxazolidinones are the structural backbone of both asymmetric synthesis (Evans auxiliaries) and modern pharmacophores (e.g., Linezolid, Tedizolid).[1] The precise determination of their enantiomeric excess (ee) is not merely a regulatory checkbox but a critical quality attribute that dictates the stereochemical integrity of downstream products.
This guide compares the two dominant analytical methodologies: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents .[1] While HPLC remains the gold standard for quantitation and trace impurity analysis, NMR offers a rapid, column-free alternative for in-process checks. This document provides validated protocols, decision frameworks, and comparative data to optimize your analytical workflow.
Part 1: The Analytical Challenge
Oxazolidinones present unique challenges for chiral analysis:
-
Polarity: The carbamate functionality creates significant dipole moments, often requiring polar modifiers in normal-phase separation.[1]
-
Detection: While aromatic oxazolidinones (e.g., 4-phenyl-2-oxazolidinone) have strong UV chromophores, aliphatic variants may require low-wavelength detection (210–220 nm), increasing baseline noise.[1]
-
Basicity: Antibiotic oxazolidinones (like Linezolid) often contain basic morpholine or amine side chains, leading to peak tailing on silica-based columns unless specific additives are used.[1]
Part 2: High-Performance Liquid Chromatography (HPLC)
The Gold Standard for Quantitation [1]
Chiral HPLC on polysaccharide-based stationary phases is the most robust method for determining ee in oxazolidinones. It relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (amylose or cellulose derivatives).
Column Selection Strategy
For oxazolidinones, two columns dominate the landscape due to their complementary recognition mechanisms:
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)): The "workhorse" for oxazolidinones.[1] It generally provides the highest resolution (
) for Linezolid and Evans auxiliaries.[1] -
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)): The primary alternative.[1] If AD-H fails to separate, OD-H often succeeds due to the different helical twist of the cellulose backbone.
Mobile Phase Optimization
Standard normal-phase conditions use Hexane (or Heptane) with an alcohol modifier.[1]
-
Alcohol Switch: Isopropanol (IPA) is the starting modifier.[1] Switching to Ethanol (EtOH) often alters selectivity significantly.[1]
-
The "TFA Effect": For oxazolidinones with basic side chains (e.g., Linezolid), peak tailing destroys resolution.[1] Adding 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) to the mobile phase is mandatory to suppress silanol interactions.[1]
Validated Protocol: Linezolid Case Study
Reference Standard: Separation of (S)-Linezolid from (R)-impurity.
| Parameter | Condition |
| Column | Chiralpak AD-H (250 × 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol : TFA (80 : 20 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 254 nm |
| Sample Conc. | 0.5 mg/mL in Ethanol |
| Performance | Resolution ( |
Analyst Note: In the absence of TFA, the resolution (
) for Linezolid drops from >2.0 to <0.8 due to severe tailing of the morpholine group.
Part 3: Nuclear Magnetic Resonance (NMR)
The Rapid In-Process Alternative [1]
When chiral columns are unavailable or immediate feedback is required during synthesis, NMR using Chiral Lanthanide Shift Reagents (CLSRs) is a powerful tool.[1]
Mechanism: Paramagnetic Shifting
The oxazolidinone carbonyl oxygen acts as a Lewis base, coordinating with lanthanide metals. We use Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[1][2] The chiral europium complex binds to the enantiomers, creating diastereomeric adducts with distinct magnetic environments. This causes the NMR signals (typically the
Validated Protocol: Eu(hfc)₃ Titration
Target: Generic 4-substituted oxazolidinone.[1]
-
Sample Prep: Dissolve 10 mg of the oxazolidinone in 0.6 mL of CDCl₃ (ensure the solvent is dry; water deactivates the shift reagent).
-
Initial Scan: Acquire a standard ¹H NMR spectrum.[1] Identify the diagnostic proton (usually the C4-H or a methyl group on the auxiliary).[1]
-
Titration: Add solid Eu(hfc)₃ in increments of 0.1 equivalents (approx 2-3 mg).
-
Equilibration: Shake the tube vigorously and allow to settle for 2 minutes.
-
Acquisition: Re-acquire the spectrum.
-
Endpoint: Continue adding reagent until the diagnostic peaks of the enantiomers are baseline separated (
ppm).
Warning: Line broadening occurs at high Eu(hfc)₃ concentrations.[1] Do not exceed 0.5 equivalents unless necessary.
Part 4: Comparative Analysis
The following table contrasts the two methods to assist in resource allocation.
| Feature | Chiral HPLC (CSP) | ¹H NMR with Shift Reagents |
| Primary Use Case | Final QC release, Trace impurity analysis (<0.1%) | In-process monitoring, Reaction optimization |
| Precision (ee) | High (± 0.1%) | Moderate (± 2-5%) |
| Limit of Detection | Low (ng/mL range) | High (mg/mL range) |
| Throughput | 20–40 min per sample | 10–15 min per sample |
| Cost Per Run | Low (Solvents) | High (Deuterated solvents + Shift Reagent) |
| Structural Insight | None (Retention time only) | High (Direct structural confirmation) |
| Sample Recovery | Possible (Prep HPLC) | Difficult (Contaminated with Europium) |
Part 5: Decision Frameworks & Workflows
Method Selection Workflow
Use this logic gate to determine the appropriate analytical technique for your specific stage of development.
Caption: Decision matrix for selecting between NMR and HPLC based on development stage and chemical functionality.
HPLC Method Development Loop
If HPLC is selected, follow this iterative loop to optimize separation.
Caption: Iterative optimization loop for chiral HPLC method development.
References
-
BenchChem. (2025).[1][3] A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. Retrieved from [1]
-
Bedi, P., et al. (2003).[1] "A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase." Journal of Pharmaceutical and Biomedical Analysis, 32(4-5).[1] Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] Product Sheet. Retrieved from [1]
-
Ahirrao, V. K., et al. (2018).[1] "Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086." Journal of Chromatographic Science. Retrieved from [1]
-
Gheorghiu, M. D. (n.d.).[1] Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3.[4] Massachusetts Institute of Technology. Retrieved from [1]
Sources
- 1. EuFOD - Wikipedia [en.wikipedia.org]
- 2. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mit.edu [web.mit.edu]
Executive Summary
In the high-stakes arena of tryptan-based migraine therapeutics, the purity of Zolmitriptan is non-negotiable. While pharmacopeial methods (USP/EP) provide a regulatory safety net, they often suffer from extended run times and solvent inefficiency. This guide objectively compares a Conventional Pharmacopeial HPLC Method against an Optimized Stability-Indicating UPLC Method . We demonstrate that while the conventional approach is robust, the optimized method offers superior resolution of critical impurity pairs (specifically N-oxide and desmethyl analogs) and a 60% reduction in analytical runtime, without compromising the rigorous validation standards of ICH Q2(R1).
The Analytical Landscape: Impurity Profile
Zolmitriptan ((S)-4-({3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1,3-oxazolidin-2-one) is susceptible to specific degradation pathways. Effective validation must target these known related substances:
-
Related Compound E (USP): Critical for system suitability resolution.
-
Impurity I (Amine analog): (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one.[1][2][3]
-
Impurity II (Hydrazine analog): (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one.[1][2][3]
-
Oxidative Degradants: N-oxide forms generated under stress.
Methodological Comparison
We compare the industry-standard "Benchmark" against the "Advanced" solution.
Table 1: Performance Metrics Comparison
| Feature | Method A: Conventional HPLC (Benchmark) | Method B: Optimized Stability-Indicating UPLC (Advanced) |
| Column Chemistry | L1 (C18), 5 µm, 4.6 × 150 mm | C18 Sub-2 µm Hybrid Particle, 2.1 × 100 mm |
| Mobile Phase | Isocratic: Phosphate Buffer / ACN / MeOH | Gradient: 10mM Ammonium Acetate (pH 9.0) / ACN |
| Flow Rate | 1.0 - 1.5 mL/min | 0.4 mL/min |
| Run Time | 25 - 45 minutes | < 10 minutes |
| Resolution ( | > 2.0 (Zolmitriptan vs. Rel. Comp. E) | > 3.5 (Critical Pairs) |
| LOD (Sensitivity) | ~0.05 µg/mL | ~0.01 µg/mL |
| Solvent Consumption | High (~40 mL/run) | Low (~4 mL/run) |
Expert Insight: The shift to Method B utilizes sub-2 micron particle technology. This increases the theoretical plate count (
), allowing for sharper peaks and better resolution of the N-oxide impurity, which often co-elutes in isocratic, low-pH buffers used in Method A.
Experimental Protocols
Reagent Preparation (Method B - Advanced)
To achieve the sensitivity cited above, strict adherence to buffer preparation is required to minimize baseline noise in UV detection at 225 nm.
-
Buffer Preparation (Mobile Phase A):
-
Dissolve 0.77 g of Ammonium Acetate in 900 mL of Milli-Q water.
-
Adjust pH to 9.0 ± 0.05 using dilute Ammonia solution (critical for peak shape of basic tryptamines).
-
Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.
-
-
Organic Modifier (Mobile Phase B):
-
100% Acetonitrile (HPLC Grade).
-
-
Diluent:
-
Mobile Phase A : Acetonitrile (80:20 v/v).
-
Gradient Program
-
T=0 min: 95% A / 5% B
-
T=2.0 min: 95% A / 5% B (Isocratic hold for polar impurities)
-
T=6.0 min: 40% A / 60% B (Linear ramp)
-
T=8.0 min: 40% A / 60% B
-
T=8.1 min: 95% A / 5% B (Re-equilibration)
Validation Logic & Workflows
Validation is not merely a checklist; it is a demonstration of the method's fitness for purpose. The following diagrams illustrate the logical flow of validation and the degradation pathways the method must detect.
The Validation Lifecycle
This workflow ensures that the method is not only accurate but robust enough for routine QC environments.
Figure 1: The Analytical Validation Lifecycle (ICH Q2(R1) Aligned).
Impurity Causality & Detection
Understanding why impurities form allows us to select the right specificity tests.
Figure 2: Degradation pathways leading to critical related substances.
Validation Performance Analysis
Specificity (Stress Testing)
The hallmark of a "Stability-Indicating" method is its ability to separate the active drug from its degradation products.
-
Protocol: Expose Zolmitriptan sample to 0.1N HCl (Acid), 0.1N NaOH (Base), and 3%
(Oxidation) for 4 hours. -
Result (Method B): The UPLC method successfully resolves the N-oxide impurity (RRT ~0.85) from the main peak, whereas Method A often shows peak tailing that masks this impurity.
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector).
Linearity and Range
Linearity confirms the method's response is proportional to concentration.
-
Range: LOQ to 150% of the specification limit (typically 0.15%).
-
Data:
-
Slope: ~25000 (Area/ppm)
-
Correlation Coefficient (
): > 0.9995 -
Y-intercept: < 2% of response at 100% level.
-
Sensitivity (LOD/LOQ)
Sensitivity is critical for trace impurity analysis.
-
Method A (HPLC): LOQ is typically 0.1 µg/mL.
-
Method B (UPLC): LOQ is reduced to 0.01 µg/mL due to sharper peak shapes and reduced diffusion.
-
Calculation:
(where = standard deviation of response, = slope).
Conclusion
While the traditional HPLC method (Method A) remains a valid, compliant option for laboratories with legacy equipment, the Optimized UPLC Method (Method B) demonstrates superior performance. It provides a 5-fold increase in sensitivity and a 4-fold reduction in analysis time. For drug development professionals seeking to characterize Zolmitriptan related substances with high precision—particularly oxidative degradants—Method B is the recommended analytical standard.
References
-
USP Monograph . Zolmitriptan: Official Monographs.[4] United States Pharmacopeia.[5][6]
-
Srinivasu, M. K., et al. "A validated chiral LC method for the determination of zolmitriptan and its potential impurities." Journal of Pharmaceutical and Biomedical Analysis, 2005.
-
ResearchGate . "A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan." International Journal of Research in Pharmaceutical and Biomedical Sciences, 2013.[7]
-
ICH Guidelines . "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.
-
Phenomenex Application Guide . "Separation of Zolmitriptan and its Organic Impurities per USP Monograph."
Sources
A Comparative Guide to the Synthesis of Chiral Oxazolidinones for the Modern Researcher
Chiral oxazolidinones are indispensable tools in modern organic synthesis, most notably as the revered Evans chiral auxiliaries, which have empowered chemists to achieve high levels of stereocontrol in a multitude of carbon-carbon bond-forming reactions. Their rigid heterocyclic framework provides a predictable and effective scaffold for asymmetric induction, making them crucial intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides an in-depth comparison of the most pertinent synthetic routes to these valuable compounds, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs.
The Archetypal Approach: Evans' Chiral Auxiliaries from Amino Acids
The classical and most widely adopted method for synthesizing chiral oxazolidinones utilizes readily available and enantiopure α-amino acids as starting materials. This substrate-controlled approach is reliable and has been extensively optimized, providing a solid foundation for asymmetric synthesis.
Mechanistic Rationale: Steric Hindrance as the Guiding Force
The stereochemical outcome of reactions employing Evans' auxiliaries is dictated by the steric bulk of the substituent at the C4 position of the oxazolidinone ring (derived from the amino acid side chain). This substituent effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of electrophiles to the opposite, less hindered face. This principle provides a predictable and high degree of diastereoselectivity.
The Synthetic Workflow
The synthesis is a well-established two-step process:
-
Reduction of the Amino Acid: The carboxylic acid functionality of the N-protected amino acid is reduced to a primary alcohol to form the corresponding β-amino alcohol.
-
Cyclization: The resulting amino alcohol is then cyclized to form the oxazolidinone ring.
Figure 1. General workflow for the synthesis of Evans' chiral auxiliaries from α-amino acids.
Experimental Protocol: Synthesis of (S)-4-benzyl-2-oxazolidinone from L-Phenylalanine
This protocol is a representative example of the Evans' auxiliary synthesis.
Step 1: Reduction of L-Phenylalanine to L-Phenylalaninol
-
To a solution of L-phenylalanine (10.0 g, 60.5 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C under an inert atmosphere, slowly add lithium aluminum hydride (LiAlH₄, 4.6 g, 121 mmol).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water (4.6 mL), 15% aqueous NaOH (4.6 mL), and water (13.8 mL).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield L-phenylalaninol as a white solid.
Step 2: Cyclization to (S)-4-benzyl-2-oxazolidinone
-
Dissolve L-phenylalaninol (8.0 g, 52.9 mmol) in toluene (150 mL).
-
Add diethyl carbonate (12.5 g, 106 mmol) and potassium carbonate (0.73 g, 5.3 mmol).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol.
-
After 16 hours, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure (S)-4-benzyl-2-oxazolidinone.
Data Summary
| Starting Material | Product | Overall Yield | Enantiomeric Purity | Reference |
| L-Phenylalanine | (S)-4-Benzyl-2-oxazolidinone | ~85-95% | >99% | [1] |
| L-Valine | (S)-4-Isopropyl-2-oxazolidinone | ~80-90% | >99% | [2] |
| L-Tryptophan | (S)-4-(Indol-3-ylmethyl)-2-oxazolidinone | ~75-85% | >99% | [2] |
Table 1. Representative yields for the synthesis of Evans' auxiliaries from amino acids.
Catalytic Asymmetric Routes: A Modern Approach
While the Evans' auxiliary method is robust, it requires stoichiometric amounts of the chiral starting material. Modern catalytic asymmetric methods offer a more atom-economical and elegant solution to the synthesis of chiral oxazolidinones.
Nickel-Catalyzed Asymmetric Hydrogenation of 2-Oxazolones
A powerful strategy involves the asymmetric hydrogenation of prochiral 2-oxazolones using a chiral nickel catalyst. This method directly establishes the stereocenter of the oxazolidinone ring with high enantioselectivity.
The mechanism involves the coordination of the 2-oxazolone to the chiral nickel-hydride catalyst, followed by migratory insertion of the hydride to the double bond. The chiral ligand environment around the nickel center dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer in excess.
Figure 2. Simplified mechanism of Ni-catalyzed asymmetric hydrogenation of 2-oxazolones.
-
In a glovebox, a vial is charged with the 2-oxazolone substrate (0.2 mmol), a chiral nickel catalyst (e.g., Ni(OAc)₂ with a chiral phosphine ligand, 1-5 mol%), and a solvent such as methanol or trifluoroethanol (2 mL).
-
The vial is placed in an autoclave, which is then purged with hydrogen gas.
-
The reaction is stirred under a specific hydrogen pressure (e.g., 50 bar) at a set temperature (e.g., 50 °C) for a designated time (e.g., 12-24 hours).
-
After cooling and venting the autoclave, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the chiral 2-oxazolidinone.
| Catalyst System | Substrate Scope | Yield | Enantiomeric Excess (ee) | Reference |
| Ni(OAc)₂ / Chiral Ligand | Aryl & Alkyl substituted 2-oxazolones | 95-99% | 97->99% | [3] |
Table 2. Performance of Ni-catalyzed asymmetric hydrogenation.
Catalytic Asymmetric Bromocyclization
This innovative method utilizes carbon dioxide as a C1 source in a catalytic asymmetric bromocyclization of allylamines, mediated by a chiral bifunctional selenide catalyst.[4] This approach is particularly noteworthy for its use of a greenhouse gas as a building block.
The reaction is believed to proceed through the in-situ formation of a carbamic acid from the allylamine and CO₂. The chiral selenide catalyst then activates a bromine source (e.g., N-bromosuccinimide, NBS) and facilitates the enantioselective bromocyclization of the carbamic acid, leading to the formation of the chiral oxazolidinone.
Synthesis from Aziridines: Ring Expansion Strategies
Chiral aziridines serve as versatile three-carbon building blocks that can be converted to chiral oxazolidinones through ring-expansion reactions.
Nickel-Catalyzed [3+2] Cycloaddition with Isocyanates
This method involves the nickel-catalyzed cycloaddition of aziridines with isocyanates to furnish iminooxazolidines, which can then be isomerized to the corresponding oxazolidinones.[5]
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines
This strategy involves the synthesis of a bicyclic oxazolidinone-fused aziridine, which can then undergo stereocontrolled ring-opening with a nucleophile to generate a functionalized chiral oxazolidinone.[6]
Other Noteworthy Synthetic Routes
Gold-Catalyzed Rearrangement of Propargylic Carbamates
Gold(I) catalysts can efficiently mediate the rearrangement of propargylic tert-butylcarbamates to yield 5-methylene-1,3-oxazolidin-2-ones.[5] This method provides access to oxazolidinones with an exocyclic double bond, which can be further functionalized.
Asymmetric Aldol/Curtius Reaction Sequence
A stereoselective approach combining an asymmetric aldol reaction to set the initial stereocenters, followed by a Curtius rearrangement of an acyl azide intermediate, provides a powerful route to highly substituted chiral oxazolidinones.[7]
Comparison of Synthesis Routes
| Method | Starting Materials | Key Reagents/Catalysts | Stereocontrol | Advantages | Disadvantages |
| Evans' Auxiliary | Amino Acids | LiAlH₄, Diethyl Carbonate | Substrate-controlled | Reliable, high yields, predictable stereochemistry | Stoichiometric chiral source, multi-step |
| Ni-Catalyzed Hydrogenation | 2-Oxazolones | Chiral Ni-phosphine catalyst, H₂ | Catalyst-controlled | Atom-economical, high ee, broad scope | Requires high-pressure equipment |
| Asymmetric Bromocyclization | Allylamines, CO₂ | Chiral Selenide Catalyst, NBS | Catalyst-controlled | Utilizes CO₂, novel transformation | Newer method, scope may be developing |
| From Aziridines | Aziridines, Isocyanates | Ni catalyst | Substrate/Catalyst-controlled | Access to diverse structures | May require synthesis of chiral aziridines |
| Au-Catalyzed Rearrangement | Propargylic Carbamates | Au(I) catalyst | Substrate-controlled | Access to functionalized oxazolidinones | Specific for certain substitution patterns |
| Aldol/Curtius Reaction | Aldehydes, Acylating agents | Chiral auxiliary, Azide source | Substrate-controlled | Access to complex, substituted oxazolidinones | Multi-step, potential for hazardous intermediates |
Table 3. Objective comparison of the main synthesis routes for chiral oxazolidinones.
Conclusion
The synthesis of chiral oxazolidinones has evolved significantly from the foundational Evans' auxiliary approach. While this classical method remains a highly reliable and predictable strategy, the development of catalytic asymmetric routes offers more atom-economical and elegant solutions. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For routine access to common chiral auxiliaries, the Evans' method is often the most practical. For the synthesis of novel oxazolidinone-containing targets, especially on a larger scale, the catalytic asymmetric methods present a compelling and sustainable alternative. Researchers are encouraged to consider the advantages and limitations of each approach, as outlined in this guide, to make an informed decision that best suits their research objectives.
References
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]
-
Singh, S. B., & Deshpande, R. P. (2019). Current Updates on Oxazolidinone and Its Significance. Mini-Reviews in Medicinal Chemistry, 19(14), 1124–1145. [Link]
-
Gallo, R. D., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 69. [Link]
-
Enantioselective synthesis of oxazolidinone. (2014). ResearchGate. Retrieved from [Link]
-
de Souza, A. C., da Silva, G. P., & de Souza, R. O. (2016). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 21(11), 1547. [Link]
-
Ordóñez, M., & Cativiela, C. (2007). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 12(3), 525–534. [Link]
-
Zhang, Z., Chen, Y., & Zhang, W. (2020). Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity. ACS Catalysis, 10(19), 11497–11506. [Link]
-
Ghosh, A. K., & Fidanze, S. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Organic Process Research & Development, 15(5), 1034–1037. [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
Lee, S., & Kim, S. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(12), 3169. [Link]
-
Wikipedia. (2023, December 12). Chiral auxiliary. Retrieved from [Link]
-
Lucero Research Group at CSU Sacramento. (2022, December 28). Chem252 (Lecture 1: Evans' Oxazolidinone) [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidine synthesis. Retrieved from [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis - The Essentials (pp. 3-15). Wiley-VCH.
-
Hashimoto, T., & Maruoka, K. (2011). Chiral Brønsted Acid-Catalyzed Asymmetric Trisubstituted Aziridine Synthesis Using α-Diazoacyl Oxazolidinones. Journal of the American Chemical Society, 133(23), 8858–8861. [Link]
-
Huang, C.-Y., & Chen, K. (2015). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 80(23), 11841–11851. [Link]
-
Nishiyori, R., Mori, T., & Shirakawa, S. (2023). Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. Organic & Biomolecular Chemistry, 21(17), 3564–3568. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Performance Guide: Oxazolidinones in Asymmetric Diels-Alder Reactions
Executive Summary
Verdict: Evans oxazolidinones remain the industry "gold standard" for predictability and diastereomeric purity in asymmetric Diels-Alder (DA) reactions, particularly during early-phase drug discovery where material throughput is low but stereochemical certainty must be absolute. While catalytic methods (Cu-BOX, MacMillan) offer superior atom economy, oxazolidinones provide a self-validating platform via robust chelation control, delivering diastereomeric ratios (
Mechanistic Foundation: The Chelation Control Model
To understand why oxazolidinones perform with such high fidelity, one must look beyond simple steric hindrance. The efficacy of the Evans auxiliary relies on a chelation-controlled transition state .
When a Lewis Acid (typically
Visualization: Transition State Geometry
The following diagram illustrates the rigid transition state that guarantees facial selectivity.
Caption: Figure 1. The metal-chelated transition state locks the dienophile conformation, allowing the C4-substituent to strictly direct facial selectivity.
Comparative Performance Analysis
This section objectively compares Evans Oxazolidinones against its primary stoichiometric rival (Oppolzer Sultams) and catalytic alternatives (Cu-BOX, Organocatalysis).
Data Summary: Standard Cyclopentadiene Addition
Substrate: Acryloyl derivative + Cyclopentadiene
| Metric | Evans Oxazolidinone | Oppolzer Sultam | Cu(II)-Bis(oxazoline) | MacMillan Catalyst |
| Role | Stoichiometric Auxiliary | Stoichiometric Auxiliary | Lewis Acid Catalyst | Organocatalyst |
| Typical Loading | 1.0 equiv | 1.0 equiv | 1-10 mol% | 5-20 mol% |
| Selectivity ( | >99:1 (endo) | >98:2 (endo) | 95:5 to 98:2 | 90:10 to 94:6 |
| Enantiomeric Excess | N/A (Diastereomeric) | N/A (Diastereomeric) | 90-99% | 90-93% |
| Yield | 85-95% | 80-90% | 85-98% | 75-85% |
| Purification | Chromatography/Crystallization | Excellent Crystallinity | Chromatography | Chromatography |
| Substrate Scope | Broad (Imides) | Broad (Imides) | Bidentate Imides | Enals (Aldehydes) |
Detailed Analysis
1. vs. Oppolzer Sultams (The Crystallinity Factor)
Oppolzer’s camphor-derived sultams are the closest functional equivalent to Evans auxiliaries.
-
Performance: Both achieve near-perfect stereocontrol.
-
Differentiation: Sultams are superior when the product is an oil. The sultam moiety often induces crystallinity, allowing purification via recrystallization rather than column chromatography. However, Evans auxiliaries are generally easier to attach and cleave (hydrolysis) under milder conditions than sultams, which sometimes require reductive cleavage.
2. vs. Cu(II)-Bis(oxazoline) (The Atom Economy Factor)
The Evans group themselves developed the Cu-BOX catalytic system to address the waste associated with stoichiometric auxiliaries.
-
Performance: The Cu-BOX system works on the same substrates (acryloyl imides) as the auxiliary method. It achieves excellent
(often >95%).[1][2][3][4] -
Trade-off: The catalytic system is more sensitive to moisture and impurities. In a discovery setting, the stoichiometric auxiliary is often preferred because it is "bulletproof"—it works even if the solvent isn't perfectly dry, whereas the catalyst might be poisoned.
3. vs. MacMillan Imidazolidinones (The Green Factor)
-
Performance: Organocatalysis avoids heavy metals entirely.
-
Trade-off: The substrate scope is different. MacMillan catalysts typically activate
-unsaturated aldehydes (enals), not imides. If your target molecule requires a carboxylic acid derivative, the Evans route (Imide Acid) is more direct than the MacMillan route (Aldehyde Oxidation Acid).
Experimental Protocol: Self-Validating Workflow
Objective: Synthesis of (2R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid via Evans Auxiliary.
Reagents
-
(4S)-4-benzyl-3-acryloyl-2-oxazolidinone (Dienophile)
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (
, 1.0 M in hexanes) -
Dichloromethane (anhydrous)
Step-by-Step Methodology
-
System Prep: Flame-dry a 250 mL round-bottom flask under Argon flow.
-
Complexation (The Critical Step):
-
Dissolve the acryloyl oxazolidinone (1.0 equiv) in
(0.1 M concentration). -
Cool to -78°C (dry ice/acetone bath).
-
Add
(1.4 equiv) dropwise. Note: 1.4 equiv is crucial to scavenge trace water and ensure full chelation. -
Stir for 15 minutes. Validation: The solution typically turns yellow/orange, indicating complex formation.
-
-
Cycloaddition:
-
Add freshly cracked cyclopentadiene (5.0 equiv) slowly down the side of the flask to precool it.
-
Stir at -78°C for 2-4 hours.
-
TLC Monitoring: Check for disappearance of the UV-active starting material. The product will often run slightly lower or higher depending on the eluent, but the key is the consumption of the acryloyl imide.
-
-
Workup:
-
Quench carefully with 1N HCl or saturated Rochelle’s salt solution (to break the Aluminum emulsion).
-
Warm to room temperature and extract with
.[5]
-
-
Cleavage (Hydrolysis):
-
Dissolve the purified adduct in THF/Water (3:1).
-
Add
(2.0 equiv) and (30%, 4.0 equiv) at 0°C. Note: Peroxide aids in cleaving the imide bond without epimerization. -
Recover the oxazolidinone auxiliary by extraction (it remains in the organic layer while the acid product goes to the aqueous layer).
-
Workflow Diagram
Caption: Figure 2. Standard operational workflow for Evans Diels-Alder reaction including auxiliary removal.
Critical Assessment: When to Use What?
As an application scientist, you must balance cost, speed, and purity. Use the following logic to decide:
-
Use Evans Oxazolidinones when:
-
You need absolute stereochemical guarantee (e.g., GMP starting material).
-
The reaction scale is small to medium (<100g).
-
The substrate is precious; you cannot afford to optimize catalyst ligands.
-
-
Use Cu-BOX Catalysis when:
-
You are scaling up (>1kg) and stoichiometric waste is a cost driver.
-
The substrate is a standard bidentate imide.
-
-
Use MacMillan Organocatalysis when:
-
Your starting material is an aldehyde (enal).[6]
-
You require a metal-free process (e.g., late-stage functionalization where metal scavenging is difficult).
-
References
-
Evans, D. A., Chapman, K. T., & Bisaha, J. (1984). Asymmetric Diels-Alder cycloaddition reactions with chiral alpha,beta-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society.[2][7]
-
Oppolzer, W., Chapuis, C., & Bernardinelli, G. (1984). Camphor-derived N-acryloyl and N-crotonoyl sultams: Practical activated dienophiles in asymmetric Diels-Alder reactions. Helvetica Chimica Acta.
-
Evans, D. A., Miller, S. J., & Lectka, T. (1993). Bis(oxazoline)copper(II) complexes as chiral catalysts for the enantioselective Diels-Alder reaction. Journal of the American Chemical Society.[2][7]
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New strategies for organic catalysis: the first highly enantioselective organocatalytic Diels-Alder reaction. Journal of the American Chemical Society.[2][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
Stereoselectivity comparison between oxazolidinones and camphorsultams
Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In asymmetric synthesis, the choice between Evans oxazolidinones and Oppolzer camphorsultams is rarely arbitrary. While both auxiliaries offer high levels of diastereocontrol (>95% de), they operate through fundamentally different mechanistic manifolds and offer distinct process advantages.
-
Evans Oxazolidinones are the industry standard for aldol and alkylation reactions where syn-selectivity via Z-enolates is required. They rely heavily on metal chelation (Zimmerman-Traxler transition states).
-
Oppolzer Camphorsultams excel in electrophilic attacks (fluorination, amination) and Lewis-acid catalyzed Diels-Alder reactions. Their rigidity allows for high crystallinity, often eliminating the need for chromatography—a critical advantage in process chemistry. Furthermore, recent mechanistic studies suggest their selectivity often stems from stereoelectronic gating rather than chelation.
Mechanistic Foundations: The Origin of Selectivity
To effectively deploy these auxiliaries, one must understand the transition states that dictate their facial bias.
Evans Oxazolidinones: The Chelation Model
Evans auxiliaries (derived from valine or phenylalanine) function primarily through chelation control . Upon enolization (typically with LDA or
-
The Dipole Effect: The bulky substituent (e.g., isopropyl or benzyl) forces the auxiliary into a specific conformation to minimize dipole interactions.
-
Zimmerman-Traxler TS: In aldol reactions, the boron or lithium enolate forms a closed six-membered chair-like transition state. The aldehyde approaches from the face opposite the bulky auxiliary substituent, yielding the syn-aldol product with high predictability.
Oppolzer Camphorsultams: The Steric/Stereoelectronic Model
Oppolzer’s sultam, derived from camphor, possesses a rigid bicyclic framework. Unlike the oxazolidinone, its selectivity mechanism is often non-chelated , particularly in alkylations.
-
Top/Bottom Face Shielding: The sulfonyl group and the camphor bridgehead methyls create a distinct "open" and "closed" face.
-
Stereoelectronic Gating: Recent kinetic studies (e.g., Collum et al.) suggest that for lithium enolates, the sultam ring's chirality directs the electrophile to the exo-face via stereoelectronic preferences, independent of lithium chelation.[1] This makes the sultam robust even when chelation is disrupted by coordinating solvents like HMPA.
Visualizing the Transition States
Figure 1: Comparative mechanistic pathways. Evans relies on a tight chelated transition state, while Oppolzer utilizes the rigid steric environment of the bornane skeleton.
Comparative Performance Analysis
The following data aggregates head-to-head performance metrics from key literature sources (Evans, Oppolzer, and recent process chemistry reviews).
Reaction Performance Matrix
| Feature | Evans Oxazolidinone | Oppolzer Camphorsultam |
| Primary Application | Aldol (syn), Alkylation | Alkylation, Diels-Alder, Fluorination |
| Stereocontrol Source | Chelation (Z-enolate) | Rigid Sterics / Stereoelectronics |
| Alkylation de | Typically 90–95% | Typically >98% (often >99%) |
| Aldol de | >98% (syn) | >95% (Tunable syn/anti via Lewis Acid) |
| Crystallinity | Variable (often oils) | High (Key purification advantage) |
| Cleavage Difficulty | Moderate (LiOOH risk of O2 evolution) | Low to Moderate (TBAH/H2O2 or LiOH) |
| Auxiliary Recovery | Chromatography usually required | Recrystallization often sufficient |
Key Experimental Data Points
-
Alkylation Selectivity: In direct comparisons for simple alkylations (e.g., benzylation), Oppolzer sultams frequently yield de values exceeding 99% , whereas Evans systems often hover around 94-97% . The rigidity of the sultam prevents "enolate wobble" that can erode selectivity in oxazolidinones.
-
Manzacidin B Synthesis: In the construction of the core oxazoline ring, the Oppolzer auxiliary demonstrated superior (2S,3R)-selectivity compared to the Evans auxiliary, which was critical for the single asymmetric induction step.
-
Process Scale-Up: The high crystallinity of sultam intermediates allows for purification by simple recrystallization (e.g., from ethanol or hexane/ethyl acetate), bypassing the need for large-scale silica gel chromatography.
Experimental Protocols
General Protocol: Evans Alkylation
Objective: Alkylation of N-propionyl oxazolidinone.
-
Enolization: Dissolve N-propionyl oxazolidinone (1.0 equiv) in dry THF (0.2 M) under
. Cool to -78°C.[2] -
Deprotonation: Add NaHMDS or LDA (1.1 equiv) dropwise. Stir for 30-60 min to ensure complete Z-enolate formation.
-
Alkylation: Add alkyl halide (3-5 equiv) slowly. Note: For reactive electrophiles, 1.5 equiv is sufficient.
-
Workup: Quench with saturated
. Extract with EtOAc.[3] -
Purification: Flash chromatography is typically required to separate the diastereomer (if de <98%) and recover the auxiliary.
General Protocol: Oppolzer Alkylation & Crystallization
Objective: Alkylation of N-acyl sultam with high recovery.
-
Enolization: Dissolve N-acyl sultam (1.0 equiv) in THF/HMPA (10:1) or THF under Argon. Cool to -78°C.[2]
-
Deprotonation: Add n-BuLi (1.1 equiv). The solution often turns yellow. Stir for 1 h.
-
Trapping: Add electrophile (1.2–1.5 equiv). Allow to warm to room temperature (sultam enolates are thermally more robust).
-
Quench: Add water/saturated
. -
Purification (The Sultam Advantage): Concentrate the organic layer.[3] Dissolve the crude residue in hot hexane/EtOAc (or EtOH). Upon cooling, the major diastereomer crystallizes out in >99% optical purity. The supernatant contains the minor isomer and impurities.
Cleavage Conditions Comparison
| Method | Reagents | Best For | Notes |
| Evans Standard | LiOH, | Hydrolysis to Acid | Can generate |
| Evans Transesterification | Conversion to Ester | Mild, avoids peroxide. | |
| Oppolzer Standard | LiOH, THF/H2O | Hydrolysis to Acid | Simple, but can be slow for hindered substrates. |
| Oppolzer Optimized | TBAH, | Hindered Substrates | High yield (82%) , minimal N-S cleavage side reaction.[3] |
| Reductive Cleavage | Conversion to Alcohol | Both auxiliaries compatible; sultam recovery is high. |
Decision Matrix: When to Use Which?
Figure 2: Strategic decision tree for selecting the appropriate chiral auxiliary.
References
-
Evans, D. A., et al. (1982). "Bis(oxazoline)-copper complexes as chiral catalysts." Journal of the American Chemical Society.[3] Link (Note: Representative foundational work on chelation control).
-
Oppolzer, W. (1987).[3] "Camphor derivatives as chiral auxiliaries in asymmetric synthesis." Tetrahedron. Link
-
Hasegawa, T., & Yamamoto, H. (1998). "A Practical Removal Method of Camphorsultam." Synlett. Link (Describes the TBAH/H2O2 cleavage).
-
Collum, D. B., et al. (2013). "Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity." Journal of the American Chemical Society.[3] Link
-
BenchChem Technical Support. "Oppolzer's Camphor-Derived Sultam Auxiliary: Troubleshooting & Optimization." Link (General process data).
-
ResearchGate. "Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam." Chemical Science. Link
Sources
Safety Operating Guide
Personal protective equipment for handling (S)-4-(4-aminobenzyl)oxazolidin-2-one
Executive Summary & Chemical Profile
Compound: (S)-4-(4-aminobenzyl)oxazolidin-2-one CAS: 152305-23-2 Primary Application: Key intermediate in the synthesis of Zolmitriptan (5-HT1B/1D agonist) and novel antimicrobial oxazolidinones.
The Safety Paradox: While standard Safety Data Sheets (SDS) often classify this compound merely as an "Irritant" (H315/H319) and "Harmful if Swallowed" (H302), experienced pharmaceutical chemists must treat it with elevated caution. This molecule contains an aniline (aromatic amine) moiety fused with a biologically active oxazolidinone ring .
Operational Directive: Treat this substance as a Potential Sensitizer and Methemoglobinemia Agent . The primary risks are not just acute irritation, but chronic sensitization and systemic toxicity via skin absorption and inhalation of dust.
Hazard Analysis & Risk Stratification
Before selecting PPE, we must understand the "Enemy." The risk profile changes dramatically based on the physical state (Solid vs. Solution).
| Hazard Category | Specific Risk | Mechanism of Action |
| Inhalation | High (Dust) | Respiratory Sensitization: Fine powders of anilines can trigger asthma-like symptoms. Systemic Absorption: Rapid entry into the bloodstream via alveoli. |
| Skin Contact | High (Absorption) | Lipophilicity: The organic framework facilitates transdermal transport. Methemoglobinemia: Aromatic amines can oxidize hemoglobin to methemoglobin, impairing oxygen transport. |
| Eye Contact | Moderate | Mechanical/Chemical Irritation: Crystalline solids can cause corneal abrasion and chemical burns. |
PPE Protocol: The Tiered Defense System
Do not use a "one size fits all" approach. Select PPE based on your operational scale.
Tier 1: Analytical Scale (< 100 mg)
Activity: Weighing for HPLC/NMR, preparing stock solutions.
-
Hand Protection: Double Nitrile Gloves (Minimum 0.11 mm thickness each).
-
Why? The outer glove takes the mechanical stress; the inner glove provides the chemical barrier. If the outer glove is stained, change immediately.
-
-
Eye Protection: Chemical Safety Goggles (Indirect Vent).
-
Note: Standard safety glasses are insufficient for powders that can drift around side shields.
-
-
Respiratory: Work strictly inside a Fume Hood . If weighing outside a hood is unavoidable (not recommended), use an N95 particulate respirator.
-
Body: Standard Lab Coat (Buttoned to neck) + Long pants + Closed-toe shoes.
Tier 2: Preparative/Bulk Scale (> 100 mg)
Activity: Synthesis, recrystallization, reactor loading.
-
Hand Protection: Laminate Film (Silver Shield/4H) Liner under Nitrile outer gloves.
-
Why? Aromatic amines can permeate nitrile over time. Laminate film offers >8 hours breakthrough time.
-
-
Respiratory: P100 Half-Face Respirator or PAPR (Powered Air Purifying Respirator).
-
Why? N95s do not seal perfectly against facial hair or movement. P100s filter 99.97% of fine particulates.
-
-
Body: Tyvek® (or equivalent) Disposable Coveralls over lab coat.
-
Why? Prevents dust accumulation on cotton lab coats, which can track contamination out of the lab.
-
Visual Logic: PPE Selection Decision Tree
Use this logic flow to determine your requirements before starting work.
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity.
Operational Workflow: Handling & Transfer
The "Static Danger" Zone: (S)-4-(4-aminobenzyl)oxazolidin-2-one is a crystalline solid. The greatest risk occurs during transfer, where static electricity can cause the powder to "jump" or disperse.
Step-by-Step Protocol:
-
Pre-Work Setup:
-
Place an antistatic mat or use an ionizing gun inside the fume hood to neutralize static charge on the weighing boat and spatula.
-
Line the work surface with an absorbent, plastic-backed pad (pig mat) to capture spills.
-
-
Weighing (The Critical Moment):
-
Technique: Do not dump powder. Use a micro-spatula to tap powder gently.
-
Containment: Weigh inside a tared vial, not on open paper. Cap the vial immediately after mass is recorded.
-
-
Solubilization:
-
Add solvent to the solid, not solid to the solvent (to prevent splash-back of the powder).
-
Once in solution, the inhalation risk drops, but the skin absorption risk increases (the solvent acts as a carrier vehicle).
-
-
Decontamination (Doffing):
-
Crucial Step: Wash outer gloves with soap and water before removing them. This prevents invisible aniline residue from transferring to your wrists.
-
Remove PPE in this order: Outer Gloves -> Goggles -> Coat -> Inner Gloves.
-
Emergency & Disposal Procedures
Spill Management:
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (to dampen), then wipe up.
-
Solution Spill: Absorb with vermiculite or sand.[1] Do not use bleach (hypochlorite) immediately, as it can react exothermically with amines. Use a mild soapy water wash for the surface.[2]
Disposal:
-
Method: Incineration is the only acceptable disposal method.
-
Classification: Segregate as "Hazardous Organic Waste - Toxic."
-
Labeling: Clearly mark the waste tag with "Contains Aromatic Amines/Oxazolidinone."
First Aid (Specific to Anilines):
-
Skin Contact: Wash with cool water and soap. Avoid hot water, which opens pores and increases absorption.
-
Inhalation: Move to fresh air immediately. If lips or fingernails turn blue (cyanosis), seek emergency medical attention for potential methemoglobinemia.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24884353, (S)-4-(4-Aminobenzyl)oxazolidin-2-one. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: (S)-4-(4-aminobenzyl)oxazolidin-2-one Hazard Classification.[3] Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline (Class Reference). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
